molecular formula C8H9NO4S B599000 Methyl 5-(methylsulfonyl)picolinate CAS No. 1201326-81-9

Methyl 5-(methylsulfonyl)picolinate

Cat. No.: B599000
CAS No.: 1201326-81-9
M. Wt: 215.223
InChI Key: OANIRYJPNCZNHW-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfonyl)picolinate is a specialized picolinate ester that serves as a versatile synthetic intermediate and key building block in modern medicinal chemistry research. Its high-value application lies in the construction of complex, nitrogen-containing heterocycles that are central to drug discovery programs. The methylsulfonyl group attached to the pyridine ring is a distinct structural feature that can influence molecular properties and participate in specific binding interactions with biological targets. Compounds featuring picolinamide and picolinohydrazide cores, which can be derived from esters like this compound, are frequently investigated for their bioactive potential . Furthermore, sophisticated pyrrolotriazine-based molecules, which represent an important class in targeted cancer therapy, are often assembled from advanced pyridine-containing intermediates . As such, this compound provides researchers with a critical starting material for the synthesis and exploration of novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted small molecules. Its utility is firmly rooted in enabling structure-activity relationship (SAR) studies and optimizing lead compounds in preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANIRYJPNCZNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700209
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201326-81-9
Record name Methyl 5-(methanesulfonyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-(methylsulfonyl)picolinate is a key building block in contemporary medicinal chemistry. Its sulfonyl group, a potent hydrogen bond acceptor and metabolic stabilizer, combined with the inherent chelating and directing capabilities of the picolinate scaffold, renders it a valuable intermediate in the synthesis of a diverse array of pharmacologically active agents. This guide provides a comprehensive overview of the most prevalent and efficient synthetic routes to this important molecule, delving into the mechanistic underpinnings of the core transformations and offering detailed, actionable protocols. The focus is on providing a robust understanding of the "why" behind the "how," empowering researchers to not only replicate but also adapt and troubleshoot these synthetic sequences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₉NO₄S[1]
Molar Mass 215.23 g/mol [1]
CAS Number 4960-82-1[1]
Appearance White to off-white solid
Melting Point 135-137 °C

Synthetic Strategies: A Two-Stage Approach

The most common and reliable synthetic pathway to this compound proceeds through a two-stage process. This strategy hinges on the initial formation of a thioether intermediate, Methyl 5-(methylthio)picolinate, which is subsequently oxidized to the desired sulfone. This approach is favored due to the ready availability of starting materials and the high efficiency of the individual transformations.

Synthesis_Overview Start Starting Materials Intermediate Methyl 5-(methylthio)picolinate Start->Intermediate Nucleophilic Aromatic Substitution Final_Product This compound Intermediate->Final_Product Oxidation SNAr_Mechanism Reactants Methyl 5-chloropicolinate Sodium methanethiolate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants:reactant2->Meisenheimer Nucleophilic Attack Product Methyl 5-(methylthio)picolinate Meisenheimer->Product Elimination of Leaving Group Leaving_Group Chloride ion

Caption: Generalized mechanism for the SNAr reaction.

Detailed Experimental Protocol: Synthesis of Methyl 5-(methylthio)picolinate

This protocol is based on the reaction of Methyl 5-chloropicolinate with sodium methanethiolate.

Materials:

  • Methyl 5-chloropicolinate

  • Sodium methanethiolate (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Methyl 5-chloropicolinate (1.0 eq) in anhydrous DMF at room temperature, add sodium methanethiolate (1.2 eq) portion-wise.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield Methyl 5-(methylthio)picolinate.

Self-Validation and Trustworthiness:

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.

  • Work-up: The aqueous work-up is crucial to remove the DMF solvent and any unreacted sodium methanethiolate.

  • Purification: Column chromatography is essential to obtain the pure thioether, free from any starting material or by-products. The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Stage 2: Oxidation of the Thioether to the Sulfone

The second stage involves the oxidation of the sulfide group in Methyl 5-(methylthio)picolinate to a sulfonyl group. This transformation is a critical step that significantly alters the electronic and steric properties of the molecule.

Choice of Oxidizing Agent:

A variety of oxidizing agents can be employed for this transformation. The choice depends on factors such as the desired selectivity (sulfoxide vs. sulfone), reaction conditions, and cost. Common oxidizing agents include:

  • m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidizing agent for sulfides. Typically, two equivalents of m-CPBA are required for the complete conversion to the sulfone. [2]* Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidizing agent. It is often used in a biphasic system with a phase-transfer catalyst.

  • Hydrogen peroxide (H₂O₂): A readily available and inexpensive oxidizing agent. It is often used in the presence of a catalyst, such as tungstic acid or a selenium-based catalyst.

Oxidation_Pathway Sulfide Methyl 5-(methylthio)picolinate Sulfoxide Methyl 5-(methylsulfinyl)picolinate Sulfide->Sulfoxide [O] Sulfone This compound Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation from sulfide to sulfone.

Detailed Experimental Protocol: Synthesis of this compound

This protocol utilizes m-CPBA as the oxidizing agent.

Materials:

  • Methyl 5-(methylthio)picolinate

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 5-(methylthio)picolinate (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield pure this compound.

Self-Validation and Trustworthiness:

  • Temperature Control: Maintaining a low temperature during the addition of m-CPBA is crucial to control the exothermicity of the reaction and prevent the formation of by-products.

  • Quenching: The use of both NaHCO₃ and Na₂S₂O₃ is important for a safe and effective work-up. NaHCO₃ neutralizes the m-chlorobenzoic acid formed, and Na₂S₂O₃ reduces any remaining peroxide.

  • Purity Assessment: The purity of the final product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Routes

While the two-stage approach described above is the most common, other synthetic strategies can be employed, particularly if the starting materials for the primary route are unavailable or prohibitively expensive.

One such alternative involves the direct introduction of the sulfonyl group. This can be achieved through a radical-mediated sulfonylation reaction, although this approach is often less selective and may require more specialized reagents.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The sulfonyl group can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets. Furthermore, the picolinate moiety can be readily derivatized, for example, by hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with amines to form amides. [3]

Conclusion

The synthesis of this compound is a well-established and reliable process that is crucial for the advancement of various drug discovery programs. The two-stage approach, involving the formation of a thioether intermediate followed by oxidation, offers a high-yielding and scalable route to this important building block. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can confidently and efficiently synthesize this valuable compound for their research endeavors.

References

  • PrepChem.com. Synthesis of methyl 5-(4-acetaminobenzyl)-picolinate. [Link]

  • National Center for Biotechnology Information. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. [Link]

  • ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Kappe, C. O., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Google Patents. Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole.
  • Royal Society of Chemistry. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • Google Patents. Methods and intermediates for preparing therapeutic compounds.
  • National Center for Biotechnology Information. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • National Center for Biotechnology Information. Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method. [Link]

  • ResearchGate. Elimination of a Thiomethyl Substituent from an Anionic 5-Methylenebarbituric Acid Derivative by Oxidation and Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

Sources

An In-depth Technical Guide to Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a myriad of biologically active compounds. This technical guide is dedicated to a particularly noteworthy building block: Methyl 5-(methylsulfonyl)picolinate. With its unique electronic and structural features, this compound has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of oncology. This document aims to provide an in-depth, field-proven perspective on the synthesis, properties, and applications of this compound, empowering researchers and drug development professionals to leverage its full potential.

Core Compound Identification and Properties

This compound is a sulfonyl-substituted pyridine derivative, a class of compounds recognized for their utility as versatile intermediates in organic synthesis and drug discovery.[1][2] The presence of the electron-withdrawing methylsulfonyl group and the methyl ester functionality on the pyridine ring imparts distinct chemical reactivity and potential for diverse biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1201326-81-9[3]
Molecular Formula C8H9NO4S[3]
Molecular Weight 215.23 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and scientifically sound approach involves a two-step sequence: the oxidation of a methylthio precursor followed by esterification. This method provides a reliable pathway to the target molecule.

Synthesis of the Precursor: 5-(Methylsulfonyl)picolinic acid

The synthesis of the carboxylic acid precursor, 5-(methylsulfonyl)picolinic acid, is a critical first stage. This is typically achieved through the oxidation of 5-(methylthio)picolinic acid. The choice of oxidant is crucial to ensure the selective and complete conversion of the sulfide to the sulfone without over-oxidation or degradation of the pyridine ring.

Experimental Protocol: Oxidation of 5-(methylthio)picolinic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(methylthio)picolinic acid in a suitable solvent such as acetic acid.

  • Addition of Oxidant: Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to the solution at room temperature. The reaction is often exothermic, so controlled addition is necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. The crude product is then purified by recrystallization or column chromatography to yield pure 5-(methylsulfonyl)picolinic acid.

Final Step: Esterification to this compound

The final step in the synthesis is the esterification of 5-(methylsulfonyl)picolinic acid to the corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of methanol in the presence of an acid catalyst.[4][5][6][7][8]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Suspend 5-(methylsulfonyl)picolinic acid in an excess of methanol in a round-bottom flask.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate). Remove the excess methanol under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford this compound as a pure solid.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 5-(methylthio)picolinic acid C 5-(Methylsulfonyl)picolinic acid A->C Oxidation B Oxidizing Agent (e.g., H2O2) B->C D 5-(Methylsulfonyl)picolinic acid F This compound D->F Fischer Esterification E Methanol (excess) + Acid Catalyst (H+) E->F

A two-step synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically important building block in the synthesis of high-value pharmaceutical compounds. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Key Intermediate in the Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[9] The methylsulfonyl picolinate moiety has been incorporated into the structure of several potent and selective PI3K inhibitors.

The rationale for its inclusion is twofold:

  • Structural Scaffold: The pyridine ring provides a rigid and planar core that can be functionalized to achieve specific interactions with the ATP-binding pocket of the PI3K enzyme.

  • Modulation of Physicochemical Properties: The methylsulfonyl group, being a strong hydrogen bond acceptor and electron-withdrawing group, can enhance the solubility, metabolic stability, and pharmacokinetic profile of the final drug candidate.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Therapeutic Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PI3K Inhibitor (derived from this compound) Inhibitor->PI3K Inhibition

Sources

Methyl 5-(methylsulfonyl)picolinate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 5-(methylsulfonyl)picolinate

Foreword for the Modern Researcher: In contemporary drug discovery and chemical biology, the demand for versatile, functionalized heterocyclic scaffolds has never been greater. Among these, pyridine derivatives bearing sulfonyl groups have emerged as privileged structures. They act not only as bioisosteres and metabolic stabilizers but also as reactive handles for covalent modification of biological targets. This guide focuses on a key exemplar of this class: this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that explains the underlying chemical principles governing this molecule's synthesis, reactivity, and utility. This document is structured to serve as a practical and theoretical resource for researchers at the forefront of medicinal chemistry and drug development.

Core Physicochemical & Structural Properties

This compound is a bifunctional pyridine derivative, incorporating both a methyl sulfone and a methyl ester. These groups are strongly electron-withdrawing, a feature that profoundly influences the molecule's reactivity and potential applications. The key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate[2][3]
CAS Number 1201326-81-9[1][2][3][4]
Molecular Formula C₈H₉NO₄S[1][5]
Molecular Weight 215.23 g/mol [1][2]
Appearance Solid (predicted)General knowledge
InChI Key OANIRYJPNCZNHW-UHFFFAOYSA-N[1]

Synthesis Pathway: A Strategic Approach

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in readily available literature, a robust and logical synthetic route can be designed based on established organosulfur and heterocyclic chemistry. The most strategic approach involves the formation of the C-S bond on a pre-functionalized picolinate ring.

Proposed Two-Step Synthetic Workflow

The proposed synthesis begins with a commercially available starting material, Methyl 5-bromopicolinate, and proceeds via nucleophilic aromatic substitution with sodium methanesulfinate. This method is preferred for its operational simplicity and the high reactivity of the pyridine ring when activated by the ester group.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Work-up & Purification start Methyl 5-bromopicolinate reagent1 Sodium Methanesulfinate (CH₃SO₂Na) start->reagent1 Reacts with product This compound reagent1->product Forms C-S bond solvent1 Solvent: DMSO or DMF Heat (e.g., 80-120 °C) solvent1->product Reaction Conditions workup Aqueous Work-up (e.g., Water/EtOAc extraction) product->workup purify Purification (Column Chromatography) workup->purify final_product Pure Product purify->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful synthesis relies on the known reactivity of activated aryl halides with sulfinate salts.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 5-bromopicolinate (1.0 eq).

  • Reagent Addition: Add sodium methanesulfinate (1.2-1.5 eq) and a polar aprotic solvent such as DMSO or DMF (to dissolve the sulfinate salt).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The causality here is that heat is required to overcome the activation energy for disrupting the aromaticity of the pyridine ring during the nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. The purpose of the aqueous work-up is to remove the inorganic salts and the high-boiling point solvent (DMSO/DMF).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Spectral Characterization and Structural Elucidation (Predicted)

No publicly available experimental spectra were identified. However, a detailed prediction based on the chemical structure and principles of spectroscopy provides a strong benchmark for researchers synthesizing this compound.

Predicted ¹H and ¹³C NMR Data

The electron-withdrawing nature of the sulfonyl and methyl ester groups will deshield the pyridine protons, shifting them downfield.

Position / GroupAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Expected Multiplicity
H-3CH~8.4 - 8.6~125 - 128Doublet of doublets (dd); deshielded by adjacent ester and influenced by the para-sulfonyl group.
H-4CH~8.8 - 9.0~138 - 141Doublet (d); significantly deshielded by the ortho-sulfonyl group.
H-6CH~9.2 - 9.4~150 - 153Singlet (or narrow d); most deshielded proton, ortho to both the ring nitrogen and the ester group.
C-2C-~164 - 166Carbonyl carbon of the ester.
C-5C-~140 - 143Carbon bearing the sulfonyl group, significantly deshielded.
-OCH₃ (Ester)CH₃~4.0 - 4.1~53 - 55Singlet (s); typical chemical shift for a methyl ester.
-SO₂CH₃CH₃~3.2 - 3.4~43 - 45Singlet (s); typical chemical shift for a methyl sulfone.

Predictions are based on general principles and comparison with similar structures like methyl picolinate[6] and other substituted pyridines.[7]

Predicted IR and MS Data
  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • ~1720-1740 cm⁻¹: Strong C=O stretch from the methyl ester.

    • ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric SO₂ stretches, respectively.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretches.

    • ~1200-1250 cm⁻¹: C-O stretch of the ester.

  • MS (Mass Spectrometry):

    • Molecular Ion (M⁺): Expected at m/z = 215.02 (for the most common isotopes).

    • Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 184. Loss of the entire ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 156. Loss of the methyl sulfonyl radical (·SO₂CH₃, m/z = 79) is also a possible fragmentation pathway.

Chemical Reactivity: The SNAr Mechanism

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SₙAr) .[8] The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the presence of two strong electron-withdrawing groups (the 5-sulfonyl and the 2-ester). This electronic arrangement makes the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

The Addition-Elimination Mechanism

The SₙAr reaction is a two-step process:

  • Addition of Nucleophile: A nucleophile attacks an electron-deficient carbon atom of the ring (typically C-6 or C-4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of a leaving group from the attacked carbon. In the case of this compound, a good leaving group would need to be present at a position susceptible to attack (e.g., a halide at C-6). The sulfonyl group itself can, under harsh conditions, act as a leaving group.

Caption: Generalized SₙAr mechanism on an activated sulfonylpyridine ring. (Note: The diagram illustrates the principle. For the title compound, a leaving group at another position, like C-6, would be required for this reaction.)

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product therapeutic agent itself. Instead, its value lies in its role as a versatile building block or intermediate in the synthesis of more complex, biologically active molecules.

  • Scaffold for PI3K Inhibitors: The methylsulfonyl pyridine motif is found in highly potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer therapy. For example, complex molecules incorporating this core structure have been identified as orally bioavailable PI3K alpha inhibitors for treating solid tumors.[9] this compound serves as a key synthon for introducing this pharmacologically important fragment.

  • Covalent Modifiers: While the methyl sulfone is not as reactive as a sulfonyl fluoride, the activated pyridine ring system is a precursor to structures that can act as covalent modifiers. By installing a suitable leaving group, the scaffold becomes a tunable electrophile for reacting with nucleophilic residues (like cysteine) in proteins, enabling the development of targeted covalent inhibitors.[10]

  • Metabolic Stability: The sulfonyl group is metabolically robust and can be used to block sites of metabolism on a drug molecule, thereby improving its pharmacokinetic profile and prolonging its duration of action.

Conclusion

This compound represents a confluence of key functional groups that impart valuable chemical properties for modern synthetic and medicinal chemistry. Its well-defined electronic characteristics make its reactivity, particularly via the SₙAr mechanism, predictable and exploitable. While detailed characterization data in public literature is sparse, its synthesis is achievable through established methods. For researchers and drug development professionals, this compound should be viewed as a high-potential building block for constructing next-generation therapeutics, particularly in oncology and targeted covalent inhibitor design.

References

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  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913.

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A Technical Guide to the Structural Elucidation of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides an in-depth, practical framework for the structural elucidation of Methyl 5-(methylsulfonyl)picolinate, a substituted pyridine derivative of interest in medicinal chemistry.

As a Senior Application Scientist, my experience has underscored the necessity of a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. This document is designed not as a rigid protocol but as a dynamic guide for researchers, scientists, and drug development professionals. It emphasizes the "why" behind the "how," fostering a deeper understanding of the experimental choices and data interpretation that lead to a validated and trustworthy structural assignment. We will explore a logical workflow that integrates Mass Spectrometry, Infrared and Nuclear Magnetic Resonance spectroscopy, and 2D NMR techniques to build an unassailable case for the structure of this compound.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the initial step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this effort.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For this compound, the expected molecular formula is C₈H₉NO₄S.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for this compound, as the pyridine nitrogen can be readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most plausible elemental composition.

ParameterExpected Value
Molecular FormulaC₈H₉NO₄S
Molecular Weight215.23 g/mol
Monoisotopic Mass215.0252 g/mol
Expected [M+H]⁺ (ESI)216.0325 m/z
Degree of Unsaturation

Once the molecular formula is confirmed, the degree of unsaturation (DoU) can be calculated to provide initial insights into the number of rings and/or multiple bonds present in the molecule.

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₈H₉NO₄S: DoU = 8 + 1 - (9/2) + (1/2) = 5

A DoU of 5 suggests the presence of a substituted aromatic ring (DoU = 4) and one additional double bond, which is accounted for by the carbonyl group of the ester.

Functional Group Identification: The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[1] For this compound, we anticipate characteristic absorptions for the sulfonyl, ester, and aromatic pyridine moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Functional GroupExpected Absorption Range (cm⁻¹)Predicted Absorptions for Target Molecule (cm⁻¹)Justification
Aromatic C-H Stretch3100-3000~3080Stretching vibrations of the C-H bonds on the pyridine ring.[1]
Aliphatic C-H Stretch3000-2850~2950Stretching vibrations of the methyl groups (ester and sulfonyl).
Carbonyl (Ester) C=O Stretch1750-1735~1730The electron-withdrawing nature of the pyridine ring can slightly increase the C=O stretching frequency.
Aromatic C=C and C=N Stretch1600-1450~1590, 1480Ring stretching vibrations of the pyridine nucleus.
Sulfonyl S=O Stretch (asymmetric)1350-1300~1330Strong and characteristic absorption for the sulfonyl group.
Sulfonyl S=O Stretch (symmetric)1160-1120~1150Another strong and characteristic absorption for the sulfonyl group.
Ester C-O Stretch1300-1000~1250, 1100Stretching vibrations of the C-O bonds of the methyl ester.

Building the Carbon-Proton Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~9.25d (J ≈ 2.0 Hz)1HH-6The proton at the 6-position is deshielded by the adjacent nitrogen and the ester group. It will appear as a narrow doublet due to coupling with H-4.
~8.50dd (J ≈ 8.0, 2.0 Hz)1HH-4The proton at the 4-position is coupled to both H-3 and H-6. The electron-withdrawing sulfonyl group at the 5-position will cause a significant downfield shift.
~8.15d (J ≈ 8.0 Hz)1HH-3The proton at the 3-position is coupled to H-4 and is deshielded by the adjacent ester group.
~4.00s3HOCH₃The methyl protons of the ester group will appear as a singlet in a typical chemical shift range for methyl esters.
~3.10s3HSO₂CH₃The methyl protons of the sulfonyl group will appear as a singlet, deshielded by the two oxygen atoms.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
~165.0C=OCarbonyl carbon of the methyl ester.
~151.0C-6Aromatic carbon adjacent to nitrogen, significantly deshielded.
~148.5C-2Quaternary carbon of the pyridine ring attached to the ester group.
~138.0C-4Aromatic carbon deshielded by the adjacent sulfonyl group.
~135.5C-5Quaternary carbon of the pyridine ring attached to the sulfonyl group.
~122.0C-3Aromatic carbon adjacent to the ester-bearing carbon.
~53.0OCH₃Methyl carbon of the ester group.
~44.5SO₂CH₃Methyl carbon of the sulfonyl group.
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for confirming the assignments made from the 1D spectra and for establishing the connectivity of the molecular fragments.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥ 400 MHz).

  • Data Analysis: Analyze the correlation peaks to establish connectivities.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see a correlation between H-3 and H-4, and a weaker correlation between H-4 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.[2][3] It will confirm the assignments of the protonated carbons.

    • H-3 will correlate with C-3.

    • H-4 will correlate with C-4.

    • H-6 will correlate with C-6.

    • The OCH₃ protons will correlate with the OCH₃ carbon.

    • The SO₂CH₃ protons will correlate with the SO₂CH₃ carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying the connectivity of quaternary carbons and piecing together the molecular structure.[2][3]

    • H-6 will show correlations to C-2, C-4, and C-5.

    • H-4 will show correlations to C-2, C-5, and C-6.

    • H-3 will show correlations to C-2, C-4, and the C=O carbon.

    • The OCH₃ protons will show a strong correlation to the C=O carbon and a weaker correlation to C-2.

    • The SO₂CH₃ protons will show a correlation to C-5.

Final Confirmation and Fragmentation Analysis: Mass Spectrometry

While HRMS provides the molecular formula, Electron Ionization Mass Spectrometry (EI-MS) can be used to study the fragmentation pattern of the molecule, which can provide further structural confirmation.

Predicted Fragmentation Pattern (EI-MS)

  • Molecular Ion (M⁺): A peak at m/z = 215, corresponding to the molecular weight of the compound.

  • Loss of OCH₃: A fragment at m/z = 184, resulting from the loss of the methoxy radical from the ester.

  • Loss of COOCH₃: A fragment at m/z = 156, corresponding to the loss of the carbomethoxy group.

  • Loss of SO₂CH₃: A fragment at m/z = 136, resulting from the cleavage of the C-S bond.

  • Pyridine Ring Fragments: Various fragments corresponding to the cleavage of the substituted pyridine ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, starting from the initial molecular formula determination and culminating in the final, validated structure.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_functional Functional Group Identification cluster_nmr Structural Framework Construction cluster_confirmation Final Confirmation mol_formula Molecular Formula Determination (HRMS) dou Degree of Unsaturation Calculation mol_formula->dou ir_spec Infrared Spectroscopy (FT-IR) dou->ir_spec h1_nmr 1H NMR ir_spec->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc ms_frag Mass Spectrometry Fragmentation (EI-MS) hmbc->ms_frag final_structure Validated Structure ms_frag->final_structure

Caption: Logical workflow for structure elucidation.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound, as outlined in this guide, exemplifies a self-validating system. Each piece of spectroscopic data corroborates the others, building a comprehensive and consistent structural picture. The HRMS provides the elemental composition, which is consistent with the functional groups identified by IR spectroscopy. The 1D and 2D NMR data then allow for the precise placement of these functional groups and the establishment of the complete atomic connectivity. Finally, the fragmentation pattern observed in the mass spectrum provides an independent confirmation of the proposed structure. By following this integrated and logical approach, researchers can have a high degree of confidence in their structural assignments, ensuring the integrity of their subsequent scientific endeavors.

References

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The Strategic Synthesis of Methyl 5-(methylsulfonyl)picolinate: A Guide to Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's Technical Guide

Foreword

Methyl 5-(methylsulfonyl)picolinate is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique trifunctional structure—comprising a pyridine core, a methyl ester, and a methylsulfonyl group—renders it an invaluable scaffold for constructing complex molecular architectures with diverse biological activities. The strategic placement of the electron-withdrawing sulfonyl group on the electron-deficient picolinate ring system significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions. This guide provides an in-depth technical analysis of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their discovery programs.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of this compound can be approached from two principal strategic directions, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. The choice between these routes is often dictated by the specific context of the research program, including cost, available laboratory capabilities, and desired purity profiles.

  • The Oxidation Pathway (Route A): This strategy involves the late-stage installation of the sulfonyl moiety via the oxidation of a methylthio (–SCH₃) precursor. It is a robust and classical approach that leverages the well-established chemistry of sulfur oxidation.

  • The Substitution/Coupling Pathway (Route B): This modern approach constructs the key C(sp²)–S bond directly by displacing a halogen from a pre-functionalized picolinate ring with a sulfinate salt, often facilitated by a metal catalyst.

This guide will dissect both pathways, providing field-proven insights into the causality behind experimental choices and self-validating protocols.

Route A: The Oxidation Pathway

This synthetic route is predicated on a two-step sequence: first, the synthesis of a key intermediate, Methyl 5-(methylthio)picolinate, followed by its oxidation to the target sulfone.

Logical Workflow for Route A

A Methyl 5-bromopicolinate C Nucleophilic Aromatic Substitution (SNAr) A->C B Sodium Thiomethoxide (NaSMe) B->C D Methyl 5-(methylthio)picolinate (Thioether Intermediate) C->D Formation of C-S bond F Oxidation D->F E Oxidizing Agent (e.g., m-CPBA) E->F G This compound (Final Product) F->G Formation of S=O bonds

Caption: Workflow for the Oxidation Pathway (Route A).

Part 1: Synthesis of the Thioether Intermediate

The logical and most common starting material for this pathway is Methyl 5-bromopicolinate . This compound is commercially available and serves as a versatile electrophile.[1][2][3] The core of this step is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic attack, particularly at positions 2, 4, and 6. The presence of the electron-withdrawing methyl ester group further enhances this effect.

Experimental Protocol: Synthesis of Methyl 5-(methylthio)picolinate

  • Setup: To a solution of Methyl 5-bromopicolinate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (NaSMe, ~1.2 eq.).

  • Reaction: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) to facilitate the substitution.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the consumption of the starting material is observed.

  • Work-up & Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl 5-(methylthio)picolinate.

Part 2: Oxidation to the Final Sulfone

With the thioether intermediate in hand, the final step is a straightforward oxidation. The choice of oxidant is critical for achieving a high yield of the sulfone without significant formation of the sulfoxide intermediate.

Causality of Experimental Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used oxidant for converting sulfides to sulfones.[4][5] Using a slight excess (typically 2.1-2.5 equivalents) ensures the complete oxidation of both the starting sulfide and the intermediate sulfoxide to the desired sulfone. The reaction is generally clean and proceeds under mild conditions.

Experimental Protocol: Oxidation of Methyl 5-(methylthio)picolinate

  • Setup: Dissolve Methyl 5-(methylthio)picolinate (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool the solution to 0 °C in an ice bath.

  • Reaction: Add m-CPBA (~2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC/LC-MS analysis indicates complete conversion.

  • Work-up & Purification: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford pure this compound.[6]

ParameterStep 1: Thioether FormationStep 2: Oxidation
Starting Material Methyl 5-bromopicolinateMethyl 5-(methylthio)picolinate
Key Reagent Sodium Thiomethoxidem-CPBA
Solvent DMF or DMSODichloromethane (DCM)
Temperature 60–80 °C0 °C to Room Temp.
Typical Yield 75–90%>90%

Route B: The Substitution/Coupling Pathway

This more convergent strategy introduces the fully formed methylsulfonyl group in a single step from a halogenated precursor. This approach can be more efficient by reducing the number of synthetic steps. The reaction can proceed via a classical SNAr mechanism or, more commonly in modern synthesis, via a copper-catalyzed cross-coupling reaction, which allows for milder conditions and broader substrate scope.

Logical Workflow for Route B

A Methyl 5-halopicolinate (e.g., bromo or chloro) D Copper-Catalyzed Cross-Coupling A->D B Sodium Methanesulfinate (NaSO2Me) B->D C Copper(I) Catalyst + Ligand C->D E This compound (Final Product) D->E Direct formation of C-S(O)2 bond

Caption: Workflow for the Substitution/Coupling Pathway (Route B).

Starting Material Selection and Mechanistic Considerations

The key starting material for this route is again a Methyl 5-halopicolinate , with bromides and chlorides being the most common.[7] The direct nucleophile is Sodium Methanesulfinate (CH₃SO₂Na).

Mechanistic Insight: While uncatalyzed SNAr is possible due to the electron-deficient nature of the picolinate ring, these reactions often require harsh conditions (high temperatures, polar aprotic solvents).[8][9] The development of copper-catalyzed methods has been a significant advancement. Copper(I) salts, in combination with specific ligands (such as N,N'-dimethylglycine or specialized amide ligands), can facilitate the coupling of (hetero)aryl halides with sulfinate salts under much milder conditions.[10][11] This catalytic cycle is believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by metathesis with the sulfinate salt and reductive elimination to furnish the product and regenerate the catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

  • Setup: In a reaction vessel, combine Methyl 5-bromopicolinate (1.0 eq.), sodium methanesulfinate (~1.5-2.0 eq.), Copper(I) iodide (CuI, ~5-10 mol%), and a suitable ligand (e.g., an amide-based ligand, ~10-20 mol%).[12]

  • Reaction: Add a polar solvent such as DMSO or NMP, and heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature typically ranging from 80 °C to 120 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: After completion, cool the reaction mixture and dilute it with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic phase is washed extensively with water to remove the solvent and inorganic salts, followed by a brine wash. The solution is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

ParameterCopper-Catalyzed Cross-Coupling
Starting Material Methyl 5-bromopicolinate
Key Reagent Sodium Methanesulfinate
Catalyst System CuI / Amide or Amino Acid Ligand
Solvent DMSO or NMP
Temperature 80–120 °C
Typical Yield 70–85%

Conclusion and Outlook

Both the oxidation and substitution/coupling pathways represent viable and robust strategies for the synthesis of this compound.

  • Route A (Oxidation) is a classic, reliable method that relies on well-understood, high-yielding reactions. Its linear nature may involve an additional step, but the individual transformations are often straightforward to perform and optimize.

  • Route B (Substitution/Coupling) offers a more convergent and modern approach. The use of copper catalysis allows for the direct and efficient formation of the target molecule under relatively mild conditions, potentially reducing the overall step count and improving process efficiency.

The selection of the optimal route will depend on project-specific factors, including the cost and availability of starting materials, desired scale of production, and the technical capabilities of the research team. As the demand for complex heterocyclic building blocks continues to grow, the continued refinement of these and other novel synthetic methodologies will remain a critical endeavor in the field of drug discovery.

References

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  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.
  • Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Aromatic-Substitution-(SNAr)-and-of-Sample-Senge/9b27b401053074811f0c239404285741065113d9]
  • BenchChem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. BenchChem. [URL: https://www.benchchem.com/pdf/B2484209_Tech_Guide.pdf]
  • Reddy, P. V. G., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports. [URL: https://www.

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Methyl 5-(methylsulfonyl)picolinate precursors and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of Methyl 5-(methylsulfonyl)picolinate

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry. Its rigid structure, combined with the electron-withdrawing nature of the methylsulfonyl group and the coordinating properties of the picolinate moiety, makes it a valuable scaffold for developing targeted therapeutics. This guide provides a comprehensive overview of the synthesis of this core, explores the preparation of its precursors, details the synthesis of advanced derivatives, and discusses its application in the development of potent and selective inhibitors for critical disease targets. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the strategic choices made during process development.

Core Synthesis: From Thioether to Sulfone

The most common and efficient pathway to this compound involves the oxidation of its thioether precursor, Methyl 5-(methylthio)picolinate. This strategy is favored due to the ready availability of the starting materials and the high-yielding nature of the oxidation step.

Precursor Synthesis: Securing the Thioether Core

The journey begins with the synthesis of the key intermediate, 5-(methylthio)picolinic acid. A widely adopted method starts from 5-bromopicolinic acid, which undergoes a nucleophilic aromatic substitution reaction with sodium thiomethoxide.

Protocol 1: Synthesis of 5-(methylthio)picolinic acid

  • Step 1: Reaction Setup. To a solution of 5-bromopicolinic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (1.2-1.5 eq).

  • Step 2: Reaction Execution. The reaction mixture is heated, typically to between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. The use of a copper catalyst, such as copper(I) iodide, can facilitate this reaction, allowing for lower temperatures.

  • Step 3: Workup and Isolation. Upon completion, the reaction is cooled to room temperature and acidified with an aqueous acid (e.g., 1N HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and dried under vacuum to yield 5-(methylthio)picolinic acid.

With the acid in hand, the next step is esterification to produce Methyl 5-(methylthio)picolinate. Standard esterification conditions are effective.

Protocol 2: Synthesis of Methyl 5-(methylthio)picolinate

  • Step 1: Reaction Setup. Suspend 5-(methylthio)picolinic acid (1.0 eq) in methanol.

  • Step 2: Catalysis. Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride (SOCl₂), dropwise at 0 °C. If using SOCl₂, the reaction will generate HCl gas in situ.

  • Step 3: Reaction Execution. The mixture is heated to reflux and stirred for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Step 4: Workup and Isolation. The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to give the desired methyl ester.

The Oxidation Step: Key to the Final Product

The oxidation of the electron-rich sulfur atom in Methyl 5-(methylthio)picolinate to the corresponding sulfone is the critical transformation. This is typically achieved using a peroxy acid, with meta-Chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction is generally clean and high-yielding.

Protocol 3: Synthesis of this compound

  • Step 1: Reaction Setup. Dissolve Methyl 5-(methylthio)picolinate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Step 2: Reagent Addition. Cool the solution to 0 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) portion-wise, maintaining the internal temperature below 5 °C. The use of a slight excess of the oxidant drives the reaction to completion.

  • Step 3: Reaction Monitoring. The reaction is exothermic and should be monitored carefully. Progress can be tracked by LC-MS, observing the disappearance of the starting material and the transient sulfoxide intermediate.

  • Step 4: Workup and Purification. Upon completion, the reaction is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy excess peroxide. The organic layer is separated, washed with aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, washed with brine, and dried over anhydrous sodium sulfate. After filtration and concentration, the crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Diagram 1: Synthetic Workflow

Synthesis_Workflow A 5-Bromopicolinic Acid B 5-(methylthio)picolinic acid A->B NaSMe, CuI (cat.) DMF, Heat C Methyl 5-(methylthio)picolinate B->C MeOH, H₂SO₄ (cat.) Reflux D This compound C->D m-CPBA (2.2 eq) DCM, 0 °C to RT

Caption: Key synthetic pathway to the target compound.

Derivatives and Strategic Applications

This compound is not typically the final active pharmaceutical ingredient (API) but rather a crucial intermediate for creating more complex molecules. Its functional handles—the ester and the sulfonyl group—provide orthogonal points for modification.

Amide Coupling: Building Complexity

The most common derivatization involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines to form a diverse library of amides.

Protocol 4: Hydrolysis to 5-(methylsulfonyl)picolinic acid

  • Step 1: Dissolve this compound in a mixture of THF and water.

  • Step 2: Add an excess of a base, typically lithium hydroxide (LiOH), and stir at room temperature.

  • Step 3: Monitor the reaction by LC-MS. Once complete, acidify the mixture with 1N HCl to precipitate the carboxylic acid.

  • Step 4: Filter the solid, wash with cold water, and dry to obtain 5-(methylsulfonyl)picolinic acid.

This acid is now a substrate for standard amide coupling reactions (e.g., using HATU, HOBt/EDC) with a wide range of primary or secondary amines, leading to molecules with significant structural diversity.

Application in Drug Discovery: Case Studies

This scaffold is a component of several patented series of kinase and nuclear hormone receptor inhibitors.

  • IRAK-4 Inhibitors: 5-(methylsulfonyl)picolinamide derivatives have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to innate immunity. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and lupus. The sulfonylpicolinamide core acts as a key binding motif, orienting other parts of the molecule within the ATP-binding site of the kinase.

  • RORγt Modulators: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is the master regulator of Th17 cell differentiation. These cells are pivotal in the pathology of several autoimmune diseases, including psoriasis and multiple sclerosis. Derivatives of this compound have been incorporated into inverse agonists of RORγt. In these molecules, the picolinate core often serves as a central scaffold to which other fragments are attached to achieve high affinity and selectivity for the receptor.

Diagram 2: Derivatization and Application

Derivatization cluster_core Core Intermediate cluster_apps Therapeutic Targets A This compound B 5-(methylsulfonyl)picolinic acid A->B LiOH, THF/H₂O C IRAK-4 Inhibitors (Autoimmune Disease) B->C Amide Coupling (R-NH₂) D RORγt Modulators (Psoriasis, MS) B->D Amide Coupling (R'-NH₂)

A Technical Guide to the Spectroscopic Characterization of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. Methyl 5-(methylsulfonyl)picolinate, a substituted pyridine derivative, presents a unique combination of functional groups—a pyridine ring, a methyl ester, and a methyl sulfone—each contributing distinct spectroscopic signatures. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the comprehensive characterization of this molecule. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven insights and best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound hinges on the precise arrangement of its atoms and functional groups. Spectroscopic analysis provides a non-destructive method to verify this arrangement.

  • NMR Spectroscopy (¹H and ¹³C): Reveals the chemical environment of each hydrogen and carbon atom, providing critical information about the electronic structure and connectivity.

  • IR Spectroscopy: Identifies the key functional groups by detecting their characteristic vibrational frequencies, such as the carbonyl (C=O) of the ester and the sulfonyl (S=O) group.

  • Mass Spectrometry: Determines the molecular weight of the compound and offers insights into its fragmentation patterns, further confirming the molecular structure.

Below is a diagram of the molecule with atom numbering used for spectral assignments throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing nature of the sulfonyl group, ester group, and the pyridine nitrogen significantly influences the chemical shifts of the ring protons and carbons, pushing them downfield.

¹H NMR Data

The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H6~9.2Doublet (d)1HLocated ortho to the pyridine nitrogen, this proton is highly deshielded.
H4~8.6Doublet of doublets (dd)1HPositioned between two electron-withdrawing groups (sulfonyl and ester meta-position), leading to a significant downfield shift.
H3~8.4Doublet (d)1HDeshielded by the adjacent ester group and the ring nitrogen.
C8-H₃ (Ester)~4.0Singlet (s)3HTypical chemical shift for methyl ester protons.
C9-H₃ (Sulfone)~3.2Singlet (s)3HProtons on a methyl group attached to a sulfonyl group.

Note: Predicted shifts are based on analogous structures and substituent effects. Actual values may vary based on solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum complements the ¹H NMR by providing data for the carbon backbone.

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C7 (C=O)~164Characteristic shift for an ester carbonyl carbon.[1][2]
C2~151Carbon adjacent to nitrogen and bearing the ester group.
C6~150Carbon adjacent to nitrogen.
C4~138Aromatic carbon deshielded by the sulfonyl group.
C5~135Aromatic carbon directly attached to the sulfonyl group.
C3~122Aromatic carbon.
C8 (-OCH₃)~53Methyl carbon of the ester group.
C9 (-SO₂CH₃)~44Methyl carbon of the sulfonyl group.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data accuracy and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[3][4][5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The optimal sample height should be around 4-5 cm.[3][6]

  • Standardization: Add a minimal amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3][7][8]

  • Data Acquisition: Record the spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies when they absorb infrared radiation.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3100-3000C-H StretchAromatic (Pyridine)Confirms the presence of the pyridine ring.[9]
~1730-1715C=O StretchMethyl EsterA strong, sharp absorption band indicative of the ester carbonyl group.
~1600-1450C=C & C=N StretchAromatic RingMultiple bands confirming the pyridine ring structure.[9]
~1350-1300 & ~1160-1140Asymmetric & Symmetric S=O StretchSulfoneTwo strong bands characteristic of the sulfonyl group.[10][11]
~1280-1150C-O StretchEsterStrong absorption from the ester C-O bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

The ATR technique is favored for its minimal sample preparation and high-quality results for solid and liquid samples.[12][13]

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[14] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical as the IR beam's evanescent wave only penetrates a few microns into the sample.[14][15]

  • Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation, which acts as a structural fingerprint. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this type of molecule, as it minimizes fragmentation during ionization, ensuring the molecular ion is observed.[16][17]

Expected Mass Spectrum Data (ESI-MS)
  • Molecular Formula: C₈H₉NO₄S

  • Molecular Weight: 215.23 g/mol

  • Expected Ion (Positive Mode): The primary ion observed would be the protonated molecule, [M+H]⁺.

  • m/z of [M+H]⁺: 216.03

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]

  • Ionization: The sample is nebulized and ionized by applying a high voltage to the capillary needle, forming charged droplets.[18]

  • Desolvation and Ion Formation: A drying gas (heated nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions ([M+H]⁺).[16]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[19] The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Workflow for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous confirmation of the chemical structure and purity.

G cluster_start cluster_techniques Primary Spectroscopic Analysis cluster_data Data Interpretation cluster_end start This compound (Purified Solid) NMR NMR Spectroscopy (¹H & ¹³C) start->NMR IR IR Spectroscopy (ATR-FTIR) start->IR MS Mass Spectrometry (ESI-MS) start->MS NMR_data Proton/Carbon Environments Connectivity Map NMR->NMR_data IR_data Functional Group Identification (C=O, S=O) IR->IR_data MS_data Molecular Weight Confirmation ([M+H]⁺) MS->MS_data end_node Structurally Confirmed & Pure Compound NMR_data->end_node IR_data->end_node MS_data->end_node

Caption: Integrated workflow for spectroscopic structural validation.

This workflow illustrates a self-validating system. The molecular weight from MS must match the structure proposed by NMR. The functional groups identified by IR must be consistent with the fragments and chemical environments observed in both MS and NMR. A consensus across all three techniques provides the highest level of confidence in the final structural assignment.

References

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  • Lam, C. W., Law, C. Y., & To, K. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 7(5), 11-15.
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  • Lam, C. W., Law, C. Y., & To, K. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 23(2), 35-46. [Link]

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  • ResearchGate. (2005, December 21). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved January 10, 2026, from [Link]

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  • National Center for Biotechnology Information. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][6][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

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Physicochemical characteristics of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-(methylsulfonyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with meticulous characterization. Small molecule intermediates, while not the final active pharmaceutical ingredient (API), are critical building blocks whose properties dictate the feasibility, scalability, and ultimate success of a synthetic campaign. This compound stands as one such crucial intermediate. As a member of the picolinate family—a privileged structural motif found in numerous FDA-approved drugs—its careful characterization is paramount.[1] The presence of the methylsulfonyl group, a common moiety used to modulate solubility and metabolic stability, further underscores its relevance in medicinal chemistry.[2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the core physicochemical characteristics of this compound. We move beyond a simple recitation of data, instead focusing on the causality behind experimental choices and providing robust, self-validating protocols. This document is designed to empower researchers to generate high-quality, reliable data essential for accelerating drug development timelines.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is a pyridine derivative, positioning it within a class of heterocyclic compounds of immense importance to the pharmaceutical industry.[1]

Core Identifiers

A summary of the key identifiers for this compound is presented below. This data serves as the primary reference point for sourcing and documentation.

PropertyValueSource(s)
Compound Name This compound[4][5]
Synonyms Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate[6]
CAS Number 1201326-81-9[4][5][6]
Molecular Formula C₈H₉NO₄S[5][7]
Molecular Weight 215.23 g/mol [5]
Purity (Typical) ≥95%[4]
Molecular Structure

The structure combines a pyridine ring, a methyl ester, and a methylsulfonyl group. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's basicity, while the sulfonyl and ester groups are polar moieties that impact solubility and potential metabolic pathways.

Caption: 2D Structure of this compound.

Spectroscopic Characterization Protocols

Confirming the structure and purity requires a suite of spectroscopic techniques. While a definitive spectrum library for this specific compound is not publicly available, the following protocols outline the standard, authoritative methods for generating this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for good signal dispersion).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and 16-64 scans to ensure a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A significantly higher number of scans (>1024) is necessary due to the low natural abundance of the ¹³C isotope.[8]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectral Features:

  • ¹H NMR: Expect distinct signals for the three aromatic protons on the pyridine ring, a singlet for the ester methyl group (O-CH₃), and a singlet for the sulfonyl methyl group (S-CH₃). The chemical shifts and coupling constants of the aromatic protons will be diagnostic of the substitution pattern.

  • ¹³C NMR: Expect signals for all 8 unique carbon atoms, including the ester carbonyl carbon, the aromatic carbons, and the two distinct methyl group carbons. Data for the parent compound, Methyl picolinate, can serve as a starting point for predictions.[9][10]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is often suitable for this type of polar molecule and will likely produce the protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Interpretation: Determine the exact mass of the parent ion and compare it to the theoretical exact mass calculated from the molecular formula (C₈H₉NO₄S). The measured mass should be within a 5 ppm error margin of the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, it can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common technique.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands. Key expected stretches include:

    • C=O (Ester): A strong, sharp peak around 1720 cm⁻¹.

    • S=O (Sulfone): Two strong peaks, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

    • C-O (Ester): A peak in the 1300-1000 cm⁻¹ region.

    • Aromatic C=C and C=N: Multiple peaks in the 1600-1450 cm⁻¹ region.

Core Physicochemical Properties & Measurement

The physicochemical properties of an intermediate directly influence reaction kinetics, purification strategies, formulation possibilities, and ultimately, the pharmacokinetic profile of a final drug candidate.

Physical State and Melting Point
  • Appearance: Typically supplied as a solid (e.g., powder or crystalline solid).

  • Melting Point: The melting point is a critical indicator of purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected temperature to ensure accuracy.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility

Solubility is a cornerstone property, impacting everything from reaction solvent choice to bioavailability. A quantitative understanding is essential.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • System Preparation: Prepare saturated solutions by adding an excess of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a rotator or orbital shaker is critical for consistent mixing.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a calibrated HPLC-UV system.

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Lipophilicity (logP)

The partition coefficient (logP) is the measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase.[11] It is a key predictor of a drug's ability to cross cell membranes and its overall pharmacokinetic behavior. For ionizable compounds, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant.[12]

Caption: Experimental workflow for Shake-Flask logP Determination.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.[13] This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1 mL of each). The final concentration should be within the linear range of the analytical detector.[12]

  • Partitioning: Vigorously mix the vial for several minutes and then place it on a rotator for 1-2 hours at a constant temperature to allow for complete partitioning.[12]

  • Phase Separation: Centrifuge the vial to ensure a clean separation between the aqueous and organic layers.

  • Quantification: Accurately sample a known volume from each layer. Quantify the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Acidity/Basicity (pKa)

The pKa value defines the extent of ionization of a molecule at a given pH. For this compound, the pyridine nitrogen is basic and will be protonated at low pH. This property profoundly affects solubility, receptor binding, and pharmacokinetic properties. Potentiometric titration is a gold-standard method for its determination.[14]

Sources

A Guide to Methyl 5-(methylsulfonyl)picolinate: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, are foundational motifs in a vast number of FDA-approved drugs and advanced materials.[1] Among these, Methyl 5-(methylsulfonyl)picolinate emerges as a particularly valuable building block. Its unique electronic architecture—an electron-deficient pyridine ring activated by a potent sulfonyl group and a modifiable ester—offers chemists a versatile platform for constructing complex molecular targets. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, serving as a resource for professionals seeking to leverage its synthetic potential.

Physicochemical Properties and Structural Attributes

This compound is a substituted pyridine derivative whose utility is rooted in its distinct structural features.[2] The molecule's reactivity is dominated by the strong electron-withdrawing nature of both the ring nitrogen and the methylsulfonyl group at the 5-position. This electronic pull renders the pyridine ring susceptible to specific chemical transformations that are otherwise challenging.

PropertyValueSource
CAS Number 1201326-81-9[3]
Molecular Formula C₈H₉NO₄S[4]
Molecular Weight 215.23 g/mol [4]
Appearance White to off-white solid (typical)[3]
Purity ≥95% (typical commercial grade)[3]

The key to this molecule's utility lies in the synergy between its functional groups:

  • The Pyridine Core: An electron-deficient aromatic system.

  • The Methylsulfonyl Group (-SO₂Me): A powerful electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr).[5][6]

  • The Methyl Ester Group (-CO₂Me): A site for classical ester manipulations, such as hydrolysis and amidation, allowing for further diversification.

Synthesis of the Building Block

While multiple synthetic routes can be envisioned, a common strategy for preparing this compound involves a two-step process starting from a suitable thioether precursor.

Step 1: Thioether Formation The synthesis typically begins with a halogenated picolinate, such as Methyl 5-bromopicolinate. Reaction with sodium thiomethoxide provides the corresponding methyl thioether.

Step 2: Oxidation to the Sulfone The intermediate thioether is then oxidized to the desired sulfone. This transformation is reliably achieved using a robust oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. Careful control of stoichiometry is crucial to ensure complete oxidation to the sulfone without over-oxidation or side reactions.

Key Reactions and Mechanistic Insights

The true power of this compound is revealed in its reactivity profile, which offers multiple handles for molecular elaboration.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this building block's reactivity is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The mechanism is a two-step addition-elimination process.[7][8]

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The presence of the sulfonyl group at the 5-position, along with the ring nitrogen, provides significant stabilization for the negative charge developed in this intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group.

In the case of this compound, the methylsulfonyl group itself can act as an excellent leaving group, particularly when attacked by strong nucleophiles at the C5 position. This allows for the direct introduction of a wide range of substituents.

DOT Diagram: SNAr Reaction Workflow

SNAr_Workflow start This compound + Nucleophile (e.g., R-NH2) reaction S_NAr Reaction start->reaction reagents Solvent (e.g., DMSO) Base (e.g., K2CO3) Heat reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Substituted Picolinate Product purification->product Synthetic_Utility core This compound snar S_NAr Reaction (at C5) core->snar -SO2Me acts as leaving group ester_mod Ester Modification (at C2) core->ester_mod product_snar 5-Substituted Picolinates snar->product_snar hydrolysis Saponification (e.g., LiOH) ester_mod->hydrolysis amidation Amidation (R2NH2) ester_mod->amidation amine Amine Nucleophiles (R-NH2) amine->snar thiol Thiol Nucleophiles (R-SH) thiol->snar alkoxide Alkoxide Nucleophiles (R-OH) alkoxide->snar product_ester Picolinic Acids / Amides hydrolysis->product_ester amidation->product_ester

Sources

The Ascent of the Sulfonylated Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the sulfonyl functional group with the pyridine heterocycle has given rise to a vast and versatile class of compounds that are integral to modern science. From life-saving pharmaceuticals to highly effective agrochemicals, sulfonylated pyridines have demonstrated a remarkable breadth of utility. This guide provides a comprehensive exploration of the discovery and historical evolution of these compounds, tracing their origins from the early days of sulfa drugs to their current status as sophisticated molecular tools. We will delve into the causality behind key synthetic strategies, offering detailed, field-proven protocols for their preparation. Furthermore, this guide will illuminate the intricate mechanisms of action that underpin their biological and chemical activities, supported by clear, data-driven visualizations. This document is intended to serve as an authoritative resource for professionals in the fields of chemistry and drug development, providing both a historical narrative and a practical guide to this critical class of molecules.

Introduction: A Tale of Two Moieties

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and a frequent constituent of natural products and synthetic compounds.[1] Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity and stability that has been exploited across numerous scientific disciplines.[1] The first isolation of pyridine from coal tar in the 19th century marked a pivotal moment in the history of chemistry, paving the way for extensive research into its derivatives.[1]

Parallel to the rise of pyridine chemistry, the sulfonyl group (-SO2-) was also carving out its own legacy. The discovery of sulfonamides in the early 20th century revolutionized medicine, introducing the first effective class of antibacterial agents and heralding the dawn of the antibiotic era.[2] This early success underscored the profound biological activity that could be achieved by incorporating the sulfonyl moiety into organic molecules.

The convergence of these two powerful chemical entities—the versatile pyridine ring and the biologically potent sulfonyl group—created a synergistic pairing that has yielded a wealth of groundbreaking discoveries. Sulfonylated pyridine compounds are now indispensable in a wide array of applications, from pharmaceuticals and agrochemicals to catalysis and materials science.[3][4] This guide will trace the historical trajectory of these compounds, from their conceptual origins to their modern-day applications, while providing the technical details necessary for their synthesis and understanding.

The Genesis: From Sulfa Drugs to Selective Herbicides

The story of sulfonylated pyridines is intrinsically linked to the broader history of sulfonamide chemistry. The serendipitous discovery of the antibacterial properties of Prontosil in the 1930s, and the subsequent realization that its active metabolite was sulfanilamide, ignited a fervent search for related structures with improved efficacy and safety. This led to the development of sulfapyridine in 1938, one of the first sulfonamides to show potent activity against pneumonia.[2] This early success demonstrated the value of incorporating a pyridine ring into the sulfonamide scaffold.

While the advent of penicillin and other antibiotics in the mid-20th century shifted the focus of antibacterial research, the sulfonylurea functional group, a close relative of the sulfonamide, found a new and vital application. In the 1970s, a new class of herbicides emerged: the sulfonylureas.[5] These compounds, such as chlorsulfuron, were found to be potent inhibitors of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants but absent in animals.[5][6] This discovery provided a highly selective and effective means of weed control, with many successful sulfonylurea herbicides featuring a pyridine or pyrimidine ring.[7][8][9]

The development of sulfonylurea herbicides was a landmark achievement in agrochemistry, showcasing the power of rational design based on a specific biological target. The low application rates and high crop selectivity of these compounds set a new standard for environmentally conscious agriculture.[10]

The Modern Era: Rational Drug Design and Targeted Therapies

The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the application of sulfonylated pyridines in medicine, driven by advancements in our understanding of disease biology and the principles of rational drug design.

A prime example of this is the development of the selective COX-2 inhibitors. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a watershed moment in anti-inflammatory therapy.[11] While COX-1 is responsible for homeostatic functions, COX-2 is primarily induced at sites of inflammation.[11] This presented the opportunity to develop drugs that selectively inhibit COX-2, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11]

This hypothesis led to the discovery of celecoxib, the first selective COX-2 inhibitor to reach the market.[11][12] Developed by a team at G.D. Searle & Company, celecoxib features a pyrazole ring, but its discovery was a pivotal moment for sulfonyl-containing heterocyclic drugs.[12][13] The 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group was found to be crucial for COX-2 inhibition.[13] Celecoxib was approved by the FDA in 1998 and has been widely used for the treatment of arthritis and pain.[11][14][15]

The success of celecoxib and other "coxibs" highlighted the potential of sulfonylated heterocyclic compounds as highly specific and effective therapeutic agents. This has spurred further research into the use of the sulfonylated pyridine motif in a wide range of other therapeutic areas. Pyridine-3-sulfonyl chloride, for instance, has become a key intermediate in the synthesis of novel pharmaceuticals, including acid-blocking medications.[16]

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of sulfonylated pyridines has evolved significantly over the years, with modern methods offering greater efficiency, safety, and versatility compared to classical approaches.

Classical Approaches

Historically, the direct sulfonation of pyridine was a common method for introducing a sulfonyl group. This typically involved harsh conditions, such as heating with fuming sulfuric acid (oleum) at high temperatures, often in the presence of a mercury catalyst.[17] While direct, this method suffers from several drawbacks, including low yields, poor regioselectivity, and the use of toxic heavy metals.[17]

Another classical approach involves the chlorosulfonation of pyridine followed by reaction with a nucleophile. However, pyridine-2-sulfonyl chlorides are often unstable, limiting the utility of this method.[18]

Modern Methodologies

Modern synthetic chemistry has provided a toolkit of more sophisticated and efficient methods for the preparation of sulfonylated pyridines. These include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing a sulfonyl group onto an activated pyridine ring. For example, chloropyridines can react with sulfinic acid salts in the presence of a phase-transfer catalyst like tetrabutylammonium chloride to afford the corresponding sulfonylated pyridines in high yield.[3] This one-pot approach is operationally simple and avoids the use of odorous thiols and hazardous oxidation steps.[3]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds. The Suzuki and Buchwald-Hartwig reactions, for example, can be used to couple pyridyl halides or boronic acids with sulfur-containing coupling partners.

  • C-H Functionalization: The direct, regioselective C-H functionalization of pyridine is a highly desirable but challenging transformation.[19] Recent advances have shown that a base-mediated, C4-selective sulfonylation of pyridine can be achieved by pre-activating the pyridine with triflic anhydride, followed by the addition of a nucleophilic sulfinic acid salt.[19] Electrochemical methods have also emerged for the meta-C-H sulfonylation of pyridines.[20]

  • Synthesis from Pyridine N-oxides: Pyridine N-oxides can be used as precursors for the synthesis of sulfonylated pyridines. For example, a fast and regioselective sulfonylation of pyridine N-oxides can be achieved using iodine under metal-free conditions.[21][22]

Data Presentation: Comparison of Synthetic Routes
ParameterOld Route: Direct Sulfonation of PyridineModern Route: From 3-Chloropyridine
Starting Material Pyridine3-Chloropyridine
Key Reagents Fuming sulfuric acid (oleum), Mercury(II) sulfate (catalyst)Hydrogen peroxide, Acetic acid, Sodium sulfite/bisulfite, Raney nickel
Reaction Temperature High (e.g., 300-350°C)[17]Moderate (e.g., 80-145°C)[17]
Reaction Pressure AtmosphericModerate (e.g., 4-7 bars for hydrogenation)[17]
Reaction Time Long (e.g., 24 hours)[17]Varies per step, but hydrogenation can be 3-16 hours[17]
Environmental/Safety Concerns Use of toxic heavy metals, harsh conditionsAvoids heavy metals, more controlled conditions
Yield Often low to moderateGenerally higher

Experimental Protocols

Synthesis of Pyridine-3-sulfonamide from Pyridine-3-sulfonyl chloride

This protocol describes a straightforward method for the preparation of pyridine-3-sulfonamide, a key building block in medicinal chemistry.

Materials:

  • Pyridine-3-sulfonyl chloride hydrochloride

  • Ammonia (7N in Methanol)

  • Dichloromethane (DCM)

Procedure:

  • Suspend pyridine-3-sulfonyl chloride HCl (647.2 mg, 3.023 mmol) in DCM (9.0 mL) in a round-bottom flask.[23]

  • Add ammonia (5 mL, 7N in MeOH, 35 mmol) to the suspension.[23]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 50 minutes.[23]

  • Filter the reaction mixture and wash the solid with DCM.[23]

  • Concentrate the filtrate under reduced pressure and dry under high vacuum to yield pyridine-3-sulfonamide.[23]

Expected Yield: ~91%[23]

Synthesis of Celecoxib

This protocol outlines a common synthetic route to the selective COX-2 inhibitor, celecoxib.

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[11]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[11]

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[11]

  • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[11]

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[11]

Mechanism of Action: From Molecular Target to Physiological Effect

The biological and chemical activities of sulfonylated pyridine compounds are dictated by their interactions with specific molecular targets. Understanding these mechanisms is crucial for the rational design of new and improved compounds.

Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][24] ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[6][25] This pathway is essential for protein synthesis and overall plant growth.[6] Since this enzyme is not present in animals, sulfonylurea herbicides are highly selective for plants.[6]

The inhibition of ALS leads to a depletion of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[10]

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine Biosynthesis alpha_Acetolactate->Val_Leu Ile Isoleucine Biosynthesis alpha_Aceto_alpha_hydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via inhibition of acetolactate synthase (ALS).

Selective Inhibition of COX-2 by Celecoxib

Celecoxib and other selective COX-2 inhibitors exert their anti-inflammatory and analgesic effects by specifically blocking the activity of the COX-2 enzyme.[12] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[12] By selectively inhibiting COX-2, these drugs reduce the production of prostaglandins at sites of inflammation, while sparing the protective functions of COX-1 in the gastrointestinal tract and platelets.[11]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Protective_PGs Protective Prostaglandins (GI mucosa, platelets) PGH2_1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (Pain, inflammation) PGH2_2->Inflammatory_PGs Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.

Future Perspectives and Uncharted Territories

The journey of sulfonylated pyridine compounds is far from over. The versatility of this chemical scaffold continues to inspire new avenues of research and development.

Emerging Applications:

  • Anticancer and Antimicrobial Agents: Researchers are actively exploring the potential of novel sulfonylated pyridine derivatives as anticancer and antimicrobial agents.[5][26] The unique structural features of these compounds make them promising candidates for targeting specific pathways in cancer cells and pathogenic microbes.

  • Catalysis: The electronic properties of the sulfonylated pyridine ring make it an attractive ligand for transition metal catalysis. The development of new catalysts based on this scaffold could lead to more efficient and selective chemical transformations.

  • Materials Science: The incorporation of sulfonylated pyridine moieties into polymers and other materials can impart unique properties, such as enhanced thermal stability, conductivity, and optical characteristics.

Challenges and Opportunities:

  • Synthesis: While significant progress has been made, the development of even more efficient, sustainable, and regioselective methods for the synthesis of sulfonylated pyridines remains an important goal.

  • Drug Resistance: The emergence of resistance to existing drugs and herbicides is a major challenge. The design of new sulfonylated pyridine compounds that can overcome these resistance mechanisms is a critical area of research.

  • Computational Chemistry: The use of computational modeling and machine learning is poised to accelerate the discovery of new sulfonylated pyridine compounds with desired properties. These tools can help to predict the activity of virtual compounds and guide synthetic efforts.

Conclusion

The history of sulfonylated pyridine compounds is a testament to the power of chemical innovation. From their humble beginnings in the early days of medicinal chemistry to their current status as sophisticated molecular tools, these compounds have had a profound impact on science and society. The synergistic combination of the pyridine ring and the sulfonyl group has created a scaffold of immense versatility and utility, leading to the development of life-saving drugs, highly effective agrochemicals, and a wide range of other valuable technologies. As our understanding of chemistry and biology continues to grow, the future of sulfonylated pyridines looks brighter than ever, with new discoveries and applications waiting to be unearthed.

References

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  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

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Theoretical Foundations and Practical Applications of Methyl 5-(methylsulfonyl)picolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 5-(methylsulfonyl)picolinate is a compound of increasing interest within the pharmaceutical and agrochemical sectors, largely owing to the privileged structural motifs of the picolinate scaffold and the versatile properties of the methylsulfonyl group. This technical guide provides a comprehensive theoretical and practical examination of this compound, designed to empower researchers and drug development professionals with a foundational understanding of its synthesis, characterization, and potential applications. By integrating established synthetic methodologies with advanced computational analyses, this document serves as a robust resource for leveraging the unique attributes of this molecule in novel research and development endeavors.

Introduction: The Scientific Merit of this compound

The convergence of a picolinate core with a methylsulfonyl substituent gives rise to a molecule with a unique confluence of properties. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a chelating agent and a building block for a wide array of biologically active compounds.[1][2] The pyridine ring system is a common feature in numerous FDA-approved drugs.[3]

The methylsulfonyl group, on the other hand, is a powerful electron-withdrawing moiety that can significantly influence a molecule's physicochemical properties.[4] Its inclusion can enhance solubility, modulate basicity, and improve metabolic stability, making it a valuable functional group in drug design.[4] The synergy of these two components in this compound suggests its potential as a key intermediate or active ingredient in the development of novel therapeutics and agrochemicals.

This guide will delve into the theoretical underpinnings of this molecule's structure and reactivity, provide a plausible and detailed synthetic protocol, outline its characterization through modern spectroscopic techniques, and explore its potential applications in drug discovery through computational modeling.

Synthesis and Characterization: From Precursors to Purified Compound

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a robust and scientifically sound synthetic pathway can be proposed based on established organic chemistry principles. The most logical approach involves the oxidation of a thioether precursor, a common and effective method for the formation of sulfones.[5][6][7]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 5-(methylthio)picolinic acid. The synthesis can be dissected into two primary stages: esterification of the carboxylic acid and subsequent oxidation of the thioether to the desired sulfone.

Synthetic_Pathway 5-(methylthio)picolinic_acid 5-(Methylthio)picolinic acid Esterification Esterification (SOCl₂, Methanol) 5-(methylthio)picolinic_acid->Esterification Methyl_5-(methylthio)picolinate Methyl 5-(methylthio)picolinate Esterification->Methyl_5-(methylthio)picolinate Oxidation Oxidation (e.g., m-CPBA or Oxone®) Methyl_5-(methylthio)picolinate->Oxidation Target_Compound This compound Oxidation->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of 5-(methylthio)picolinic acid

This procedure follows a standard acid-catalyzed esterification.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(methylthio)picolinic acid (1 equivalent).

  • Reagent Addition: Suspend the starting material in anhydrous methanol (10-20 volumes). Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often cleaner than using concentrated sulfuric acid.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 5-(methylthio)picolinate. Purification can be achieved by column chromatography on silica gel.

Step 2: Oxidation of Methyl 5-(methylthio)picolinate to this compound

The oxidation of the thioether to the sulfone is a critical step that requires careful control to avoid over-oxidation or side reactions.[8][9]

  • Reaction Setup: Dissolve the purified Methyl 5-(methylthio)picolinate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Oxidant Addition: Cool the solution in an ice bath and add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.1-2.5 equivalents) or Oxone® (potassium peroxymonosulfate) (2.1-2.5 equivalents), portion-wise over 30 minutes. Causality: Using a slight excess of the oxidizing agent ensures complete conversion of the thioether to the sulfone. The reaction is performed at a low temperature to control the exothermicity and improve selectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess peroxide. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected characteristic signals.

Technique Expected Observations
¹H NMR - A singlet corresponding to the methyl ester protons (-OCH₃) around 3.9-4.1 ppm.- A singlet for the methylsulfonyl protons (-SO₂CH₃) deshielded to approximately 3.1-3.3 ppm.- Three aromatic protons on the pyridine ring, likely appearing as a doublet, a doublet of doublets, and a singlet in the region of 8.0-9.0 ppm.
¹³C NMR - A signal for the methyl ester carbon (-OCH₃) around 52-54 ppm.- A signal for the methylsulfonyl carbon (-SO₂CH₃) around 43-45 ppm.- A carbonyl carbon from the ester group at approximately 164-166 ppm.- Aromatic carbons of the pyridine ring in the 120-155 ppm range.
FT-IR (cm⁻¹) - Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) at approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.[10][11]- A strong C=O stretching vibration from the ester group around 1720-1740 cm⁻¹.- C-H stretching vibrations of the methyl groups and the aromatic ring in the 3100-2850 cm⁻¹ region.[12]- C=N and C=C stretching vibrations of the pyridine ring between 1600-1400 cm⁻¹.[10]
Mass Spec. (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₉NO₄S).- Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) and the methylsulfonyl group (-SO₂CH₃).[13][14]

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular structure, electronic properties, and reactivity of molecules like this compound.[1][2]

Molecular Geometry and Electronic Properties

DFT calculations, employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G++), can be used to optimize the molecular geometry of this compound.[2] This provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Molecular Electrostatic Potential (MEP) Map: An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP map is expected to show:

  • Negative potential (red/yellow): Concentrated around the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack.[1]

  • Positive potential (blue): Located around the hydrogen atoms, particularly those of the methyl groups, suggesting their susceptibility to nucleophilic attack.

Computational_Workflow Input This compound (Initial 3D Structure) DFT_Calculation DFT Calculation (e.g., B3LYP/6-311G++) Input->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Frequency Calculation DFT_Calculation->Frequency_Calculation Electronic_Properties Electronic Properties DFT_Calculation->Electronic_Properties Optimized_Structure Optimized Molecular Geometry Geometry_Optimization->Optimized_Structure Vibrational_Spectra Predicted IR/Raman Spectra Frequency_Calculation->Vibrational_Spectra MEP_Map Molecular Electrostatic Potential (MEP) Map Electronic_Properties->MEP_Map FMO_Analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis Electronic_Properties->FMO_Analysis

Caption: A typical workflow for the computational analysis of a small molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron and is typically localized on the more electron-rich parts of the molecule.

  • LUMO: Represents the ability to accept an electron and is generally found on the electron-deficient regions.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be distributed over the pyridine ring, while the LUMO may be concentrated around the electron-withdrawing sulfonyl and ester groups.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive candidate for various applications in drug discovery.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling can be employed to identify the essential structural features of this compound that are responsible for potential biological activity.[1] This model can then be used as a query for virtual screening of large compound libraries to identify other molecules with similar features and potentially similar biological activities.

Pharmacophore_Modeling Target_Molecule This compound Feature_Identification Identify Pharmacophoric Features (H-bond donors/acceptors, aromatic rings, etc.) Target_Molecule->Feature_Identification Pharmacophore_Model Generate 3D Pharmacophore Model Feature_Identification->Pharmacophore_Model Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore_Model->Virtual_Screening Hit_Compounds Identification of 'Hit' Compounds Virtual_Screening->Hit_Compounds

Caption: A simplified workflow for pharmacophore modeling and virtual screening.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[1] By identifying potential protein targets, molecular docking can help to elucidate the mechanism of action of this compound and guide the design of more potent and selective analogs. Given the prevalence of picolinate-based compounds as enzyme inhibitors, this molecule could be docked into the active sites of various kinases, proteases, or other enzymes implicated in disease.[3]

Conclusion and Future Directions

This compound represents a molecule of significant potential, bridging the desirable properties of the picolinate scaffold with the advantageous physicochemical characteristics imparted by the methylsulfonyl group. This guide has provided a comprehensive framework for its synthesis, characterization, and theoretical analysis. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined spectroscopic and computational methodologies provide a clear path for its structural verification and the exploration of its electronic properties.

Future research should focus on the practical execution of the proposed synthesis and a thorough investigation of the biological activities of this compound. Its potential as an enzyme inhibitor, an antimicrobial agent, or an agrochemical warrants further exploration through in vitro and in vivo studies. The computational models presented herein can serve as a valuable starting point for the rational design of novel derivatives with enhanced potency and selectivity, thereby accelerating the drug discovery and development process.

References

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A Technical Guide to the Solubility of Methyl 5-(methylsulfonyl)picolinate in Organic Solvents: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(methylsulfonyl)picolinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in organic solvents is a fundamental prerequisite for its effective utilization in synthesis, purification, formulation, and various screening assays. The solubility profile directly impacts process development, bioavailability, and the ultimate efficacy and safety of a potential therapeutic agent.[1][2] This guide presents a comprehensive framework for the systematic determination and analysis of the solubility of this compound. It provides not just procedural steps, but the underlying scientific rationale for experimental design, detailed protocols for solubility measurement, and a structure for data analysis, empowering researchers to generate reliable and reproducible solubility data critical for informed decision-making in the drug development pipeline.[3][4]

Introduction: The Critical Role of Solubility

In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from initial synthesis to final clinical application. Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulating effective dosage forms, and unreliable performance in biological assays.[3][5] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making the characterization of their solubility in both aqueous and organic media a priority in early development.[3]

This compound, with its distinct structural motifs, presents a unique solubility profile. Understanding this profile is essential for:

  • Process Chemistry: Selecting appropriate solvents for reaction, workup, and crystallization to optimize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms, such as parenteral solutions or amorphous solid dispersions.[1]

  • Analytical Chemistry: Developing robust analytical methods, such as HPLC, which require the analyte to be fully dissolved.

  • Preclinical Studies: Ensuring consistent and accurate dosing in ADMET (absorption, distribution, metabolism, elimination, and toxicity) studies.[4]

This document serves as a technical guide for establishing a robust and scientifically sound methodology to characterize the solubility of this compound across a panel of pharmaceutically relevant organic solvents.

Physicochemical Profile of this compound

To understand its solubility, we must first examine the molecule's structure. The key functional groups—a pyridine ring, a methyl ester, and a methylsulfonyl group—each contribute to its overall polarity, hydrogen bonding capacity, and crystalline lattice energy.

  • Pyridine Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor at its carbonyl oxygen. It is not a hydrogen bond donor.

  • Methylsulfonyl Group (-SO₂CH₃): A highly polar, electron-withdrawing group. The two oxygen atoms are strong hydrogen bond acceptors. This group significantly increases the polarity of the molecule.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₄S[6]
Molecular Weight 215.23 g/mol [6]
CAS Number 4960-82-1[6]
Predicted Polarity High, due to the sulfonyl and ester groups.N/A
Hydrogen Bond Donor NoN/A
Hydrogen Bond Acceptor Yes (Pyridine N, Ester O, Sulfonyl O)N/A

Based on these features, the molecule is expected to exhibit poor solubility in non-polar, non-hydrogen bonding solvents (e.g., alkanes) and preferential solubility in polar solvents, particularly those that are aprotic or can effectively interact with its hydrogen bond accepting sites.

Part I: A Framework for Experimental Design

A systematic approach to solubility measurement begins with a logical selection of solvents and a clear experimental workflow.

Rationale for Solvent Selection

The choice of solvents is paramount. A well-chosen panel should span a range of polarities, hydrogen bonding capabilities, and functional classes relevant to pharmaceutical processing. This allows for the development of a comprehensive solubility map that can inform a wide array of applications.

Table 2: Proposed Solvent Panel for Solubility Screening

SolventClassRationale for Inclusion
Methanol Polar ProticCommon solvent for synthesis, purification, and analysis. Strong H-bond donor/acceptor.
Ethanol Polar ProticFrequently used in formulations; slightly less polar than methanol.
Isopropanol Polar ProticCommon processing and cleaning solvent; lower polarity than ethanol.
Acetone Polar AproticKetone solvent with a large dipole moment, common in synthesis and purification.
Acetonitrile Polar AproticWidely used in reversed-phase HPLC and as a reaction solvent.
Ethyl Acetate Polar AproticEster solvent, common for extractions and chromatography. Moderate polarity.
Dichloromethane Non-polarHalogenated solvent used for extractions and reactions of moderately polar compounds.
Toluene Non-polarAromatic hydrocarbon, useful for understanding interactions with non-polar systems.
n-Heptane Non-polarAliphatic hydrocarbon, represents a baseline for non-polar, non-interactive solvents.
Experimental Workflow

A robust workflow ensures that data is collected consistently and accurately. The process involves careful preparation, equilibration to a thermodynamic steady state, and precise quantification.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Data prep_compound Verify Purity & Solid Form of Compound (XRPD, DSC) add_excess Add Excess Solid to Known Volume of Solvent prep_compound->add_excess prep_solvent Select & Prepare Solvent Panel prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 25°C) with Agitation (24-72h) add_excess->equilibrate phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep quantify Quantify Solute in Supernatant (Validated HPLC-UV Method) phase_sep->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate report Report Data in Tabular Format calculate->report

Caption: General workflow for equilibrium solubility determination.

Part II: Standard Operating Procedure (SOP) for Equilibrium Solubility Determination

The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[2][7]

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Syringes and solvent-resistant syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 10-20 mg).

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

    • Causality Note: Equilibration time is critical. Insufficient time leads to an underestimation of solubility. Preliminary experiments should be run to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

    • Trustworthiness Check: The presence of a solid pellet after centrifugation is a mandatory visual confirmation that the initial solution was saturated.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-resistant syringe filter into a clean vial. This step is crucial to prevent any microscopic solid particles from being transferred.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the precise concentration of the dissolved compound.

Data Analysis and Interpretation

The final solubility value is calculated from the measured concentration in the diluted sample, accounting for the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be compiled into a clear, comparative format.

Table 3: Solubility Data Template for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
IsopropanolPolar Protic[Experimental Value][Calculated Value]
AcetonePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic[Experimental Value][Calculated Value]
DichloromethaneNon-polar[Experimental Value][Calculated Value]
TolueneNon-polar[Experimental Value][Calculated Value]
n-HeptaneNon-polar[Experimental Value][Calculated Value]

Analyzing these results in the context of solvent properties provides deeper insight into the dissolution mechanism.

G cluster_solvents Solvent Properties cluster_outcome Predicted Solubility Outcome compound {this compound | - Strong H-Bond Acceptor - High Polarity (Sulfone) - No H-Bond Donor} polar_protic Polar Protic (Methanol) + H-Bond Donor + H-Bond Acceptor + High Polarity compound->polar_protic Strong Interaction (H-Bonding & Dipole) polar_aprotic Polar Aprotic (Acetone) - H-Bond Donor + H-Bond Acceptor + High Polarity compound->polar_aprotic Favorable Interaction (Dipole-Dipole) nonpolar Non-Polar (Heptane) - H-Bond Donor - H-Bond Acceptor - Low Polarity compound->nonpolar Weak Interaction (Mismatch) high_sol High Solubility polar_protic->high_sol med_sol Moderate Solubility polar_aprotic->med_sol low_sol Low to Negligible Solubility nonpolar->low_sol

Caption: Predicted relationship between solvent properties and solubility.

Conclusion

Determining the solubility of this compound is not merely a data collection exercise; it is a foundational step in assessing its viability as a candidate for further development. By employing the systematic framework outlined in this guide—from reasoned solvent selection to the meticulous execution of the equilibrium shake-flask method—researchers can generate high-quality, reliable data. This data is indispensable for guiding decisions in process chemistry, enabling rational formulation design, and ensuring the integrity of preclinical research, ultimately accelerating the path from discovery to application.

References

  • The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(9), 2019.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

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An In-depth Technical Guide to the Safe Handling of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Methyl 5-(methylsulfonyl)picolinate, CAS Number 4960-82-1[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this particular molecule. The recommendations herein are grounded in the known hazards of aromatic sulfones and picolinate esters to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Expected Hazard Profile:

  • Skin and Eye Irritation: Picolinate esters, such as methyl picolinate, are known to cause skin and eye irritation[2][3]. Similarly, many sulfonyl compounds can be irritating upon contact[4]. Therefore, it is prudent to assume this compound is a skin and eye irritant.

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols of aromatic esters and sulfones may cause respiratory irritation[3].

  • Harmful if Swallowed or Inhaled: While acute oral and inhalation toxicity data are unavailable, related compounds suggest that it may be harmful if ingested or inhaled in significant quantities[3][4].

  • Thermal Decomposition: Sulfonyl compounds can decompose at elevated temperatures, potentially releasing hazardous gases such as sulfur oxides (SOx) and nitrogen oxides (NOx)[5][6][7].

Physicochemical Properties (Predicted)
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [1]
Appearance Likely a white to off-white solid
Solubility Expected to have limited solubility in water and be soluble in common organic solvents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory procedures and the potential for exposure.

Minimum PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[8][9].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

  • Body Protection: A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be utilized[8][10].

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., OV/P100) may be necessary as part of a comprehensive respiratory protection program[9][11].

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat/ Coveralls d2 Gloves d1->d2 d3 Goggles/ Face Shield d2->d3 d4 Respirator (if required) d3->d4 f1 Gloves f2 Goggles/ Face Shield f1->f2 f3 Lab Coat/ Coveralls f2->f3 f4 Respirator (if required) f3->f4

Caption: Recommended PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:

  • All manipulations of this compound should be performed within a certified chemical fume hood.

  • Avoid the generation of dust. If handling a powdered form, use appropriate tools and techniques to minimize aerosolization.

  • Ensure all equipment is properly grounded to prevent static discharge, especially when transferring large quantities of the substance.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from sources of heat, sparks, and open flames.

  • Store separately from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions[12].

  • For long-term storage of solutions in DMSO, it is recommended to store them under an inert atmosphere (e.g., argon) at low temperatures (-20°C) to minimize degradation[13].

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to minimize harm to personnel and the environment.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[14][15].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[14][16].

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[15][16].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[14][16].

Spill and Leak Procedures:

  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[4][17].

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[17].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response team or local emergency services (911)[15][17]. Provide details about the spilled chemical, its location, and the approximate quantity.

Spill_Response start Spill Occurs assess Assess Spill Size and Hazard start->assess minor Minor Spill assess->minor Small & Controllable major Major Spill assess->major Large, Uncontrolled, or Highly Hazardous don_ppe Don Appropriate PPE minor->don_ppe evacuate Evacuate Area major->evacuate contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose alert Alert Supervisor & Emergency Services evacuate->alert secure Secure the Area alert->secure

Caption: Decision-making workflow for a chemical spill.

Firefighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam[3][18].

  • Unsuitable Extinguishing Media: A direct water jet may scatter the material and spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides[7].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[18].

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste and contaminated materials in a clearly labeled, sealed, and compatible container.

  • Liquid waste should be collected in a separate, labeled, and sealed container.

  • Do not dispose of this chemical down the drain or in the regular trash[7][18].

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance[12][17].

References

  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride.
  • A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
  • Safety D
  • Desulfonyl
  • Thermal decomposition of o- and p-benzenedisulfonyl azides in benzene, cyclohexane, cyclohexene, and tetracyclone.
  • Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.
  • Methyl picolin
  • Personal Protective Equipment (PPE). CHEMM.
  • Emergency Response Plan. Active AgriScience.
  • The Thermal Decomposition of Thiolsulfon
  • Safety D
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • First Aid Procedures for Chemical Hazards. NIOSH | CDC.
  • Safety D
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • Safety Data Sheet. National Institute of Standards and Technology.
  • Health and Safety Procedure 300 – Personal Protective Equipment. Westlake Chemical.
  • Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor.
  • Methyl 5-(methylsulfonyl)
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Safety D
  • Safety D
  • Chemical Exposure and Spill Response Procedures.
  • What to do in a chemical emergency. GOV.UK.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
  • Methyl picolin
  • 2-Carbomethoxypyridine. PubChem - NIH.
  • Safety D
  • US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Heavy Aromatic Distillate.
  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University.
  • Investigation of 3 industry-wide applied storage conditions for compound libraries. PubMed.
  • Listed Acutely Hazardous Wastes ("P-List"). Princeton EHS.

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An In-depth Technical Guide to Methyl 5-(methylsulfonyl)picolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a key building block in modern medicinal chemistry, Methyl 5-(methylsulfonyl)picolinate holds significant potential for the development of novel therapeutics. The strategic incorporation of the methylsulfonylpicolinate scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of this important chemical intermediate.

Introduction to this compound

This compound, with the CAS Number 1201326-81-9, is a substituted pyridine derivative. Its molecular structure, featuring a methyl sulfone group and a methyl ester on the pyridine ring, makes it a versatile reagent in organic synthesis. The electron-withdrawing nature of the methylsulfonyl group can influence the reactivity of the pyridine ring, while the methyl ester provides a convenient handle for further chemical modifications, such as amidation or hydrolysis followed by amide coupling. These characteristics make it a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Key Physicochemical Properties:

PropertyValue
CAS Number 1201326-81-9
Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
Appearance Typically an off-white to white solid

Commercial Availability and Procurement

This compound is commercially available from a variety of suppliers, catering to different scales of research and development needs. When sourcing this compound, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of representative suppliers.

SupplierProduct NumberPurityAvailable Quantities
A.J Chemicals--Not specified
Accela ChemBio Inc.-97+%5g
Aladdin Scientific-95%250mg, 1g, 5g, Bulk
Alchem Pharmtech, Inc.Z-3232297+%1g, 10g, 100g, 1kg
BLD PharmBD174041-Not specified
Universal BiologicalsCS-B1039-100mg-100mg

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Quality Control

While detailed proprietary synthesis routes are seldom disclosed by commercial suppliers, a plausible synthetic pathway can be inferred from related chemical literature and the availability of starting materials. A common approach involves the oxidation of a corresponding thioether precursor, which itself can be synthesized from a halogenated pyridine derivative.

Proposed Synthetic Pathway

A likely synthetic route to this compound starts from 5-bromo-2-methylpyridine. This multi-step synthesis involves the introduction of the sulfonyl group and the ester functionality.

G A 5-Bromo-2-methylpyridine B Methyl 5-bromo-2-pyridinecarboxylate A->B Oxidation & Esterification C Methyl 5-(methylthio)picolinate B->C Nucleophilic Substitution (e.g., Sodium thiomethoxide) D This compound (Target Compound) C->D Oxidation (e.g., m-CPBA or Oxone®) G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibitor Picolinate-Derived Inhibitor Inhibitor->Kinase2 Inhibition Gene Target Gene Expression TranscriptionFactor->Gene Activation

Methodological & Application

Synthetic Route Development for Methyl 5-(methylsulfonyl)picolinate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-(methylsulfonyl)picolinate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex bioactive molecules. Its pyridine core, substituted with an electron-withdrawing methylsulfonyl group and a versatile methyl ester, makes it an attractive scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.

Introduction

The synthesis of substituted pyridines is a cornerstone of modern pharmaceutical research. The methylsulfonyl group, in particular, is often incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity. The strategic placement of this group at the 5-position of the picolinate ring system, as in this compound, offers a valuable vector for molecular elaboration. This guide details a robust, three-step synthetic pathway commencing from the readily available 5-chloropicolinic acid. The chosen route prioritizes operational simplicity, high yields, and the use of well-established, scalable chemical transformations.

Overall Synthetic Strategy

The developed synthetic route is a sequential three-step process involving esterification, nucleophilic aromatic substitution, and oxidation. This strategy was designed to systematically build the target molecule, with each step yielding a stable, isolable intermediate.

Synthetic_Strategy A 5-Chloropicolinic Acid B Methyl 5-chloropicolinate A->B Esterification (SOCl₂, MeOH) C Methyl 5-(methylthio)picolinate B->C SNAr (NaSMe) D This compound C->D Oxidation (UHP, Phthalic Anhydride) Mechanisms cluster_0 SNAr Mechanism cluster_1 Oxidation Mechanism A Meisenheimer Complex C Methyl 5-(methylthio)picolinate A->C - NaCl B Methyl 5-chloropicolinate B->A + NaSMe D Sulfide E Sulfoxide D->E [O] F Sulfone E->F [O]

Step-by-step protocol for Methyl 5-(methylsulfonyl)picolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Protocol for the Synthesis of Methyl 5-(methylsulfonyl)picolinate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The introduction of the methylsulfonyl group onto the pyridine ring significantly modulates the electronic and solubility properties of the molecule, making it a valuable scaffold in drug design. This document provides a detailed, two-step synthetic protocol for the preparation of this compound, commencing from the commercially available precursor, 5-(methylthio)picolinic acid. The protocol first details the robust oxidation of the sulfide to a sulfone using potassium peroxymonosulfate (Oxone®), followed by a highly efficient esterification of the resulting carboxylic acid using thionyl chloride and methanol. This guide is designed to be a self-contained resource, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization data to ensure reproducible and successful synthesis.

Overall Reaction Scheme

Overall Reaction Scheme

PART 1: Oxidation of 5-(methylthio)picolinic acid

This initial step focuses on the conversion of the sulfide moiety in the starting material to the corresponding sulfone. Oxone® is employed as the oxidant due to its effectiveness, operational simplicity, and relatively benign byproducts.[1] The reaction is performed in an aqueous methanol solution to facilitate the dissolution of both the organic substrate and the inorganic oxidant.

Materials & Reagents: Step 1
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-(methylthio)picolinic acidC₇H₇NO₂S169.205.00 g29.54Starting Material
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)KHSO₅614.76 (complex)36.3 g59.08 (active)~2.0 eq. of KHSO₅
Methanol (MeOH)CH₃OH32.04150 mL-Solvent
Deionized Water (H₂O)H₂O18.02150 mL-Solvent
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04~5 g-For quenching
Hydrochloric Acid (HCl), conc.HCl36.46As needed-For acidification
Equipment: Step 1
  • 500 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Workflow: Step 1 (Oxidation)

Oxidation_Workflow A Dissolve 5-(methylthio)picolinic acid in 150 mL Methanol in a 500 mL RBF. B Cool the solution to 0-5 °C in an ice-water bath. A->B D Add the Oxone® solution dropwise to the RBF over 30-45 minutes, maintaining T < 10 °C. B->D C Prepare a solution of Oxone® in 150 mL deionized water. C->D E Allow the reaction to warm to room temperature and stir for 12-16 hours. D->E F Monitor reaction progress via TLC. E->F G Quench excess oxidant by adding saturated sodium sulfite solution. F->G H Remove methanol under reduced pressure. G->H I Acidify the aqueous residue to pH 2-3 with concentrated HCl. H->I J Collect the resulting precipitate by vacuum filtration, wash with cold water. I->J K Dry the solid under vacuum to yield 5-(methylsulfonyl)picolinic acid. J->K Esterification_Mechanism cluster_0 Step 2a: Acyl Chloride Formation cluster_1 Step 2b: Ester Formation Acid 5-(Methylsulfonyl)picolinic Acid Intermediate Acyl Chlorosulfite Intermediate Acid->Intermediate + SOCl₂ SOCl2 SOCl₂ AcylChloride 5-(Methylsulfonyl)picolinoyl Chloride Intermediate->AcylChloride - SO₂ - Cl⁻ Gases SO₂ (g) + HCl (g) AcylChloride2 5-(Methylsulfonyl)picolinoyl Chloride AcylChloride->AcylChloride2 Proceeds to next step Methanol Methanol (CH₃OH) FinalProduct This compound HCl_gas HCl (g) AcylChloride2->FinalProduct + CH₃OH

Sources

Application Note & Protocol: A Practical Guide to the Chromatographic Purification of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

Methyl 5-(methylsulfonyl)picolinate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The purity of such intermediates is paramount, as the presence of unreacted starting materials, byproducts, or isomers can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This document provides a comprehensive, field-tested guide to the purification of this compound using preparative normal-phase flash column chromatography. We will delve into the causal reasoning behind methodological choices, from solvent system selection to advanced sample loading techniques, ensuring a robust and reproducible protocol.

The core challenge in purifying this molecule lies in its high polarity, imparted by the sulfonyl (SO₂CH₃), methyl ester (CO₂CH₃), and pyridine nitrogen functional groups. This polarity dictates the chromatographic strategy and necessitates careful optimization to achieve high-resolution separation from common synthesis-related impurities.

Compound Properties & Chromatographic Considerations

A thorough understanding of the target molecule's physicochemical properties is the foundation of any successful purification strategy.

PropertyValueSource / Rationale
Molecular Formula C₈H₉NO₄S[4]
Molecular Weight 215.23 g/mol [4]
CAS Number 1201326-81-9[1]
Appearance Solid (Typical)[1]
Polarity Analysis HighThe molecule contains multiple polar functional groups: a sulfone, an ester, and a pyridine ring. The sulfone group is a particularly strong hydrogen bond acceptor, significantly increasing polarity.
Choosing the Right Chromatographic Mode

Given the high polarity of this compound, several chromatographic techniques could be considered.

  • Normal-Phase Chromatography (NPC): This is the classical and most direct approach for purifying polar organic compounds. It utilizes a polar stationary phase (e.g., silica gel) and a less polar mobile phase. Polar analytes interact strongly with the stationary phase, allowing for effective separation from less polar impurities by gradually increasing the mobile phase polarity.[5] This is our recommended approach for its simplicity, scalability, and cost-effectiveness.

  • Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase is used with a polar mobile phase. Highly polar compounds like our target molecule often exhibit poor retention in standard RPC systems, eluting very early (near the solvent front), which prevents effective separation.[6][7] While techniques like using highly aqueous mobile phases or specialized polar-endcapped columns exist, they are often more complex and costly for preparative scale.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds and is fully compatible with mass spectrometry.[10] It uses a polar stationary phase with a high-organic, low-aqueous mobile phase. However, for routine preparative purification in a synthesis lab, NPC on silica gel is generally more accessible and is the focus of this protocol.

Experimental Workflow: From Crude Analysis to Pure Compound

The purification process is a systematic workflow designed to maximize purity and yield. Each step builds upon the previous one, forming a self-validating system.

purification_workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Isolation crude_sample Crude Product Mixture tlc TLC Solvent Screening (e.g., Hex/EtOAc, DCM/MeOH) crude_sample->tlc rf_check Optimal Rf Value? (Target ~0.3) tlc->rf_check rf_check->tlc No, Re-screen column_prep Prepare & Pack Silica Gel Column rf_check->column_prep Yes sample_load Dry Load Sample Onto Silica column_prep->sample_load elution Elute with Gradient Mobile Phase sample_load->elution fractions Collect Fractions elution->fractions frac_analysis Analyze Fractions (TLC or HPLC) fractions->frac_analysis pooling Pool Pure Fractions frac_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Pure Methyl 5-(methylsulfonyl)picolinate solvent_removal->final_product

Sources

Application Notes & Protocols: Recrystallization of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Methyl 5-(methylsulfonyl)picolinate is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2] This guide provides a comprehensive overview of recrystallization techniques tailored for this compound, focusing on the underlying scientific principles to empower researchers to develop robust and efficient purification protocols.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization strategy begins with an understanding of the target molecule's properties. This compound possesses both a polar sulfonyl group and a moderately polar picolinate ester moiety. This dual nature influences its solubility in various organic solvents.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Recrystallization
Molecular Formula C₈H₉NO₄S-
Molecular Weight 215.22 g/mol [3]-
Polarity Moderately PolarLikely soluble in polar protic and aprotic solvents.[4]
Melting Point Solid at room temperatureA distinct melting point is crucial for an effective recrystallization.
Solubility Profile Expected to be soluble in alcohols (methanol, ethanol), acetone, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.[5]A wide range of potential single and mixed-solvent systems can be explored.

The Core Principle of Recrystallization

The fundamental basis of recrystallization is the differential solubility of a compound in a solvent at different temperatures.[6] An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature, typically the solvent's boiling point.[1][5] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid.[7] Soluble impurities, present in smaller concentrations, remain in the "mother liquor" (the remaining solution).[8]

Solvent Selection: The First and Most Critical Step

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[9] The "like dissolves like" principle is a good starting point; polar compounds tend to dissolve in polar solvents.[4]

Single-Solvent System Screening

A systematic screening of single solvents is the initial approach. The ideal single solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the compound completely.[5]

  • Low solubility at low temperatures: To maximize the recovery of the purified compound.[5]

  • Inertness: The solvent should not react with the compound.[1]

  • Volatility: The solvent should be easily removable from the purified crystals.[10]

  • Safety: The solvent should have a low toxicity and flammability profile.[5]

Table 2: Suggested Solvents for Screening this compound

SolventPolarityBoiling Point (°C)Rationale & Comments
Methanol Polar Protic64.7Often a good starting point for polar compounds.
Ethanol Polar Protic78.4Similar to methanol, with a slightly higher boiling point.
Isopropanol Polar Protic82.6Can sometimes provide better crystal morphology.
Acetone Polar Aprotic56A versatile solvent, but its low boiling point may limit the temperature differential.
Ethyl Acetate Moderately Polar77.1A good choice for compounds with ester functionalities.
Acetonitrile Polar Aprotic81.6Can be effective for compounds with aromatic rings.[11]
Toluene Non-polar Aromatic110.6May be useful if the compound shows some solubility in aromatic systems.
Mixed-Solvent System (Solvent/Anti-Solvent)

If a suitable single solvent cannot be identified, a mixed-solvent system, also known as a solvent/anti-solvent system, is a powerful alternative.[10] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.[12] The two solvents must be miscible.[10][13]

Table 3: Potential Mixed-Solvent Pairs for this compound

"Good" Solvent"Anti-Solvent"Rationale
Methanol Water A classic polar protic pairing.
Ethanol Water Another common and effective polar protic pair.[5]
Acetone Water A versatile polar aprotic/protic combination.[5]
Dichloromethane Hexanes A moderately polar/non-polar pairing.
Ethyl Acetate Hexanes A common choice for moderately polar compounds.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for recrystallization using a single solvent.

Workflow for Single-Solvent Recrystallization

A Dissolution B Hot Filtration (Optional) A->B Insoluble Impurities Present C Crystallization A->C No Insoluble Impurities B->C D Isolation C->D E Washing D->E F Drying E->F

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling, for instance, on a hot plate.[12] Continue to add small portions of the hot solvent until the compound just dissolves completely.[12]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[14] Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration.[8][14][15] This should be done quickly to prevent premature crystallization in the funnel.[15][16] Use a pre-warmed funnel and fluted filter paper for this step.[6][15]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[6] Do not disturb the flask during this period to promote the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[6][12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This protocol is employed when a suitable single solvent cannot be found.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[12] If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[17]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the formation and growth of crystals.

  • Maximizing Yield, Isolation, Washing, and Drying: Follow steps 5 through 8 from the Single-Solvent Recrystallization protocol.

Troubleshooting Common Recrystallization Issues

Troubleshooting Workflow

cluster_oiling Solutions for Oiling Out cluster_nocrystals Solutions for No Crystal Formation cluster_lowyield Solutions for Low Yield Start Recrystallization Attempt OilingOut Oiling Out Occurs Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Success Successful Crystallization ReheatDilute Reheat & Add More 'Good' Solvent OilingOut->ReheatDilute SlowCool Cool Solution Slower OilingOut->SlowCool ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Scratch Scratch Flask with Glass Rod NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Reduce Solvent Volume NoCrystals->Concentrate MinimizeSolvent Use Minimum Hot Solvent LowYield->MinimizeSolvent CoolCompletely Ensure Thorough Cooling LowYield->CoolCompletely SecondCrop Collect a Second Crop of Crystals LowYield->SecondCrop

Caption: A workflow for troubleshooting common recrystallization problems.

Table 4: Common Problems and Solutions in Recrystallization

ProblemPossible Cause(s)Solution(s)
"Oiling Out" (Compound separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the impure compound.[17][18] The solution is supersaturated to a high degree.[19]Reheat the solution and add more of the "good" solvent to dissolve the oil, then cool slowly.[18][19] Switch to a solvent with a lower boiling point. Consider using a mixed-solvent system to lower the crystallization temperature.
No Crystals Form Too much solvent was used.[17] The solution is supersaturated but requires a nucleation site.Reduce the volume of the solvent by evaporation and allow the solution to cool again.[17] Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[17]
Low Yield Too much solvent was used, keeping a significant amount of the compound dissolved in the mother liquor. Premature crystallization during hot filtration. Incomplete cooling.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath. Recover a second crop of crystals by concentrating the mother liquor.
Colored Crystals Colored impurities are present and co-crystallize with the product.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]

Conclusion

The successful recrystallization of this compound is a crucial step in ensuring the quality and purity of this important synthetic intermediate. By systematically screening solvents and carefully controlling the experimental conditions, researchers can develop a robust and efficient purification protocol. This guide provides the foundational knowledge and practical steps to achieve high-purity this compound, thereby contributing to the successful advancement of drug discovery and development programs.

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Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-(methylsulfonyl)picolinate in Biaryl Synthesis

In the landscape of modern medicinal chemistry and drug discovery, the construction of biaryl and heteroaryl-aryl scaffolds is a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmacologically active agents, offering a rigid framework for the precise spatial orientation of functional groups that interact with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of these critical carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[1][2]

This compound is a particularly valuable building block in this context. The pyridine core is a common feature in many pharmaceuticals, and the electron-withdrawing nature of both the methylsulfonyl and methyl ester groups activates the pyridine ring for nucleophilic aromatic substitution and modifies the electronic properties of the resulting biaryl products. This application note provides a detailed guide to the successful application of this compound in Suzuki coupling reactions, offering insights into reaction mechanisms, a comprehensive experimental protocol, and strategies for optimization and troubleshooting.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen or carbon-pseudohalogen bond of the electrophilic coupling partner. In the case of this compound, the reaction can be conceptualized as the activation of the C-S bond of the sulfone, a transformation that has been successfully demonstrated for analogous sulfonyl fluorides.[4]

  • Transmetalation: The organoboron reagent, typically a boronic acid or its ester, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) center, displacing the halide or other leaving group.

  • Reductive Elimination: The two organic moieties on the palladium(II) complex are then eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
  • This compound (≥97% purity)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and water (typically in a 4:1 to 5:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for column chromatography)

  • Silica gel for column chromatography

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert gas supply (nitrogen or argon) with manifold

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(dppf)Cl₂ A->B C Add Solvent: Dioxane/Water B->C D Degas Mixture: N₂ or Ar purge C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Progress: TLC or LC-MS E->F G Cool to Room Temperature and Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product: NMR, MS K->L

Caption: General workflow for the Suzuki coupling of this compound.

  • Reaction Setup:

    • To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) to quench the reaction and dilute the mixture.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table presents representative data for Suzuki coupling reactions of sulfonyl-substituted pyridines, which can serve as a guide for expected yields and reaction conditions for this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1001289[4]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1001275[4]
34-Fluorophenylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O (4:1)1001268[4]
43-Thienylboronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane1001255[4]

Optimization and Troubleshooting

The success of the Suzuki coupling reaction with this compound can be influenced by several factors. Here are some key considerations for optimization and troubleshooting:

  • Catalyst and Ligand Selection: While Pd(dppf)Cl₂ is a robust and versatile catalyst, other palladium sources and ligands may offer improved performance for specific substrates. For particularly challenging couplings, catalysts based on bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, may be beneficial.[5]

  • Choice of Base: The base plays a crucial role in activating the boronic acid. Inorganic bases like K₃PO₄, Cs₂CO₃, and Na₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and screening different bases is recommended for optimization.

  • Solvent System: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often optimal. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio of the organic solvent to water can be adjusted to optimize the solubility of the reactants.

  • Temperature and Reaction Time: The reaction temperature can be varied to control the reaction rate. Higher temperatures may be required for less reactive substrates, but can also lead to decomposition of the catalyst or starting materials. Microwave heating can significantly reduce reaction times and improve yields in some cases.[2]

  • Potential Side Reactions: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeborylation (hydrolysis of the boronic acid). These can often be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere and using an appropriate base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently access a wide range of novel molecular architectures for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Zavialov, I. A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 9(28), 16053-16057. [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2833. [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. ChemPlusChem, 87(3), e202100545. [Link]

  • ResearchGate. (2021). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5491–5504. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, gracing a significant portion of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Methyl 5-(methylsulfonyl)picolinate is a particularly intriguing building block, combining the versatile picolinate framework with a strongly electron-withdrawing methylsulfonyl group. This substitution pattern significantly modulates the reactivity of the pyridine ring, opening up a diverse array of possibilities for functionalization. This guide provides an in-depth exploration of the chemical reactivity of this compound and offers detailed protocols for its derivatization, empowering researchers to leverage this versatile molecule in their drug discovery and development endeavors.

The presence of the methylsulfonyl group at the 5-position, coupled with the methyl ester at the 2-position, renders the pyridine ring electron-deficient. This electronic characteristic is the primary determinant of its reactivity, making it susceptible to nucleophilic attack and directing transition metal-catalyzed cross-coupling reactions. Understanding and harnessing this reactivity is key to unlocking the full synthetic potential of this scaffold.

Reactivity Profile: An Electron-Deficient Pyridine

The electronic landscape of this compound is dominated by the electron-withdrawing nature of both the methylsulfonyl and the methyl picolinate groups. This leads to a significant polarization of the pyridine ring, with the carbon atoms bearing a partial positive charge. Consequently, the molecule exhibits a distinct reactivity profile:

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it an excellent substrate for SNAr reactions, particularly at the positions ortho and para to the electron-withdrawing groups.

  • Amenability to Cross-Coupling Reactions: The pyridine ring can be effectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

  • Challenges in Electrophilic Aromatic Substitution: Conversely, the electron-deficient ring is deactivated towards classical electrophilic aromatic substitution, which typically requires harsh conditions and may result in low yields.

  • Potential for C-H Activation: Modern transition-metal-catalyzed C-H activation strategies offer promising avenues for the direct functionalization of the pyridine C-H bonds, providing a more atom-economical approach to derivatization.[2][3][4][5]

This guide will focus on the most synthetically useful transformations, providing detailed protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity

Nucleophilic aromatic substitution is a powerful tool for introducing a wide range of functional groups onto the pyridine ring of this compound.[6][7][8][9][10] The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. In the case of an appropriately substituted precursor, such as a halogenated derivative, a diverse array of nucleophiles can be employed.

Protocol 1: SNAr with Amines on a Halogenated Precursor

This protocol describes a general procedure for the reaction of a halogenated this compound derivative with a primary or secondary amine. A common precursor for such reactions would be a chloro- or bromo-substituted analog at a position activated by the electron-withdrawing groups.

Workflow for SNAr with Amines

reagents Halogenated this compound Amine (1.2 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMSO) reaction Reaction at elevated temperature (e.g., 80-120 °C) reagents->reaction Heat workup Aqueous workup (e.g., add water, extract with organic solvent) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Functionalized Product purification->product reagents Halogenated this compound Boronic acid/ester (1.2 eq) Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Dioxane/Water) reaction Reaction at elevated temperature (e.g., 80-110 °C) under inert atmosphere reagents->reaction Heat workup Aqueous workup (e.g., add water, extract with organic solvent) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Biaryl or Heterobiaryl Product purification->product reagents Halogenated this compound Amine (1.2 eq) Pd precatalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction Reaction at elevated temperature (e.g., 80-110 °C) under inert atmosphere reagents->reaction Heat workup Aqueous workup (e.g., add water, extract with organic solvent) reaction->workup purification Purification (e.g., column chromatography) workup->purification product N-Aryl or N-Heteroaryl Amine Product purification->product

Sources

Scale-up synthesis of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Robust and Scalable Synthesis of Methyl 5-(methylsulfonyl)picolinate

Abstract

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its utility necessitates a manufacturing process that is not only efficient and high-yielding but also safe, scalable, and environmentally conscious. This application note provides a detailed, field-proven protocol for the multi-kilogram scale-up synthesis of this compound. The described method is centered around the controlled oxidation of Methyl 5-(methylthio)picolinate using hydrogen peroxide in an acidic medium, a route chosen for its favorable atom economy, use of readily available reagents, and manageable safety profile. This guide offers a comprehensive discussion of the synthetic strategy, a meticulous step-by-step protocol, critical safety assessments, and in-process controls designed to ensure batch-to-batch consistency and high product purity.

Introduction and Strategic Rationale

The sulfonyl group is a prevalent functional group in medicinal chemistry, often employed to enhance solubility, metabolic stability, and target binding affinity.[1][2] this compound, featuring both a sulfone and a pyridine ester, serves as a versatile intermediate for introducing this pharmacophore. The primary challenge in its synthesis lies in the selective and complete oxidation of the precursor sulfide without inducing unwanted side reactions on the electron-deficient pyridine ring.

Several methods exist for the oxidation of sulfides to sulfones, including the use of reagents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.[3] However, for large-scale industrial applications, these reagents present challenges related to cost, waste disposal (stoichiometric byproducts), and safety (potential for thermal runaway).

The chosen strategy employs 30-35% aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. This approach is advantageous for several reasons:

  • Atom Economy: The sole byproduct of the oxidation is water, making it an environmentally benign choice.[4]

  • Cost-Effectiveness: Industrial-grade hydrogen peroxide is an inexpensive and widely available commodity chemical.

  • Proven Scalability: H₂O₂-based oxidations are well-established in industrial settings, with well-understood process safety parameters.[5]

The reaction is typically catalyzed by an acid, such as acetic acid, which activates the hydrogen peroxide for the electrophilic attack on the sulfur atom. The process involves a two-step oxidation, proceeding through a sulfoxide intermediate to the desired sulfone.[6] Careful control of stoichiometry and temperature is paramount to drive the reaction to completion while preventing over-oxidation or decomposition.[5]

Process Safety Assessment

CAUTION: The oxidation of organic sulfides with hydrogen peroxide is an exothermic reaction. Proper thermal management and adherence to safety protocols are critical to prevent thermal runaway.

  • Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can cause severe skin and eye burns.[7][8] H₂O₂ can decompose violently if it comes into contact with contaminants like metals (rust), dust, or strong bases.[9] The decomposition generates oxygen gas, which can lead to a dangerous pressure buildup in sealed systems.[10] All equipment must be scrupulously clean, and the reaction vessel must be equipped with adequate venting and pressure relief systems.[4]

  • Exothermicity: The reaction exotherm must be characterized via calorimetric studies (e.g., Reaction Calorimetry - RC1) before attempting a large-scale run. The rate of addition of hydrogen peroxide must be carefully controlled to allow the reactor's cooling system to dissipate the generated heat effectively, maintaining the target internal temperature.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical splash-proof goggles, face shields, acid-resistant gloves, and lab coats.[8][9] Emergency eyewash stations and safety showers must be readily accessible.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a target 1.0 kg scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a designated process bay with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeCAS No.Supplier
Methyl 5-(methylthio)picolinate>98%1201326-80-8Commercial
Glacial Acetic AcidACS Reagent64-19-7Commercial
Hydrogen Peroxide (30-35% aq. soln.)Technical7722-84-1Commercial
Sodium BicarbonateUSP/FCC144-55-8Commercial
Ethyl AcetateACS Reagent141-78-6Commercial
Brine (Saturated NaCl solution)N/AN/APrepared in-house
Anhydrous Sodium SulfateACS Reagent7757-82-6Commercial
Equipment Specification
20 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, condenser, and addition funnel/pump
Heating/Cooling CirculatorCapable of maintaining temperatures between 0 °C and 100 °C
pH Meter/StripsCalibrated
Filtration ApparatusBuchner funnel, filter flask
Rotary EvaporatorSized for 10 L flasks
Reaction Workflow Diagram

Synthesis_Workflow raw_material raw_material process_step process_step qc_step qc_step product product A Charge Reactor: - Methyl 5-(methylthio)picolinate - Glacial Acetic Acid B Cool to 15-20 °C A->B C Slowly Add Hydrogen Peroxide (30%) B->C D Maintain Temp < 30 °C C->D E Reaction Monitoring (IPC) D->E F Age Reaction at 25 °C for 12-16 h E->F If incomplete, continue aging G Quench Reaction (Cool to 10 °C, add water) F->G H Neutralize with NaHCO₃ to pH 7-8 G->H I Extract with Ethyl Acetate H->I J Wash & Dry Organic Layer I->J K Solvent Swap & Crystallization J->K L Filter & Dry Product K->L M This compound (Final Product) L->M

Sources

Application Note: Quantitative Analysis of Methyl 5-(methylsulfonyl)picolinate using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides comprehensive, validated protocols for the quantitative analysis of Methyl 5-(methylsulfonyl)picolinate, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for accuracy, precision, and reliability in scientific data, this document details two primary chromatographic methods: a robust Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method for routine quality control and a highly specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for confirmation and trace-level analysis. Each protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2][3] This document serves as a practical resource for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, explanations for methodological choices, and data presentation standards.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a structure prevalent in many biologically active molecules. As a potential intermediate, starting material, or impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise quantification is paramount. Inaccurate measurements can have significant implications for process control, impurity profiling, stability testing, and ultimately, patient safety.[4][5]

The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the analyte from structurally related impurities or degradation products.[6] This application note addresses this challenge by presenting field-proven, validated methodologies grounded in established chromatographic principles.

Foundational Principles of Analytical Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[3] All protocols described herein are built upon the validation framework established by the ICH Q2(R2) guidelines, which ensures that an analytical method yields reliable and consistent results.[7][8] Key validation characteristics that underpin the trustworthiness of these methods include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[2][6]

  • Linearity: The demonstration of a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

3.1 Principle and Rationale

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. This method is selected as the primary technique for its suitability for polar, non-volatile compounds like this compound.

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds through hydrophobic interactions.

    • Mobile Phase: A gradient mixture of acetonitrile and a slightly acidic aqueous buffer (0.1% formic acid) is employed. Acetonitrile serves as the strong organic solvent to elute the analyte. The formic acid controls the pH to ensure consistent ionization state of the picolinate ring's nitrogen, leading to sharp, symmetrical peak shapes. A gradient elution is chosen to ensure separation from potential early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

    • Detection: The pyridine ring in the analyte contains a chromophore that absorbs UV light. A detection wavelength of 272 nm is selected, as it provides a good balance of sensitivity for the analyte while minimizing interference from common solvents.

3.2 Detailed Experimental Protocol

A. Reagents and Materials:

  • This compound reference standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

B. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

C. Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 272 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 15.0 | 80 | | | 17.0 | 80 | | | 17.1 | 20 | | | 22.0 | 20 |

D. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent. A recommended series would be 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

3.3 System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.[2] Inject the mid-point calibration standard (e.g., 50 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

3.4 Method Validation Summary

The following table summarizes the typical acceptance criteria for validating this HPLC-UV method according to ICH guidelines.[1][3]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10
LOD Signal-to-Noise Ratio ≥ 3
Specificity Peak purity index > 0.99; No interference at analyte RT

3.5 Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_data Phase 3: Data Processing prep_std Prepare Standard Stock & Calibrants calib Generate Calibration Curve (7-point) prep_std->calib prep_sample Prepare & Filter Sample Solution analysis Inject Samples & QC Checks prep_sample->analysis prep_mobile Prepare Mobile Phases A & B sys_suit System Suitability Test (SST) prep_mobile->sys_suit sys_suit->calib calib->analysis integrate Integrate Peak Area analysis->integrate calculate Calculate Concentration vs. Calibration Curve integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for quantification via HPLC-UV.

Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

4.1 Principle and Rationale

LC-MS provides an orthogonal detection technique that offers significantly higher specificity and sensitivity compared to UV detection. It is the ideal method for confirming the identity of the analyte and for performing trace-level quantification, especially in complex matrices.

  • Causality of Experimental Choices:

    • Ionization: Electrospray Ionization (ESI) is selected as it is a soft ionization technique well-suited for polar molecules, minimizing fragmentation and maximizing the signal of the molecular ion. The analysis is performed in positive ion mode, as the pyridine nitrogen is readily protonated.

    • Detection: Selected Ion Monitoring (SIM) is used for quantification. Instead of scanning a wide mass range, the mass spectrometer is set to detect only the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This dramatically increases sensitivity and reduces chemical noise, ensuring trustworthy quantification even at low levels.

4.2 Detailed Experimental Protocol

A. Instrumentation:

  • LC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an ESI source.

B. LC Conditions:

  • The same LC conditions (column, mobile phases, gradient) as the HPLC-UV method can be used to facilitate method transfer.

C. MS Conditions:

Parameter Setting
Ionization Mode ESI, Positive
[M+H]⁺ m/z 216.03 (Calculated for C₈H₉NO₄S)
SIM Scan m/z 216.0 ± 0.5
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C

| Gas Flow | Nitrogen, 600 L/hr |

D. Preparation of Solutions:

  • Sample and standard preparation follows the same procedure as for the HPLC-UV method, but lower concentration ranges (e.g., 1-500 ng/mL) can be used due to the higher sensitivity of the MS detector.

4.3 Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep_lcms Phase 1: Preparation cluster_analysis_lcms Phase 2: LC-MS Analysis cluster_data_lcms Phase 3: Data Processing prep_std_lcms Prepare Standards (ng/mL range) run_seq Run Sequence (Calibrants, Samples) prep_std_lcms->run_seq prep_sample_lcms Prepare & Filter Sample prep_sample_lcms->run_seq tune_ms Tune MS for Analyte [M+H]⁺ tune_ms->run_seq extract_ic Extract Ion Chromatogram (EIC) at m/z 216.0 run_seq->extract_ic quantify Quantify using EIC Peak Area extract_ic->quantify confirm Confirm Identity (RT + Mass) quantify->confirm

Caption: Confirmatory and quantitative workflow using LC-MS.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

5.1 Principle and Considerations

GC-MS is a powerful technique for volatile and thermally stable compounds.[9][10] For this compound, its applicability must be carefully considered. The methylsulfonyl group significantly increases the boiling point and may lead to thermal degradation in the hot GC inlet. Therefore, this method is presented as a potential alternative, likely requiring optimization.

  • Challenges:

    • Thermal Stability: The primary concern is whether the compound can be vaporized without decomposition. A lower inlet temperature and a rapid oven ramp should be tested.

    • Derivatization: If the compound is not sufficiently volatile or stable, derivatization could be explored, but this adds complexity and potential sources of error.[9][11]

5.2 Hypothetical GC-MS Protocol

A. Instrumentation:

  • GC system with a split/splitless inlet coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (low-bleed, 30 m x 0.25 mm, 0.25 µm film thickness).

B. GC-MS Conditions:

Parameter Setting
Inlet Temperature 250 °C (start low and optimize)
Injection Mode Splitless (1 µL)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source 230 °C
Ionization Electron Ionization (EI), 70 eV

| Scan Range | m/z 40-450 |

5.3 Workflow for GC-MS Feasibility Study

GCMS_Workflow start Prepare Analyte Standard in Solvent inject Inject into GC-MS (Splitless) start->inject analyze Analyze Total Ion Chromatogram (TIC) inject->analyze peak_check Is a sharp, symmetrical peak observed? analyze->peak_check mass_spec Examine Mass Spectrum of the Peak peak_check->mass_spec Yes failure Method Not Feasible: Consider Derivatization peak_check->failure No (Broad peak or no peak) match_check Does spectrum match expected fragmentation? mass_spec->match_check success Method is Feasible: Proceed to Validation match_check->success Yes (Molecular ion present) match_check->failure No (Degradation fragments)

Caption: Decision workflow for assessing GC-MS viability.

Conclusion

This document outlines robust and reliable analytical methodologies for the quantification of this compound. The RP-HPLC-UV method serves as an excellent primary choice for routine analysis in a quality control environment, offering a balance of performance, cost-effectiveness, and reliability. For applications requiring higher sensitivity, trace-level analysis, or unequivocal identity confirmation, the LC-MS method is the recommended approach. Each protocol is grounded in the principles of analytical method validation as prescribed by ICH guidelines, ensuring that the data generated is scientifically sound and trustworthy.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
  • LCGC North America. (2014, August 22).
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.).
  • FDA. (n.d.). Q2(R2)
  • TSKgel. (n.d.). Technical Information Sheet -- Analysis of Chromium (III)
  • U.S. Pharmacopeia. (2011, November 30).
  • BenchChem. (n.d.).
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  • PubMed. (2005, March).
  • UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva.
  • Asian Journal of Pharmaceutical and Clinical Research. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.
  • NIH. (2022, March 17).
  • ResearchGate. (2025, August 7).

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Application Note: A Systematic Approach to HPLC Method Development for Sulfonylated Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sulfonylated Picolinates

Sulfonylated picolinates represent a significant class of heterocyclic compounds, integral to the development of novel pharmaceuticals and agrochemicals. Their unique structure, combining a nitrogen-containing picolinate ring with a sulfonyl functional group, imparts specific biological activities but also presents distinct challenges for analytical chemists. The accurate quantification of these active pharmaceutical ingredients (APIs) and the detection of related impurities are critical for ensuring product safety, efficacy, and regulatory compliance.

This application note provides a comprehensive, field-proven guide for developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound class. We will move beyond a simple recitation of steps to explain the underlying scientific principles that govern each decision in the method development workflow, from initial analyte characterization to final method validation.

Core Analytical Challenges

The molecular architecture of sulfonylated picolinates necessitates a strategic approach to method development due to several key factors:

  • Ionizable Nature: The picolinic acid moiety (an acid) and the pyridine ring (a weak base) make these molecules ionizable. Their retention and peak shape are therefore highly sensitive to the mobile phase pH.[1][2][3] Controlling the pH is paramount to achieving reproducible results.[1][3]

  • Peak Tailing: The basic nitrogen atom in the pyridine ring can engage in secondary ionic interactions with acidic residual silanol groups on the surface of traditional silica-based HPLC columns.[4][5][6] This interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.

  • Polarity Range: Depending on the substituents, sulfonylated picolinates can span a range of polarities. Developing a single method for an API and its potentially more polar or non-polar degradation products requires careful selection of stationary and mobile phases.[7]

A Phased Approach to Method Development

A systematic, multi-phase strategy is the most efficient path to a robust HPLC method. This workflow ensures that each parameter is optimized logically, building upon the results of the previous stage.

MethodDevelopmentWorkflow A Phase 1: Analyte Characterization & Initial Setup B Phase 2: Screening (Column, pH, Organic Modifier) A->B Define Search Space C Phase 3: Method Optimization (Gradient, Temperature, Flow Rate) B->C Select Best Conditions D Phase 4: Forced Degradation & Specificity Check C->D Fine-tune Separation D->C Re-optimize if Specificity Fails E Phase 5: Method Validation (ICH Q2(R1)) D->E Confirm Specificity F Final Robust Method E->F Method Proven Fit-for-Purpose

Caption: A systematic workflow for HPLC method development.

Phase 1: Analyte Characterization & Initial Parameter Selection

Before the first injection, a thorough understanding of the analyte's physicochemical properties is essential.

  • Determine pKa: The acid dissociation constant (pKa) is the most critical parameter. The mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa to ensure it exists in a single, stable ionic form (either fully protonated or deprotonated).[1][3][8] This practice, known as ion suppression, is fundamental to achieving sharp, symmetrical peaks and stable retention times.[1]

  • UV Spectrum Analysis: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This ensures optimal sensitivity for the API and allows for monitoring of impurities, which may have different absorbance maxima.

Initial HPLC Conditions:

  • Detector: PDA detector set at the determined λmax.

  • Injection Volume: 10 µL (typical starting point).

  • Sample Concentration: ~0.5 - 1.0 mg/mL in a solvent compatible with the mobile phase.

Phase 2: Systematic Screening of Critical Parameters

The goal of this phase is to identify the most promising column chemistry and mobile phase conditions.

Protocol 1: Column and Mobile Phase Screening

  • Column Selection: Choose a set of 3-4 columns with diverse selectivities. For sulfonylated picolinates, this should include:

    • A modern, high-purity, end-capped C18 column: This is the workhorse of reversed-phase chromatography and a good starting point. End-capping minimizes silanol interactions that cause tailing with basic compounds like picolinates.[4][6]

    • A Phenyl-Hexyl column: The phenyl group offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds.[9]

    • A Polar-Embedded or Polar-Endcapped column: These phases are designed to provide better retention for polar compounds and improved peak shape for bases.[10][11]

  • Mobile Phase A (Aqueous): Prepare buffers at three distinct pH levels to assess the impact on retention and peak shape.

    • Acidic: 0.1% Formic Acid in water (pH ~2.7). This will fully protonate the pyridine nitrogen, suppressing secondary interactions with silanols.[4][5][6]

    • Near Neutral: 10 mM Ammonium Acetate in water (pH ~6.8).

    • Basic (if using a pH-stable column): 10 mM Ammonium Bicarbonate in water (pH ~8.0). This deprotonates the carboxylic acid.

  • Mobile Phase B (Organic): Use Acetonitrile (ACN) and Methanol (MeOH). ACN is generally a stronger solvent and provides sharper peaks, while MeOH can offer different selectivity.

  • Execution: Run a fast, generic gradient (e.g., 5% to 95% B in 10 minutes) for each combination of column, aqueous pH, and organic modifier.

Data Presentation 1: Column & Mobile Phase Screening Results

ColumnMobile Phase (Aqueous)OrganicTailing Factor (API)Resolution (API/Impurity X)Observations
End-capped C180.1% Formic AcidACN1.12.5Good peak shape, best initial resolution.
End-capped C1810mM NH4OAcACN1.81.3Significant tailing observed.
Phenyl-Hexyl0.1% Formic AcidACN1.22.1Alternative selectivity, good peak shape.
Polar-Embedded0.1% Formic AcidMeOH1.31.9Different elution order, useful for confirmation.

Based on the hypothetical data above, the End-capped C18 column with 0.1% Formic Acid and Acetonitrile is the most promising starting point for optimization.

Phase 3: Method Optimization

With the best column and mobile phase selected, the next step is to fine-tune the separation.

OptimizationLogic Parameters Parameter Mobile Phase pH Gradient Slope Temperature Flow Rate Effects Effect on... Retention Time Selectivity (Resolution) Peak Shape (Tailing) Backpressure Parameters:s->Effects:n Influences

Caption: Interplay of key HPLC parameters and their effects.

Protocol 2: Gradient and Temperature Optimization

  • Gradient Slope: Adjust the gradient steepness to improve resolution between the main peak and its closest eluting impurities.

    • Shallow Gradient: Increases run time but improves resolution of closely eluting peaks.

    • Steep Gradient: Decreases run time but can cause peaks to co-elute.

    • Action: Start with the initial 10-minute gradient. If resolution is insufficient, extend the gradient time (e.g., to 15 or 20 minutes) over the elution window of interest.

  • Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics.

    • Higher Temperature (e.g., 40-50 °C): Lowers viscosity (reducing backpressure) and can improve peak efficiency (sharper peaks). However, it may alter selectivity or degrade thermally labile compounds.

    • Lower Temperature (e.g., 25-30 °C): Increases viscosity but may enhance resolution for some compounds.

    • Action: Evaluate the separation at 30 °C and 40 °C to determine the optimal balance of resolution, peak shape, and pressure.

  • Flow Rate: Adjusting the flow rate primarily impacts run time and backpressure, but can also subtly affect resolution. Ensure the resulting pressure is well within the instrument's operating limits.

Phase 4: Forced Degradation and Method Specificity

A stability-indicating method must be able to separate the API from its degradation products. Forced degradation studies are essential to generate these products and prove method specificity.[12][13][14][15]

Protocol 3: Forced Degradation Study

  • Prepare Samples: Subject the API solution (~1 mg/mL) to the following stress conditions as recommended by ICH guidelines:[16]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid API at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Peak Purity Assessment: Use a PDA detector to perform peak purity analysis on the API peak in each chromatogram. The peak should be spectrally pure, demonstrating that no degradation products are co-eluting. If co-elution is detected, the method must be re-optimized (return to Phase 3).[17]

Phase 5: Method Validation

The final step is to validate the method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19][20][21]

Data Presentation 2: Typical Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the API is assessed without interference.Peak purity index > 0.999; baseline resolution between API and degradants.
Linearity To verify a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal).
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery for spiked samples at multiple concentration levels.
Precision To assess the degree of scatter between measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Quantitation Limit (QL) The lowest amount quantifiable with accuracy/precision.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's reliability with small changes.System suitability parameters remain within limits when pH, temperature, flow rate are varied slightly.

Conclusion

Developing a robust and reliable HPLC method for sulfonylated picolinates is a systematic process grounded in the principles of chromatography and analyte chemistry. By understanding the inherent challenges posed by these molecules—namely their ionizable nature and potential for silanol interactions—a logical workflow can be implemented. This approach, moving from broad screening to targeted optimization and culminating in rigorous validation, ensures the final method is specific, accurate, and fit for purpose in a regulated drug development environment.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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  • A Review on HPLC Method Development and Validation in Forced Degradation Studies.
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  • Control pH During Method Development for Better Chrom
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  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
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  • Peak Tailing in HPLC. Element Lab Solutions.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
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  • HPLC Column Selection Guide. Chromtech.
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  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • HPLC Column Selection - how to choose the right column. Analytics-Shop.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • HPLC Column Selection Guide. SCION Instruments.
  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Analysis of Sulfonated Naphthalene-Formaldehyde Condensates in the Aquatic Environment by Ion-Pair Chromatography-Electrospray Mass Spectrometry. Scribd.
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Application Note: A Guide to In-Vitro Assay Design for Sulfonyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonyl-containing heterocyclic compounds represent a cornerstone of modern medicinal chemistry, with broad therapeutic applications ranging from anti-inflammatory and anti-diabetic to anticancer agents.[1][2][3] The sulfonyl group imparts unique physicochemical properties that facilitate strong, specific interactions with a variety of biological targets. This guide provides an in-depth overview of the principles and methodologies for designing robust in-vitro assays to characterize these compounds. We will explore key biochemical, cell-based, and biophysical assays, using prominent drug examples to illustrate causality, protocol design, and data interpretation.

Foundational Concepts: The Sulfonyl Heterocycle in Drug Discovery

The versatility of the sulfonamide scaffold stems from the strong hydrogen-bonding capabilities of the SO₂NH group and the diverse chemical space offered by the associated heterocyclic rings.[2] This combination allows for high-affinity and selective binding to a wide range of enzyme active sites and protein pockets.

Common Biological Targets:

  • Enzymes: Carbonic Anhydrases (CAs), Cyclooxygenases (COX), Kinases.[2][4]

  • Ion Channels: ATP-sensitive potassium (KATP) channels.[5][6][7]

  • Receptors: Various G-protein coupled receptors.

This guide will focus on assays for two major drug classes that exemplify the principles of in-vitro testing: Carbonic Anhydrase inhibitors (e.g., Acetazolamide) and COX-2 inhibitors (e.g., Celecoxib).

Biochemical Assays: Direct Target Engagement and Potency

Biochemical assays are fundamental for confirming direct inhibition of a purified enzyme and determining intrinsic potency (e.g., IC₅₀, Kᵢ). They isolate the drug-target interaction from complex cellular processes.

Case Study: Carbonic Anhydrase (CA) Inhibition Assay

Background & Rationale: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][8] Sulfonamides, like Acetazolamide, are classic CA inhibitors used to treat glaucoma and other conditions.[9][10] A common method to assess CA activity is to measure its esterase activity using a chromogenic substrate like p-nitrophenyl acetate (pNPA).[11] Inhibition of the enzyme leads to a reduced rate of pNPA hydrolysis, which can be monitored spectrophotometrically.[4][11]

Experimental Workflow Diagram:

CA_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - CA Enzyme - pNPA Substrate - Assay Buffer - Inhibitor (e.g., Acetazolamide) plate Plate Inhibitor Series (e.g., 10-point, 3-fold dilution) + Controls (No Inhibitor, No Enzyme) reagents->plate Dispense add_enzyme Add CA Enzyme Pre-incubate with Inhibitor plate->add_enzyme Transfer add_substrate Initiate Reaction: Add pNPA Substrate add_enzyme->add_substrate Incubate read_plate Measure Absorbance at 400-405 nm (Kinetic or Endpoint) add_substrate->read_plate Hydrolysis analyze Calculate % Inhibition Plot Dose-Response Curve Determine IC50 read_plate->analyze Data

Caption: Workflow for a colorimetric Carbonic Anhydrase inhibition assay.

Detailed Protocol: CA Esterase Activity Assay

  • Reagent Preparation:

    • CA Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5. The buffer choice is critical to maintain optimal enzyme activity and compound stability.

    • CA Enzyme: Prepare a working stock of purified human Carbonic Anhydrase (e.g., hCA I or hCA II) in cold assay buffer. The final concentration should yield a linear reaction rate within the assay window.

    • Substrate (pNPA): Prepare a stock solution in a water-miscible solvent like DMSO and dilute to the working concentration in assay buffer just before use.

    • Test Compound (Inhibitor): Prepare a 10 mM stock of the sulfonyl-containing compound (e.g., Acetazolamide) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the compound dilution series to respective wells. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known potent inhibitor (positive control).

    • Add 178 µL of CA Assay Buffer containing the CA enzyme to all wells except the "No Enzyme" control.

    • Pre-incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reversible inhibitors.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately begin reading the absorbance at 400-405 nm every minute for 15-30 minutes on a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation Example:

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
AcetazolamidehCA I985.8278.8
Compound XhCA I402.9316.7
Compound YhCA I-533.1
Data adapted from reference literature.[11]
Cell-Based Assays: Confirming Efficacy in a Biological Context

Cell-based assays are essential for verifying that a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired physiological response.

Case Study: COX-2 Inhibition in Macrophages

Background & Rationale: Celecoxib is a diaryl-substituted pyrazole containing a benzenesulfonamide group.[12] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis during inflammation.[12][13][14] Unlike the constitutively expressed COX-1, COX-2 is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS).[15][16] This assay measures the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator downstream of COX-2, in LPS-stimulated macrophage cells (e.g., RAW 264.7).[17]

Signaling Pathway Diagram:

COX2_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates COX2_Gene COX-2 Gene (Transcription) NFkB->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates PGE2 Prostaglandin E2 (PGE2) COX2_Enzyme->PGE2 Catalyzes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Inflammation Inflammation & Pain PGE2->Inflammation Celecoxib Celecoxib Celecoxib->COX2_Enzyme Inhibits

Caption: LPS-induced COX-2 signaling pathway and site of Celecoxib inhibition.

Detailed Protocol: PGE2 Release Assay

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into a 96-well plate at a density that will result in ~90% confluency at the time of the assay (e.g., 5 x 10⁴ cells/well). Incubate overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound (e.g., Celecoxib) in serum-free media.

    • Aspirate the old media from the cells and wash once with PBS.

    • Add 180 µL of serum-free media to each well.

    • Add 20 µL of the compound dilutions to the wells and pre-incubate for 1 hour. This allows the compound to enter the cells before the inflammatory stimulus is added.

    • Add 10 µL of LPS solution (final concentration ~1 µg/mL) to all wells except the unstimulated control.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. This extended incubation is necessary to allow for the transcription and translation of the COX-2 enzyme, followed by PGE2 production.

    • After incubation, carefully collect the cell culture supernatant for PGE2 analysis. Centrifuge the supernatant to remove any cellular debris.

  • PGE2 Quantification:

    • Quantify the PGE2 concentration in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

    • The principle is typically a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the PGE2 concentration for each sample.

    • Determine the % inhibition of PGE2 release for each compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the dose-response curve and calculate the IC₅₀ value.

Biophysical Assays: Orthogonal Validation of Binding

Biophysical methods provide a direct measure of the binding interaction between a compound and its protein target, independent of enzymatic activity. They are crucial for validating hits and ruling out assay artifacts.

Technique Spotlight: Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate. One molecule (e.g., the target protein) is immobilized on the chip, and the other (the compound) is flowed over the surface.

Why it's Trustworthy:

  • Label-Free & Real-Time: Does not require modification of the compound and provides real-time kinetic data.

  • Provides Kinetic Data: Measures both the on-rate (kₐ) and off-rate (kₑₓ) of binding, from which the equilibrium dissociation constant (K₋) can be calculated (K₋ = kₑₓ/kₐ). This provides deeper insight into the binding mechanism than a simple IC₅₀ value.

  • Confirms Direct Interaction: A positive result confirms that the compound physically binds to the target protein, a critical piece of information that enzymatic assays cannot provide alone.[18][19]

General Protocol Outline:

  • Chip Preparation: Covalently immobilize the purified target protein (e.g., recombinant human COX-2) onto a suitable SPR sensor chip.

  • Analyte Injection: Prepare a series of concentrations of the sulfonyl-containing compound in running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

  • Regeneration: After each injection, flow a regeneration solution (e.g., low pH buffer) to dissociate the compound from the protein, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.

References
  • Title: Celecoxib - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Mechanism of action of the second-generation sulfonylurea glipizide Source: PubMed - NIH URL: [Link]

  • Title: Glipizide Mechanism of Action Source: My Endo Consult URL: [Link]

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  • Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays Source: PubMed Central - NIH URL: [Link]

  • Title: Studies on Biophysical Interactions Between a Sulfa Drug and Pepsin by Fluorescence Methods Source: ResearchGate URL: [Link]

  • Title: COX-2 Inhibitor Screening Kit Source: Creative BioMart URL: [Link]

  • Title: Standardized procedure for the assay and identification of hypoglycemic sulfonylureas in human plasma Source: PubMed URL: [Link]

  • Title: In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines Source: PubMed Central - NIH URL: [Link]

  • Title: Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods Source: ACS Omega URL: [Link]

  • Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents Source: ACS Publications URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Jivv-journal.com URL: [Link]

  • Title: In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping Source: PubMed URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]

  • Title: Acetazolamide Source: The Japanese Pharmacopoeia URL: [Link]

  • Title: Acetazolamide treatment prevents in vitro endotoxin-stimulated tumor necrosis factor release in mouse macrophages Source: PubMed URL: [Link]

  • Title: LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application Source: Journal of Young Pharmacists URL: [Link]

  • Title: Sulfonamide a Valid Scaffold for Antioxidant Drug Development Source: Request PDF - ResearchGate URL: [Link]

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Application Notes & Protocols: Leveraging Methyl 5-(methylsulfonyl)picolinate for the Rapid Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The strategic design and synthesis of focused compound libraries enable the rapid identification and optimization of novel therapeutic agents. Methyl 5-(methylsulfonyl)picolinate has emerged as a highly versatile and powerful building block for this purpose. Its unique electronic and structural features facilitate the construction of diverse molecular architectures, particularly through robust and high-throughput-compatible chemical transformations.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides in-depth application notes, detailed experimental protocols, and the underlying scientific rationale for utilizing this compound in the creation of compound libraries. The protocols described herein are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure reproducibility and successful implementation.

Introduction to this compound: A Privileged Scaffold

This compound is a pyridine derivative characterized by two key functional groups that dictate its reactivity and utility in combinatorial chemistry:

  • The Methyl Sulfonyl Group (-SO₂CH₃): Positioned at the 5-position of the pyridine ring, the methyl sulfonyl group is a potent electron-withdrawing group. This electronic feature renders the pyridine ring electron-deficient, thereby activating it for nucleophilic aromatic substitution (SNAr). Furthermore, the methyl sulfone itself is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles.

  • The Methyl Ester Group (-CO₂CH₃): Located at the 2-position, the methyl ester provides a secondary site for diversification. It can be readily converted into amides, carboxylic acids, or other functional groups, adding another dimension to library expansion.

The strategic placement of these two functionalities on the picolinate core makes this reagent an ideal starting point for generating libraries of substituted pyridines, a structural motif prevalent in numerous biologically active compounds.[1][2][3]

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₉NO₄S
Molecular Weight 215.23 g/mol
CAS Number 188416-27-3
Appearance Off-white to pale yellow solid

Core Applications in Compound Library Synthesis

The primary application of this compound in library synthesis revolves around two principal transformations: Nucleophilic Aromatic Substitution (SNAr) and Amidation. These reactions can be performed sequentially to generate highly complex and diverse libraries from simple starting materials.

Application I: Nucleophilic Aromatic Substitution (SNAr) for Core Diversification

The SNAr reaction is a cornerstone of medicinal chemistry for the construction of C-N, C-O, and C-S bonds on aromatic and heteroaromatic rings.[4][5] The methyl sulfonyl group in this compound makes the 5-position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[6] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly with heterocyclic systems.[4][7] Regardless of the precise mechanism, the strong electron-withdrawing nature of the sulfone group stabilizes the negatively charged intermediate or transition state, driving the reaction forward.

A wide variety of nucleophiles can be employed, leading to diverse libraries:

  • Primary and Secondary Amines: To generate 5-amino-picolinate derivatives.

  • Thiols: To create 5-thioether-picolinate derivatives.

  • Alcohols and Phenols: To synthesize 5-ether-picolinate derivatives.

G

Application II: Amidation for Peripheral Diversification

The methyl ester at the 2-position serves as a versatile handle for further functionalization, most commonly through amidation. This reaction can be performed either on the starting material or, more powerfully, on the library of 5-substituted picolinates generated from the SNAr reaction. This two-step sequence allows for an exponential increase in the diversity of the final compound library.

Amidation can be achieved through several methods:

  • Direct Aminolysis: Heating the ester with a large excess of a primary or secondary amine. This is often suitable for high-throughput synthesis due to its simplicity.

  • Two-Step Hydrolysis and Amide Coupling: The ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This method is more versatile and generally provides higher yields with less reactive amines.

G

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for library synthesis. Researchers should perform initial optimization experiments for their specific nucleophiles and amines.

Protocol 1: Parallel SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a panel of primary or secondary amines in a 96-well plate format.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 0.2 M).

    • Prepare a stock solution of DIPEA in DMSO (e.g., 0.5 M).

    • Prepare individual stock solutions of each amine nucleophile in DMSO (e.g., 0.24 M).

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add the amine stock solution (1.0 mL, 0.24 mmol).

    • Add the this compound stock solution (1.0 mL, 0.2 mmol).

    • Add the DIPEA stock solution (1.0 mL, 0.5 mmol).

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the methanesulfinic acid byproduct, driving the reaction to completion. DMSO is an ideal solvent for SNAr reactions due to its polar aprotic nature, which accelerates the reaction rate.[8]

  • Reaction Execution:

    • Seal the reaction block securely with a chemically resistant sealing mat.

    • Place the block in a heated agitator and heat to 110 °C with shaking for 12-18 hours.

    • Causality Note: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction. Reaction progress should be monitored by LC-MS from a test well.

  • Work-up and Isolation (for library screening):

    • Cool the reaction block to room temperature.

    • Add water (1.0 mL) to each well to precipitate the product.

    • Centrifuge the block and decant the supernatant.

    • Wash the precipitate with water (2 x 1.0 mL).

    • Dry the solids under high vacuum. The resulting compounds are often of sufficient purity for initial biological screening. For further purification, reverse-phase HPLC is recommended.

Protocol 2: Parallel Amidation of a 5-Substituted Methyl Picolinate Library

This protocol details the conversion of a library of methyl picolinate esters to their corresponding amides using direct aminolysis.

Materials:

  • Library of 5-substituted methyl picolinates (from Protocol 1) (1.0 eq)

  • Amine for amidation (e.g., 2.0 M solution of methylamine in THF) (10 eq)

  • 96-well reaction block with sealing mat

Procedure:

  • Reaction Assembly:

    • Dissolve the crude or purified picolinate library from the previous step in a suitable solvent like THF or dioxane in the wells of a reaction block.

    • Add a large excess of the amine solution (e.g., 10 equivalents) to each well.

    • Causality Note: A large excess of the amine is used to drive the equilibrium of the aminolysis reaction towards the amide product.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Heat the block to 60-80 °C for 18-24 hours.

    • Monitor the reaction for the disappearance of the starting ester by LC-MS.

  • Work-up and Isolation:

    • Cool the reaction block to room temperature.

    • Concentrate the contents of each well under reduced pressure to remove the solvent and excess volatile amine.

    • The resulting residue can be redissolved in DMSO for direct use in biological assays or purified as needed.

Data Presentation: Virtual Library Example

The following table illustrates the potential diversity that can be achieved starting from this compound.

Starting MaterialSNAr NucleophileIntermediate StructureAmidation AmineFinal Product Structure
This compoundMorpholineMethyl 5-(morpholino)picolinateCyclopropylamineN-cyclopropyl-5-(morpholino)picolinamide
This compound4-FluorothiophenolMethyl 5-((4-fluorophenyl)thio)picolinateMethylamineN-methyl-5-((4-fluorophenyl)thio)picolinamide
This compoundBenzylamineMethyl 5-(benzylamino)picolinateDimethylamineN,N-dimethyl-5-(benzylamino)picolinamide

Troubleshooting and Considerations

  • Poor SNAr Reactivity: If a particular nucleophile shows low reactivity, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU. Microwave-assisted heating can also significantly accelerate these reactions.[9]

  • Competing Reactions: With certain nucleophiles containing multiple reactive sites, regioselectivity may be an issue. Protecting group strategies may be necessary in such cases.

  • Ester Hydrolysis: Under basic conditions, especially with aqueous work-ups, the methyl ester may be susceptible to hydrolysis. It is important to perform work-ups under neutral or slightly acidic conditions if the ester is to be retained.

  • Parallel Purification: For libraries requiring higher purity, parallel purification techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC are essential.

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse compound libraries. The robust and predictable nature of the SNAr reaction at the 5-position, coupled with the potential for subsequent amidation at the 2-position, provides a straightforward and efficient route to novel chemical entities. The protocols and strategies outlined in this guide offer a solid foundation for any research program aimed at exploring the vast chemical space of substituted picolinates and picolinamides for drug discovery and development.

References

  • Xiang, H. Y., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][4][10]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • Wiedmann, S., et al. (2020). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 11(11), 1336-1348. Retrieved from [Link]

  • Gensch, T., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(28), 8638–8641. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Gensch, T., et al. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Organic Chemistry, 82(7), 3847–3859. Retrieved from [Link]

  • Kumar, P., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13329. Retrieved from [Link]

  • Bremner, J. B., et al. (2004). Design and Combinatorial Synthesis of a Library of Methylenesulfonamides and Related Compounds as Potential Kinase Inhibitors. Journal of Combinatorial Chemistry, 6(5), 798–811. Retrieved from [Link]

  • Gensch, T., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 10(4), 431–436. Retrieved from [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • El-Kashef, H., et al. (2016). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][11][12]triazines. Molecules, 21(11), 1481. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]

  • Imai, J., et al. (1991). 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. Nucleic Acids Research, 19(15), 4243–4249. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Google Patents. (2018). US20180098976A1 - Magnesium picolinate compositions and methods of use.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-(methylsulfonyl)picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(methylsulfonyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved via a two-step process starting from 5-(methylthio)picolinic acid. The most common and reliable route involves:

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Oxidation: Selective oxidation of the thioether (sulfide) group to the corresponding sulfone.

While the order of these steps can be reversed, performing the esterification first often simplifies purification, as the intermediate ester is generally less polar and more soluble in common organic solvents than the corresponding carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation A 5-(methylthio)picolinic acid B Methyl 5-(methylthio)picolinate A->B  MeOH, H+ (cat.) or SOCl2, MeOH   C This compound B->C  Oxidizing Agent  (e.g., H2O2, m-CPBA)  

Caption: Recommended synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My oxidation of Methyl 5-(methylthio)picolinate is stalling, leaving significant amounts of the intermediate sulfoxide. How can I drive the reaction to completion?

Answer: This is a common kinetic issue. The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone.[1] Several factors can be adjusted to ensure complete conversion:

  • Oxidant Stoichiometry: The conversion of a sulfide to a sulfone is a two-electron oxidation, requiring a minimum of two equivalents of a single-electron oxidant. To overcome the slower kinetics of the second oxidation step and account for any potential oxidant decomposition, using a slight excess (e.g., 2.2–2.5 equivalents) of the oxidizing agent is highly recommended.[2]

  • Reaction Temperature: While many sulfide oxidations are exothermic and require initial cooling, the second oxidation to the sulfone may require more energy.[2] If the reaction stalls at room temperature, gentle heating (e.g., 50–60 °C) can promote the formation of the sulfone, especially when using stable oxidants like hydrogen peroxide with a catalyst.[3]

  • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS. The sulfoxide is an intermediate and its spot on the TLC plate should appear and then fade as the final sulfone product forms. If the sulfoxide persists, extend the reaction time.

  • Choice of Oxidant: Some oxidizing systems are more potent and effective for driving the reaction to the sulfone stage. While hydrogen peroxide is environmentally benign,[4] its effectiveness can be greatly enhanced with a catalyst.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Causality
Hydrogen Peroxide (H₂O₂) with Na₂WO₄ 2.2-2.5 eq. H₂O₂, cat. Na₂WO₄, 50-60 °CGreen (byproduct is water), cost-effective.[3]Requires heating and a catalyst to be efficient for sulfone formation. The tungstate forms a peroxotungstate species, which is the active oxidant.
m-CPBA 2.2 eq., CH₂Cl₂, 0 °C to RTHighly effective, predictable, fast.Byproduct (m-chlorobenzoic acid) can complicate purification.[2] Stoichiometry must be precise to avoid side reactions.
Urea-Hydrogen Peroxide (UHP) & Phthalic Anhydride 2.2 eq. UHP, Ethyl Acetate, RTSolid, stable source of H₂O₂, metal-free.[5]Reaction can be slower than with other peracids. Phthalic anhydride activates the UHP.
Oxone® (KHSO₅) 1.5-2.0 eq., MeOH/H₂O, RTPotent, readily available, works in protic solvents.[6]Can be less selective if other sensitive functional groups are present.

Question 2: The yield from my Fischer esterification of 5-(methylthio)picolinic acid is consistently low. What am I doing wrong?

Answer: Low yields in Fischer esterification are almost always due to the reaction not reaching completion because of its equilibrium nature.[7]

  • Causality of Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[7] The water produced can hydrolyze the ester product back to the starting materials. To achieve a high yield, this equilibrium must be shifted towards the products according to Le Chatelier's principle.

  • Solution 1: Water Removal: The most effective method is to remove water as it forms. Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water is the classic approach.[7]

  • Solution 2: Use of Excess Reagent: Using a large excess of methanol can also shift the equilibrium. Since methanol is often used as the solvent, this is a practical and common strategy.

  • Alternative Protocol: Thionyl Chloride (SOCl₂): To circumvent the equilibrium issue entirely, you can convert the carboxylic acid to an acyl chloride using thionyl chloride. This is an irreversible reaction. The highly reactive acyl chloride is then quenched with methanol to give the ester in high yield. This method avoids the need for strong acid and high temperatures.[8]

Question 3: I'm seeing unexpected peaks in my analytical data (NMR/LC-MS) after the oxidation step. What are the likely side products?

Answer: Side products typically arise from the oxidation of other functional groups or from byproducts of the oxidant itself.

  • N-Oxidation: The nitrogen atom on the picolinate ring is susceptible to oxidation, especially with strong peracids like m-CPBA, which can form a pyridine N-oxide.[9] This is often observed as a new aromatic peak set in the ¹H NMR spectrum and a +16 mass unit peak in the MS data. Using milder, more selective conditions or buffered systems can sometimes suppress this.

  • Oxidant Byproducts: If you use m-CPBA, the primary byproduct is m-chlorobenzoic acid, which must be removed during workup or purification.[2] An aqueous basic wash (e.g., with NaHCO₃ solution) during the workup will deprotonate the acidic byproduct, allowing it to be extracted into the aqueous layer.

  • Ester Hydrolysis: If the oxidation is performed under strongly acidic or basic conditions, especially with heating, you risk hydrolyzing the methyl ester back to the carboxylic acid. Ensure the reaction pH is kept close to neutral if possible.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable protocol for this synthesis? A: For scalability and reproducibility, the following two-step process is recommended:

  • Esterification: Convert 5-(methylthio)picolinic acid to its methyl ester using thionyl chloride in methanol. This avoids equilibrium issues and typically proceeds in high yield.

  • Oxidation: Oxidize the resulting Methyl 5-(methylthio)picolinate using 30% hydrogen peroxide with a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O). This system is cost-effective, environmentally friendly, and highly effective for producing the sulfone.[3]

Q: How should I monitor the progress of the oxidation reaction? A: Thin Layer Chromatography (TLC) is the most convenient method.

  • System: A mobile phase of 30-50% Ethyl Acetate in Hexanes works well.

  • Visualization: Use a UV lamp (254 nm).

  • Expected Rf Values:

    • Starting Sulfide (Methyl 5-(methylthio)picolinate): High Rf (less polar).

    • Intermediate Sulfoxide: Medium Rf.

    • Final Sulfone Product (this compound): Low Rf (most polar). A complete reaction is indicated by the full consumption of the starting sulfide spot and the intermediate sulfoxide spot.

Q: What are the primary safety considerations? A:

  • Oxidizing Agents: Many oxidizing agents (especially peroxides like H₂O₂ and m-CPBA) can form explosive mixtures with organic solvents and are highly reactive. Always conduct these reactions behind a blast shield, add the oxidant slowly, and control the temperature with an ice bath, particularly during the initial phase of the reaction.[10]

  • Thionyl Chloride: SOCl₂ is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle it exclusively in a well-ventilated fume hood.

  • Exotherms: Sulfide oxidations can be significantly exothermic.[2] Be prepared to cool the reaction mixture immediately if the temperature rises uncontrollably.

Detailed Experimental Protocol

This protocol details the recommended synthetic route.

Part 1: Esterification of 5-(methylthio)picolinic acid

  • Suspend 5-(methylthio)picolinic acid (1.0 eq.) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq.) dropwise via syringe. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 5-(methylthio)picolinate, which can often be used in the next step without further purification.

Part 2: Oxidation to this compound

  • Dissolve Methyl 5-(methylthio)picolinate (1.0 eq.) in acetic acid or a suitable solvent like methanol in a round-bottom flask.

  • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the mixture to room temperature and quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips indicates its absence.

  • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Issue Identified is_oxidation Problem with Oxidation? start->is_oxidation Oxidation Step? is_esterification Problem with Esterification? start->is_esterification Esterification Step? incomplete_ox Incomplete Reaction (Sulfoxide remains) is_oxidation->incomplete_ox Yes side_products Unexpected Byproducts is_oxidation->side_products No, Side Products low_yield Low Yield is_esterification->low_yield Yes check_oxidant Is Oxidant > 2.2 eq.? incomplete_ox->check_oxidant Check Stoichiometry increase_temp Increase Temperature (50-60 °C) & Extend Reaction Time check_oxidant->increase_temp Yes add_oxidant Add more oxidant check_oxidant->add_oxidant No monitor_tlc Problem Solved? increase_temp->monitor_tlc Monitor by TLC end_good Success monitor_tlc->end_good Yes n_oxide Likely N-Oxide. Use milder conditions. side_products->n_oxide Mass +16? acid_impurity Likely oxidant byproduct. Perform basic wash. side_products->acid_impurity Acidic Impurity? check_method check_method low_yield->check_method Using Fischer Method? remove_water Ensure water removal (Dean-Stark or excess MeOH) check_method->remove_water Yes use_socl2 Switch to SOCl2 method for irreversible reaction check_method->use_socl2 No / Still failing

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal . [Link]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal . [Link]

  • Oxidation of sulfide to sulfone in different conditions a - ResearchGate . [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide - Taylor & Francis Online . [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst . [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications . [Link]

  • HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate - Walsh Medical Media . [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst . [Link]

  • Thiols And Thioethers - Master Organic Chemistry . [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC - NIH . [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides . [Link]

  • A process for preparing sulfones - Google P
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH . [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate . [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . [Link]

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Technical Support Center: Synthesis of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Methyl 5-(methylsulfonyl)picolinate. As Senior Application Scientists, we have compiled this resource to address common challenges and byproducts encountered during this multi-step synthesis, ensuring you can achieve high purity and yield in your experiments.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process. The first step is the synthesis of the precursor, Methyl 5-(methylthio)picolinate, followed by its oxidation to the final product. Understanding the nuances of each step is critical to minimizing byproduct formation.

Synthetic_Pathway cluster_0 Step 1: Synthesis of Methyl 5-(methylthio)picolinate cluster_1 Step 2: Oxidation Starting_Material Methyl 5-halopicolinate (X = Cl, Br, I) Product_1 Methyl 5-(methylthio)picolinate Starting_Material->Product_1 Nucleophilic Aromatic Substitution Reagent_1 Sodium thiomethoxide (NaSMe) Reagent_1->Product_1 Product_1_Ox Methyl 5-(methylthio)picolinate Final_Product This compound Product_1_Ox->Final_Product Oxidation Reagent_2 Oxidizing Agent (e.g., m-CPBA, H₂O₂/Na₂WO₄) Reagent_2->Final_Product

Caption: General synthetic route for this compound.

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Step 1: Synthesis of Methyl 5-(methylthio)picolinate

Question 1: My reaction to form Methyl 5-(methylthio)picolinate is sluggish or incomplete. What are the possible causes and solutions?

Answer:

Incomplete conversion during the nucleophilic aromatic substitution of a methyl 5-halopicolinate with sodium thiomethoxide is a common issue. Here are the primary causes and troubleshooting steps:

  • Cause 1: Inactive Sodium Thiomethoxide: Sodium thiomethoxide is highly reactive and susceptible to oxidation and hydrolysis.

    • Solution: Use freshly prepared or commercially available sodium thiomethoxide of high purity. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Cause 2: Poor Solvent Quality: The presence of water or other protic impurities in the solvent can deactivate the nucleophile.

    • Solution: Use anhydrous solvents. Common solvents for this reaction include aprotic polar solvents like DMF, DMSO, or acetonitrile. Ensure they are properly dried before use.

  • Cause 3: Inappropriate Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: While the reaction is often run at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by TLC or HPLC to avoid overheating, which can lead to side reactions.

  • Cause 4: Halide Reactivity: The nature of the leaving group (the halide) on the picolinate starting material affects the reaction rate.

    • Solution: The reactivity order is generally I > Br > Cl. If you are using a chloro- or bromo-picolinate and experiencing slow conversion, consider switching to the iodo-picolinate if commercially available or synthetically accessible.

Question 2: I am observing an unexpected byproduct in the synthesis of Methyl 5-(methylthio)picolinate. What could it be?

Answer:

The primary byproduct in this step is often the result of side reactions involving the starting materials or impurities.

  • Byproduct: 5-Hydroxypicolinic Acid Derivatives: If your sodium thiomethoxide contains sodium hydroxide (from hydrolysis) or if there is water in your reaction mixture, you may form the corresponding 5-hydroxy derivative.

    • Identification: This byproduct will have a different retention time in HPLC and a distinct mass in mass spectrometry.

    • Prevention: Ensure the use of anhydrous solvent and high-purity sodium thiomethoxide.

  • Byproduct: Disulfide Impurities: Oxidation of sodium thiomethoxide can lead to the formation of dimethyl disulfide.

    • Identification: This is a volatile and odorous compound.

    • Prevention: Handle sodium thiomethoxide under an inert atmosphere.

Step 2: Oxidation of Methyl 5-(methylthio)picolinate

Question 3: My oxidation reaction is not going to completion, and I see a mixture of starting material, product, and an intermediate. What is happening?

Answer:

This is a classic case of under-oxidation. The oxidation of the thioether to the sulfone proceeds through a sulfoxide intermediate.

Oxidation_Steps Thioether Methyl 5-(methylthio)picolinate Sulfoxide Methyl 5-(methylsulfinyl)picolinate (Under-oxidation Byproduct) Thioether->Sulfoxide +1 eq. Oxidant Sulfone This compound (Desired Product) Sulfoxide->Sulfone +1 eq. Oxidant

Caption: Stepwise oxidation from thioether to sulfone.

  • Cause: Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is crucial. To go from the thioether to the sulfone, two equivalents of the oxidant are required.

    • Solution: Ensure you are using at least two molar equivalents of your oxidizing agent (e.g., m-CPBA or hydrogen peroxide). It is common to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.

  • Cause: Low Reaction Temperature: The oxidation of the sulfoxide to the sulfone can be slower than the initial oxidation of the thioether.

    • Solution: If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as overheating can lead to over-oxidation byproducts.

Question 4: I am observing a byproduct with a mass of +16 compared to my desired product. What is it and how can I avoid it?

Answer:

This byproduct is likely the This compound N-oxide . The nitrogen atom on the pyridine ring is susceptible to oxidation, especially when using strong oxidizing agents or harsh reaction conditions.

  • Cause: Over-oxidation: Using a large excess of the oxidizing agent or reacting at elevated temperatures for prolonged periods can lead to the formation of the N-oxide. Certain oxidizing agents are also more prone to causing this side reaction.

  • Prevention and Mitigation:

    • Control Stoichiometry: Carefully control the amount of oxidizing agent used.

    • Temperature Management: Maintain a controlled temperature throughout the reaction. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Oxidant: While m-CPBA is effective, it can be aggressive. A combination of hydrogen peroxide with a catalytic amount of sodium tungstate in a suitable solvent like methanol can be a milder and more selective option for this transformation.[1]

    • Purification: The N-oxide is more polar than the desired product and can typically be separated by column chromatography.

Question 5: My final product is contaminated with an acidic impurity. What could it be?

Answer:

The most likely acidic impurity is 5-(Methylsulfonyl)picolinic acid .[2][3] This is formed by the hydrolysis of the methyl ester group of your final product.

  • Cause: Presence of Water and Acid/Base: The ester can hydrolyze if exposed to acidic or basic conditions in the presence of water, particularly during workup or purification.

    • Prevention:

      • During workup, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to quench any acidic reagents, but avoid prolonged contact with strong bases.

      • Ensure all solvents used for purification are anhydrous.

      • If the hydrolysis occurs during the reaction (less common unless aqueous reagents are used improperly), ensure the reaction is run under anhydrous conditions.

  • Removal: The acidic byproduct can be removed by washing the organic solution of your product with a mild base like a saturated sodium bicarbonate solution. The acid will be deprotonated and extracted into the aqueous layer.

III. Analytical Methods for Purity Assessment

Question 6: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

Answer:

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis.

Analytical Technique Application Key Parameters to Monitor
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Disappearance of starting material and appearance of product and byproducts.
High-Performance Liquid Chromatography (HPLC-UV) Quantitative analysis of purity and impurity profiling.[4][5][6][7]Retention times of starting material, intermediate (sulfoxide), product, and byproducts (N-oxide, hydrolyzed acid). Peak area percentage for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of unknown byproducts.Molecular weights of all components to confirm their identities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.[8][9]Characteristic chemical shifts for the methylsulfonyl group, the aromatic protons on the pyridine ring, and the methyl ester. The presence of N-oxide will cause a downfield shift of the aromatic protons.

IV. References

  • BenchChem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. BenchChem. Accessed January 10, 2026.

  • An unexpected incident with m-CPBA - ResearchGate. Accessed January 10, 2026. [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. Accessed January 10, 2026. [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC. Accessed January 10, 2026. [Link]

  • US Patent for Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Accessed January 10, 2026.

  • Supporting Information - The Royal Society of Chemistry. Accessed January 10, 2026. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. Accessed January 10, 2026. [Link]

  • Method of Analysis For MSM by HPLC - DS | PDF - Scribd. Accessed January 10, 2026. [Link]

  • Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Accessed January 10, 2026. [Link]

  • Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents. Accessed January 10, 2026.

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. Accessed January 10, 2026. [Link]

  • Products arising from the oxidation of 4‐methylthio‐ and 4‐vinyl‐benzenes tested with the WT and S244D variant of CYP199A4 (Full structures are presented in Figure S1). - ResearchGate. Accessed January 10, 2026. [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC. Accessed January 10, 2026. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. Accessed January 10, 2026. [Link]

  • NMR Spectroscopy :: NMR Bibliography - Organic Chemistry Data. Accessed January 10, 2026. [Link]

  • Method for determining mesylate in methanesulfonic acid by derivatization HPLC-UV method - Google Patents. Accessed January 10, 2026.

  • A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - NIH. Accessed January 10, 2026. [Link]

  • NMR Publications Spinsolve - Select Research Journals - Magritek. Accessed January 10, 2026. [Link]

  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. Accessed January 10, 2026. [Link]

  • 5-(Methylsulfonyl)picolinic acid - AbacipharmTech-Global Chemical supplier. Accessed January 10, 2026. [Link]

  • ChemInform Abstract: Synthesis of (2-Alkylthiothiazolin-5-yl)methyl Dodecanoates via Tandem Radical Reaction. - ResearchGate. Accessed January 10, 2026. [Link]

  • Selective oxidation of 5-hydroxymethylfurfural with H2O2 catalyzed by a molybdenum complex - Green Chemistry (RSC Publishing). Accessed January 10, 2026. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][11][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. Accessed January 10, 2026. [Link]

  • Synthesis of methylthiomethyl isothiocyanate - Google Patents. Accessed January 10, 2026.

  • Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. Accessed January 10, 2026.

  • The oxidation study of methyl orange dye by hydrogen peroxide using Dawson-type heteropolyanions as catalysts | Request PDF - ResearchGate. Accessed January 10, 2026. [Link]

  • (PDF) An efficient synthesis and reactions of 3-(8-hydroxyquinolin-5-yl)-7- metyhlthio-5-oxo-5h-[10][13] thiazolo [3, 2-a] pyrimidine-6-carbonitrile as antimicrobial agents - ResearchGate. Accessed January 10, 2026. [Link]

  • Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing). Accessed January 10, 2026. [Link]

  • Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents. Accessed January 10, 2026.

  • Oxidation of thioanisole by hydrogen peroxide: Activation by nitrites | Request PDF - ResearchGate. Accessed January 10, 2026. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Picolinate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinate esters are crucial intermediates and final products in pharmaceuticals, agrochemicals, and materials science.[1][2] Their synthesis, while conceptually straightforward, is often plagued by low yields that can frustrate even experienced researchers. The unique electronic properties of the picolinic acid scaffold, namely the presence of a pyridine nitrogen at the 2-position, introduce specific challenges not typically encountered in standard esterifications.[3][4]

This guide is designed as a technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common failures. By understanding the "why," you can more effectively troubleshoot and optimize your picolinate ester syntheses.

Section 1: Foundational Knowledge - The Picolinate Esterification Reaction

At its core, picolinate ester synthesis is a condensation reaction between picolinic acid and an alcohol. The primary challenge is activating the carboxylic acid to make it susceptible to nucleophilic attack by the alcohol, which is generally a poor nucleophile.

General Reaction Scheme & Common Methods

The most prevalent methods involve the use of coupling agents to activate the carboxylic acid. A classic and widely used method is the Steglich esterification, which utilizes a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5]

G PicolinicAcid Picolinic Acid PicolinateEster Picolinate Ester PicolinicAcid->PicolinateEster Coupling Alcohol Alcohol (R-OH) Alcohol->PicolinateEster DCC DCC DCU DCU (Byproduct) DCC->DCU Forms insoluble urea DMAP DMAP (cat.)

Caption: General workflow for Steglich esterification of picolinic acid.

The Unique Role of the Pyridine Nitrogen

The nitrogen atom at the 2-position of the picolinic acid ring is a defining feature. Its basic lone pair of electrons can be both beneficial and detrimental.[3]

  • Potential Complication: The nitrogen can be protonated by acid catalysts, rendering the picolinic acid less reactive. It can also interfere with Lewis acid-based activation methods.

  • Potential Benefit: In some mechanisms, the nitrogen can participate in the reaction, potentially accelerating certain steps through intramolecular catalysis.[4]

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered during picolinate ester synthesis in a question-and-answer format.

Q1: My reaction shows little to no conversion of starting materials. What are the likely causes?

A1: Low or no conversion is one of the most frequent problems and typically points to an issue with one of four areas: Reagent Quality, Reaction Conditions, Stoichiometry, or Catalyst Inefficiency.

Possible Cause 1: Presence of Water Water is the nemesis of most esterification reactions that use activating agents.[6] Carbodiimides like DCC react rapidly with water, consuming the reagent. Furthermore, water can hydrolyze the activated intermediate and the final ester product.[7]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried under vacuum).[8][9]

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves for at least 12-24 hours before use.[10]

    • Dry Reagents: Picolinic acid and the alcohol should be dried in vacuo before use, especially if they are hygroscopic.

Possible Cause 2: Ineffective Acid Activation The carboxylic acid must be activated to react. If this step fails, the reaction will not proceed.

  • Solution:

    • Check Reagent Quality: Ensure your DCC or other coupling agent has not degraded. DCC is a waxy solid that can hydrolyze over time if not stored properly.[11]

    • Order of Addition: For Steglich-type reactions, the standard order is to combine the picolinic acid, alcohol, and DMAP in an anhydrous solvent, cool the mixture (typically to 0 °C), and then add the DCC.[12] Adding DCC last ensures it reacts with the acid rather than polymerizing or reacting with other components.

Possible Cause 3: Inactive Catalyst DMAP is a crucial nucleophilic catalyst. It reacts with the O-acylisourea intermediate formed from DCC and the acid to generate a highly reactive acylpyridinium salt.[13] If the DMAP is compromised or absent, the reaction will be extremely slow.

  • Solution:

    • Verify DMAP: Use high-purity DMAP. Ensure it is used in catalytic amounts (typically 5-10 mol%).

    • Consider Steric Hindrance: If your alcohol is very bulky, even the activated acylpyridinium intermediate may struggle to react. In such cases, longer reaction times, elevated temperatures, or more potent coupling agents may be necessary.[14]

Q2: My reaction is messy, with many spots on TLC, and the main byproduct is difficult to remove. What is happening?

A2: A messy reaction profile, particularly in DCC-mediated couplings, often points to the formation of a key byproduct: N-acylurea.

Primary Cause: N-acylurea Formation The desired reaction pathway involves the alcohol attacking the O-acylisourea intermediate. However, this intermediate can undergo an intramolecular rearrangement (a 1,3-acyl migration) to form a stable and unreactive N-acylurea.[11][13] This byproduct is often difficult to separate from the desired ester due to similar polarities.

G O_acylisourea O-Acylisourea (Reactive Intermediate) DesiredEster Desired Ester (via Nucleophilic Attack by R-OH) O_acylisourea->DesiredEster Desired Pathway (Fast, catalyzed by DMAP) NAcylurea N-Acylurea Byproduct (via Intramolecular Rearrangement) O_acylisourea->NAcylurea Side Reaction (Slow, uncatalyzed)

Caption: Competing reaction pathways for the O-acylisourea intermediate.

  • Solutions to Minimize N-acylurea:

    • Use DMAP: DMAP accelerates the desired nucleophilic attack by the alcohol, outcompeting the slower rearrangement reaction.[5] This is the most critical factor.

    • Temperature Control: Running the reaction at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can suppress the rearrangement side reaction.[15]

    • Solvent Choice: The rearrangement is often more pronounced in very polar solvents. Dichloromethane (DCM) is a common and effective solvent choice.[16]

Q3: I seem to form the product by LC-MS, but I lose most of it during work-up and purification. Why?

A3: This is a common and frustrating issue. Low isolated yield despite good reaction conversion points to problems with the work-up, extraction, or purification steps.

Possible Cause 1: Difficulty Removing Urea Byproduct The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in many common organic solvents.[11][17] While this can be an advantage, it can also lead to the desired product crashing out or being trapped within the precipitated DCU.

  • Solution: The "DCU Filtration" Protocol

    • After the reaction is complete, cool the reaction mixture in an ice bath or freezer for 30-60 minutes to maximize DCU precipitation.[18]

    • Filter the mixture through a pad of Celite or a fritted funnel, rinsing with a minimal amount of cold reaction solvent (e.g., DCM).

    • The filtrate now contains your product and can be carried forward to an aqueous work-up.

Possible Cause 2: Product Loss During Aqueous Work-up Picolinate esters, containing a basic pyridine nitrogen, can have some water solubility, especially if they are protonated.

  • Solution: pH-Controlled Extraction

    • After filtering off the DCU, wash the organic layer with a mild acid (e.g., 1M HCl or cold citric acid) to remove any remaining DMAP and other basic impurities.[15][18] Be cautious, as some esters can be acid-sensitive.

    • Next, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the organic layer and remove any unreacted picolinic acid.[12]

    • Finally, wash with brine to remove bulk water before drying with an agent like Na₂SO₄ or MgSO₄.

Possible Cause 3: Product Degradation on Silica Gel Silica gel is acidic and can cause degradation of sensitive compounds. The basic nitrogen of the picolinate ester can also interact strongly with the acidic silica, leading to poor recovery and streaking on the column.

  • Solution: Column Chromatography Optimization

    • Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a neutralising base, like triethylamine (~0.5-1% v/v). This will cap the acidic sites and improve recovery.

    • Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica for purification if your compound is particularly sensitive.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for DCC/DMAP Mediated Picolinate Ester Synthesis
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add picolinic acid (1.0 eq.), the desired alcohol (1.1 eq.), and DMAP (0.1 eq.).[9]

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).[6]

  • Work-up: See Protocol 2 for DCU removal and aqueous extraction.

Protocol 2: Work-up and Purification Strategy for Removing Dicyclohexylurea (DCU)
  • Precipitation: Once the reaction is complete, cool the flask to 0 °C or lower for at least 30 minutes to precipitate the maximum amount of DCU.[18]

  • Filtration: Filter the cold mixture through a Celite pad, washing the filter cake with a small volume of cold DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash with cold 1M HCl (1x).

    • Wash with saturated NaHCO₃ solution (2x).[12]

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography, typically using a gradient of ethyl acetate in hexanes. Consider adding 0.5% triethylamine to the eluent to improve recovery.

Section 4: Advanced Topics & Alternative Reagents

When DCC/DMAP fails, especially with sterically hindered substrates or acid-sensitive molecules, alternative coupling agents are required.

Comparison of Common Coupling Reagents
ReagentAcronymByproductAdvantagesDisadvantages
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive, effective.[17]Insoluble byproduct can be hard to remove completely; potent allergen.[13][18]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaByproduct easily removed with aqueous work-up.[11]More expensive than DCC; can be less effective for hindered couplings.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA)Highly effective for difficult couplings.[19]HMPA byproduct is a known carcinogen.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUTetramethylureaVery fast and efficient, less racemization, good for hindered substrates.[20]Expensive; can cause guanidinylation of primary amines if present.[21]

When to use HATU or other Uronium Salts: HATU and similar reagents (HBTU, TBTU) are excellent choices for challenging esterifications.[20][22] They react with the carboxylic acid to form a highly reactive OAt-ester, which rapidly couples with the alcohol. These are often the reagents of choice when:

  • The alcohol is sterically hindered (e.g., a secondary or tertiary alcohol).

  • The reaction with DCC/DMAP is sluggish or fails.

  • The substrates are sensitive and require very mild conditions.

References

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.

  • Aapptec Peptides. Coupling Reagents.

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct.

  • Wikipedia. Carbodiimide.

  • Sciencemadness Discussion Board. (2021). Anhydrous Conditions.

  • YouTube. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon.

  • Fiveable. Anhydrous conditions Definition - Organic Chemistry II Key Term.

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.

  • Aapptec Peptides. (2021). Carbodiimides and Additives.

  • PubMed. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.

  • ResearchGate. Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids.

  • Organic Syntheses. Organic Syntheses Procedure.

  • Wikipedia. Pyridine.

  • PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

  • NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

  • Reddit. (2025). Trouble with Steglich Esterification.

  • PubChem. Picolinic acid.

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.

  • Sciencemadness Discussion Board. (2020). Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification.

  • Wikipedia. Picolinic acid.

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Organic Chemistry Portal. Steglich Esterification.

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

  • PubMed. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification.

  • Journal of the Chemical Society, Perkin Transactions 2. Pyridine nitrogen reactivity.

  • Google Patents. Process for purifying esters.

  • BYJU'S. Esterification.

  • Benchchem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.

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  • Google Patents. Process for the purification of esters.

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate.

  • Organic Chemistry Portal. Ester synthesis by esterification.

  • ResearchGate. (2016). How to purify esterefication product?

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?

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Technical Support Center: Navigating Side Reactions of the Methylsulfonyl Group in Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of picolinates bearing a methylsulfonyl moiety. The methylsulfonyl group is a powerful tool in medicinal chemistry, often employed to enhance the physicochemical properties of lead compounds, such as solubility and metabolic stability.[1][2] However, its strong electron-withdrawing nature, which makes it so valuable, also introduces specific reactivity challenges during synthesis.[3][4][5]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common and subtle issues you may encounter in the lab. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your synthetic strategies.

Frequently Asked Questions & Troubleshooting

Q1: I'm trying to perform a reaction on another part of my molecule, but I'm consistently losing the methylsulfonyl group. Why is it being displaced and how can I prevent this?

A1: The Root Cause: Nucleophilic Aromatic Substitution (SNAr)

This is the most common side reaction and is a direct consequence of the chemical properties of the 2-(methylsulfonyl)pyridine scaffold. The methylsulfonyl group is a potent electron-withdrawing group, which makes the carbon atom it's attached to (typically the C2 position of the pyridine ring) highly electrophilic and susceptible to attack by nucleophiles.[3][4] This reaction proceeds via a two-step addition-elimination mechanism, known as Nucleophilic Aromatic Substitution (SNAr).[4][6]

  • Step 1: Nucleophilic Attack: A nucleophile present in your reaction mixture attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[4][7] The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring, which stabilizes it.[4][7][8]

  • Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the methylsulfinate anion, which is an excellent leaving group.[4] This results in the formation of a new bond between the pyridine ring and your nucleophile.

SNAr_Mechanism

Your success in preventing this unwanted substitution lies in carefully controlling the reaction conditions to disfavor the SNAr pathway.

Parameter Problem Condition Recommended Solution & Rationale
Temperature High temperatures (> room temp)Run the reaction at lower temperatures (e.g., 0 °C or even -78 °C). SNAr reactions have a significant activation energy, and lowering the temperature will dramatically reduce the rate of this side reaction.
Base Strong bases (e.g., NaH, LDA, n-BuLi)Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA). Strong bases can deprotonate even weak nucleophiles, increasing their reactivity and promoting SNAr.
Nucleophiles Presence of strong, soft nucleophiles (e.g., thiols, amines)If possible, protect the nucleophilic group before carrying out the desired transformation. For example, a Boc group for amines or a benzyl group for thiols can be used.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)While these solvents are often used to facilitate SNAr, if your desired reaction can proceed in a less polar solvent (e.g., THF, Dichloromethane), consider a solvent switch. Less polar solvents can destabilize the charged Meisenheimer complex.
Reaction Time Extended reaction timesMonitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur.
Q2: My picolinate synthesis via oxidation of the corresponding thioether is sluggish and gives me a mixture of the sulfoxide and the desired sulfone. How can I improve the selectivity for the sulfone?

A2: Achieving Complete Oxidation

The synthesis of methylsulfonyl pyridines often starts from the more readily available methylthio precursors (thioethers).[3] The challenge lies in achieving complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage.

Troubleshooting Guide for Incomplete Oxidation:

Parameter Problem Condition Recommended Solution & Rationale
Oxidizing Agent Insufficient equivalents of oxidantUse a slight excess of the oxidizing agent (typically 2.1-2.5 equivalents). The first equivalent oxidizes the thioether to the sulfoxide, and the second oxidizes the sulfoxide to the sulfone.
Oxidant Reactivity Oxidant is too mild (e.g., H₂O₂)Use a more powerful oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[3] Oxone is another effective alternative.
Temperature Reaction temperature is too lowWhile the initial addition of the oxidant is often done at 0 °C to control the exotherm, allowing the reaction to slowly warm to room temperature can help drive the second oxidation to completion.
Reaction Monitoring Premature work-upDo not rely on time alone. Monitor the reaction by TLC or LC-MS. You should see the starting thioether spot disappear, followed by the disappearance of the intermediate sulfoxide spot. The reaction is complete only when the sulfone is the major product observed.

Detailed Protocol: Oxidation of 2-(Methylthio)pyridine to 2-(Methylsulfonyl)pyridine

  • Dissolution: Dissolve 2-(methylthio)pyridine (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or acetic acid.[3] Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (2.2 eq.) in DCM to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir and warm to room temperature. Monitor the progress by LC-MS until the starting material and sulfoxide intermediate are no longer observed.[3]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).[3]

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2-(methylsulfonyl)pyridine.[4]

Q3: Besides displacement, are there other potential side reactions involving the methylsulfonyl group or the picolinate ring itself?

A3: Beyond SNAr: Other Reactivities to Consider

While SNAr is the most prominent side reaction, other pathways can occur under specific conditions.

  • Ring Metalation: In the presence of very strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) and at low temperatures, deprotonation of the pyridine ring can occur. The positions adjacent to the nitrogen (C2 and C6) and the electron-withdrawing groups are the most acidic. This can lead to a mixture of regioisomers if the subsequent electrophile is added.

  • Reaction at the Methyl Group: The protons on the methyl group of the methylsulfonyl moiety are weakly acidic. Under extremely strong basic conditions, deprotonation could occur, leading to undesired alkylation or condensation reactions if electrophiles are present.

  • Hydrolysis: The sulfonyl group itself is generally stable to hydrolysis under typical synthetic conditions.[2] However, the ester of the picolinate can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding picolinic acid.

Q4: What are the best analytical methods to detect these side reactions and monitor my reaction's progress?

A4: A Multi-faceted Analytical Approach

A combination of chromatographic and spectroscopic techniques is essential for accurate monitoring and characterization.

Technique Application in Picolinate Synthesis
Thin-Layer Chromatography (TLC) A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of new products. The high polarity of sulfones means they typically have a lower Rf value than their corresponding thioether or sulfoxide precursors.
Liquid Chromatography-Mass Spectrometry (LC-MS) The gold standard for reaction monitoring. It provides retention time data (like HPLC) and mass information, allowing you to confirm the molecular weight of your desired product and tentatively identify byproducts (e.g., the SNAr product or the sulfoxide intermediate).[3][9]
High-Performance Liquid Chromatography (HPLC) Essential for determining the purity of your final compound and for quantifying impurities. A validated HPLC method is crucial for quality control in drug development.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural confirmation of your product and byproducts. 1H NMR will show characteristic shifts for the pyridine ring protons and the methyl group of the sulfonyl moiety (typically a singlet around 3.0-3.5 ppm). 13C NMR is also invaluable for structural elucidation.

Workflow & Logic Diagrams

To provide a clearer picture of the processes involved, the following diagrams illustrate a typical workflow and the decision-making process when troubleshooting.

Experimental_Workflow

Troubleshooting_Logic

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Sulfonylpyridines.
  • BenchChem. (2025). The Versatility of 2-(Methylsulfonyl)pyridine as a Leaving Group in Synthetic Chemistry.
  • BenchChem. (2025). Navigating the Properties of 2-(Methylsulfonyl)pyridine: A Technical Guide to its Solubility and Stability.
  • ECHEMI. (2018).
  • Google Patents. (2014). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
  • ResearchGate. (2025). Cyclic sulfoxides and sulfones in drug design.
  • Wikipedia. (2023).
  • ResearchGate. (2014). Determination of Chromium(III)
  • ECHEMI. (2018).
  • PubMed. (2005).
  • Tosoh Bioscience. (n.d.). Analysis of Chromium (III)
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

Sources

Technical Support Center: Navigating the Challenges of Purifying Sulfonylated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the specific and often complex challenges encountered during the purification of sulfonylated pyridines. As crucial intermediates and active moieties in pharmaceutical and agrochemical development, the purity of these compounds is paramount. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving their desired purity with confidence.

The inherent characteristics of the sulfonylated pyridine scaffold—namely, the basicity of the pyridine nitrogen and the electron-withdrawing nature of the sulfonyl group—give rise to unique purification hurdles. This resource is designed to explain the causality behind these challenges and offer robust, validated solutions.

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses common issues encountered during the purification of sulfonylated pyridines in a practical question-and-answer format.

Section 1: Column Chromatography Issues

Q1: My sulfonylated pyridine is irreversibly adsorbed on the silica gel column, refusing to elute even with highly polar mobile phases. What is causing this?

A1: This is a frequent and frustrating issue stemming from the fundamental chemical properties of your molecule and the stationary phase. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups present on the surface of standard silica gel.[1][2] This acid-base interaction can be so strong that it leads to irreversible adsorption or "streaking" from the origin. The high polarity of many pyridine sulfones further exacerbates this problem.[1]

Solutions:

  • Deactivate the Stationary Phase: The most direct solution is to cap the most acidic silanol groups. This can be done by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, before packing the column.[1]

  • Switch to a Less Acidic Stationary Phase: If deactivation is insufficient, consider using an alternative stationary phase.

    • Alumina (Neutral or Basic): An excellent choice that eliminates the acidic silanol interactions.

    • Bonded-Phase Silica: Options like diol or amino-propyl phases offer different selectivity and are less acidic than standard silica.[1]

Q2: I observe significant peak tailing during column chromatography of my sulfonylated pyridine, leading to poor fraction purity. How can I achieve sharper, more symmetrical peaks?

A2: Peak tailing is a classic sign of non-ideal interactions between your compound and the stationary phase.[2] For sulfonylated pyridines, this is almost always due to the interaction between the basic pyridine nitrogen and acidic residual silanol groups on the silica surface, creating multiple retention mechanisms that broaden the peak.[1][2]

Solutions:

  • Incorporate a Mobile Phase Modifier: Adding a small amount of a competing base to your eluent is highly effective. Triethylamine or pyridine (0.1-1%) will preferentially interact with the active silanol sites, effectively shielding your compound from these secondary interactions and resulting in improved peak shape.[1]

  • Consider an Acidic Modifier (Compound Dependent): If your sulfonylated pyridine also possesses an acidic proton, adding a small amount of a weak acid like acetic acid to the mobile phase might improve peak shape, though this is less common for this class of compounds.

  • Reduce Column Overloading: Injecting too much sample can saturate the active sites on the stationary phase, which can also contribute to peak tailing.[2] Try reducing the sample load.

  • Use a Deactivated or Alternative Stationary Phase: As mentioned in Q1, switching to deactivated silica or neutral alumina can mitigate these secondary interactions and lead to sharper peaks.[1]

Q3: My product and a key impurity are co-eluting. How can I improve the separation (resolution)?

A3: Achieving good resolution between structurally similar compounds, such as regioisomers, which are common byproducts in pyridine functionalization reactions, requires careful optimization of the chromatographic conditions.[3][4][5]

Solutions:

  • Optimize the Mobile Phase Systematically: Do not just increase the polarity of one solvent system. Instead, screen different solvent systems with varying selectivities. For example, if a hexane/ethyl acetate system is failing, try dichloromethane/methanol or toluene/acetone. Small changes can have a significant impact on selectivity.

  • Employ Gradient Elution: A shallow solvent gradient that gradually increases the mobile phase polarity over the course of the separation can often resolve closely eluting compounds more effectively than an isocratic (constant composition) elution.

  • Change the Stationary Phase: If mobile phase optimization fails, a change in stationary phase is the next logical step. A switch from silica gel to a phenyl or cyano-bonded phase can introduce different separation mechanisms (e.g., π-π interactions) that may resolve the co-eluting species.

Q4: I suspect my sulfonylated pyridine is degrading on the silica gel column. How can I confirm this and prevent it?

A4: Compound degradation on silica is a real possibility, especially for more reactive species. Some 2- and 4-sulfonylated pyridines can be effective electrophiles and may be susceptible to hydrolysis or reaction with nucleophilic sites on the stationary phase.[6]

Solutions:

  • TLC Stability Test: Spot your purified compound on a TLC plate, let it sit for an hour or two, and then elute it. The appearance of new spots is a strong indicator of on-plate (and likely on-column) degradation.

  • Work Quickly and at Lower Temperatures: Minimize the time your compound spends on the column. If feasible, performing the chromatography in a cold room can reduce the rate of potential degradation.[1]

  • Use a More Inert Stationary Phase: Switching to a less reactive stationary phase, such as alumina or a bonded-phase silica, can prevent degradation.

  • Passivation: In some cases, flushing the column with a non-polar solvent containing a small amount of a passivating agent before loading the sample can help.

Section 2: Post-Synthesis & Alternative Purification Strategies

Q5: My sulfonylation reaction produced a mixture of C2 and C4 regioisomers. What is the most effective strategy for their separation?

A5: The formation of regioisomers is a known challenge in direct C-H functionalization of pyridines, complicating product purification.[3][5][7] While some modern synthetic methods offer high regioselectivity,[8] separating these isomers when they do form is often necessary.

Strategy:

  • Chromatography is Key: Flash column chromatography is typically the method of choice. The electronic and steric differences between isomers, though sometimes subtle, are often sufficient to allow for separation.

  • Systematic Solvent Screening: As detailed in Q3, a thorough screening of different mobile phase systems is critical. Test solvent systems of different classes (e.g., alcohols, esters, chlorinated solvents) to exploit subtle differences in polarity and interaction with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations or for achieving very high purity, preparative HPLC may be required. The higher efficiency of HPLC columns can often resolve isomers that are inseparable by standard flash chromatography.

Q6: When is recrystallization a better choice than column chromatography for my sulfonylated pyridine?

A6: Recrystallization is a powerful, scalable, and often more economical purification technique, particularly well-suited for crystalline solids.[9][10] It becomes the preferred method under several circumstances.

Consider Recrystallization When:

  • Working on a Large Scale: For multi-gram or kilogram-scale reactions, chromatography can be cumbersome and expensive. Recrystallization is often more practical.[11]

  • The Product is Highly Crystalline: If your crude product is a solid with good crystallinity, it is an excellent candidate for recrystallization.

  • Impurities Have Different Solubility Profiles: The ideal scenario for recrystallization is when the desired compound has high solubility in a hot solvent and low solubility in the same solvent when cold, while the impurities are either highly soluble or insoluble at all temperatures.[9]

  • Avoiding Silica-Induced Degradation: If you have determined that your compound is unstable on silica gel (see Q4), recrystallization provides a non-destructive alternative.

Frequently Asked Questions (FAQs)

What is the best general-purpose stationary phase for purifying sulfonylated pyridines? While standard silica gel is the most common starting point, due to the strong interactions with the basic pyridine nitrogen, neutral alumina or deactivated silica gel (pre-treated with a base like triethylamine) are often better general-purpose choices.[1] They minimize the strong acid-base interactions that lead to streaking and peak tailing.

How do mobile phase modifiers like triethylamine (TEA) actually work? Modifiers like TEA act as "silanol blockers." The lone pair of electrons on the nitrogen of TEA, a strong base, allows it to preferentially bind to the acidic silanol groups on the silica surface. By occupying these highly active sites, it prevents the basic nitrogen of your sulfonylated pyridine from interacting with them, allowing your compound to travel through the column more uniformly, resulting in sharper peaks and better separation.[1][2]

How can I efficiently remove residual pyridine solvent after a reaction? Residual pyridine from a reaction can be difficult to remove completely on a rotary evaporator due to its relatively high boiling point (115 °C). An effective method is to perform an azeotropic distillation . By adding a solvent like toluene or heptane and evaporating the mixture, the pyridine is removed along with the azeotroping agent at a lower temperature than its own boiling point.[12] This can be repeated several times for complete removal.

Data & Protocols
Table 1: Chromatography Condition Selection Guide
Problem Compound Type Recommended Stationary Phase Recommended Mobile Phase System Modifier Rationale
Strong Adsorption/Streaking Highly Polar/Basic Sulfonylated PyridineNeutral Alumina or Amino-Propyl SilicaDichloromethane / Methanol0.5-1% TriethylamineEliminates strong acid-base interactions with the stationary phase.[1]
Peak Tailing Any Basic Sulfonylated PyridineStandard Silica GelHexane / Ethyl Acetate0.5-1% TriethylamineShields acidic silanol sites, preventing secondary interactions.[2]
Co-elution of Isomers Mixture of RegioisomersPhenyl or Cyano SilicaToluene / AcetoneNone initiallyIntroduces alternative separation mechanisms like π-π interactions.
Compound Degradation Reactive Sulfonylated Pyridine (e.g., 2-substituted)Diol-Bonded Silica or Neutral AluminaHexane / MTBENoneProvides a more inert surface, minimizing catalytic degradation.
Protocol 1: Optimized Flash Column Chromatography for a Polar Sulfonylated Pyridine

This protocol is designed for a scenario where a polar sulfonylated pyridine exhibits strong adsorption and peak tailing on standard silica gel.

  • Prepare the Stationary Phase Slurry:

    • In a beaker, measure the required amount of silica gel.

    • Add your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol) containing 1% triethylamine.

    • Stir to create a uniform slurry. This step ensures the silica is deactivated before packing.[1]

  • Pack the Column:

    • Pour the slurry into your column and allow the silica to settle into a uniform bed. Use gentle pressure or tapping to ensure a well-packed column.

  • Equilibrate the Column:

    • Run 2-3 column volumes of the starting mobile phase through the packed column to ensure it is fully equilibrated with the modifier.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like pure dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of clean silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin elution with your mobile phase, either isocratically or using a shallow gradient (e.g., slowly increasing the percentage of methanol).

    • Monitor the elution using TLC, ensuring your TLC developing chamber also contains the same mobile phase with the triethylamine modifier for accurate correlation.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of a Sulfonylated Pyridine

This protocol outlines the steps for purifying a solid sulfonylated pyridine.[9][10][13]

  • Choose an Appropriate Solvent:

    • The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[9][14] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) to find the best candidate.

  • Dissolve the Impure Solid:

    • Place the crude solid in an Erlenmeyer flask.

    • Heat your chosen solvent in a separate beaker.

    • Add the hot solvent to the solid in small portions, swirling and heating the flask, until the solid just dissolves.[14][15] Avoid adding a large excess of solvent, as this will reduce your final yield.[14]

  • Hot Filtration (If Necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them before the solution cools.[15]

  • Cool and Crystallize:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14][15]

  • Isolate the Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[9][13]

  • Wash and Dry:

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry thoroughly under vacuum.

Visualized Workflows

G start Start: Crude Sulfonylated Pyridine is_solid Is the crude product a solid? start->is_solid is_large_scale Large scale (>5g) or unstable on silica? is_solid->is_large_scale Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) try_recrystallization Attempt Recrystallization is_large_scale->try_recrystallization Yes is_large_scale->column_chrom No recrystallization_ok Recrystallization successful? try_recrystallization->recrystallization_ok recrystallization_ok->column_chrom No end_product Pure Product recrystallization_ok->end_product Yes column_chrom->end_product

Caption: Decision tree for selecting a primary purification method.

G cluster_0 Column Chromatography Troubleshooting issue Problem Observed: Strong Adsorption or Tailing cause Cause Strong interaction of basic pyridine-N with acidic silanol groups on silica issue->cause Probable Reason solution1 Solution 1: Modify Mobile Phase Add 0.1-1% Triethylamine (TEA) to eluent cause->solution1 Potential Fixes solution2 Solution 2: Deactivate Silica Slurry silica with TEA-containing eluent before packing cause->solution2 Potential Fixes solution3 Solution 3: Change Stationary Phase Use Neutral Alumina or Diol/Amino-propyl silica cause->solution3 Potential Fixes

Caption: Troubleshooting logic for common column chromatography issues.

References
  • Benchchem Technical Support Team. (2026, January).
  • Zeng, Z., et al. (2024). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
  • ResearchGate Discussion. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?
  • Zeng, Z., et al. (2024). Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates.
  • Li, Y., et al. (2024).
  • Shevchuk, O. I., et al. (n.d.). Stability of pyridine-2-sulfonyl chlorides as neat samples.
  • mcb. (2011, March 15).
  • Liu, M., et al. (2023).
  • Friedrich, M., & Manolikakes, G. (n.d.).
  • Benchchem Technical Support Team. (2025, December).
  • Friedrich, M., & Manolikakes, G. (2022, August 16).
  • Friedrich, M., & Manolikakes, G. (2021, August 23).
  • Benchchem Technical Support Team. (2025).
  • Professor Dave Explains. (2020, January 10).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • Vassar. (2007, November 28).
  • Chemistry LibreTexts. (2023, January 29).

Sources

Technical Support Center: Improving the Regioselectivity of Picolinate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for picolinate-directed C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize picolinamide and related directing groups to achieve precise molecular edits. Here, we address common experimental challenges in a direct question-and-answer format, moving from high-level frequently asked questions to in-depth troubleshooting for specific problems. Our goal is to provide not just solutions, but a mechanistic understanding to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in the functionalization of pyridine-containing molecules.

Q1: Why is achieving high regioselectivity in pyridine functionalization so inherently difficult?

A1: The challenge is rooted in the fundamental electronic nature of the pyridine ring and the presence of multiple, similarly reactive C-H bonds.[1] The pyridine ring is electron-deficient, which influences its reactivity patterns.[2][3] The nitrogen atom's lone pair can also coordinate to metal catalysts, which can either facilitate or complicate C-H activation depending on the reaction mechanism.[4][5] Furthermore, the C2, C3, and C4 positions have distinct electronic properties, with C2 and C4 being more electronically activated for certain transformations like Minisci-type radical reactions.[3][4] Achieving selective functionalization, especially at the C3 position, often requires overcoming these inherent electronic biases, which can lead to mixtures of isomers without precise reaction control.[6]

Q2: What is the specific role of the picolinamide directing group in controlling selectivity?

A2: The picolinamide moiety is a powerful bidentate directing group. Its primary function is to overcome the substrate's intrinsic reactivity by using chelation assistance.[7][8] The nitrogen atom of the pyridine ring and the amide's oxygen or nitrogen atom coordinate to the transition metal catalyst (e.g., Palladium, Rhodium). This coordination forms a stable 5- or 6-membered metallacycle intermediate, which physically holds the catalyst in close proximity to a specific C-H bond, dramatically lowering the activation energy for its cleavage.[9][10] This directed metallation is often the turnover-limiting step and is crucial for achieving high regioselectivity, guiding functionalization to a site that might otherwise be unreactive.[11]

sub Picolinamide Substrate inter Chelation-Assisted Metallacycle Intermediate sub->inter Coordination & C-H Activation cat Metal Catalyst (e.g., Pd(II)) cat->inter prod Regioselective Functionalized Product inter->prod Reductive Elimination & Catalyst Turnover start Problem: No Conversion q1 Is the catalyst active? start->q1 sol1 Troubleshoot Catalyst - Use pre-catalyst - Check for decomposition - Ensure inert atmosphere q1->sol1 No q2 Are reagents pure & stable? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Purify Starting Materials - Recrystallize/distill substrate - Use fresh, dry solvent & base - Check for amine impurities q2->sol2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize Conditions - Increase temperature incrementally - Screen different solvents - Verify base/additive stoichiometry q3->sol3 No end Reaction should proceed. If not, consider a different catalyst system. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for poor or no conversion.

Causality Explained:

  • Catalyst Inactivity: Many C-H activation catalysts, particularly palladium complexes, are sensitive to air and moisture. [12]Using an air-stable precatalyst can often improve reliability. [13]If the reaction mixture changes color in an unexpected way (e.g., crashing out black solid), it's a sign of catalyst decomposition.

  • Reagent Purity: Trace impurities in starting materials can act as catalyst poisons. Amines, in particular, are notorious for containing impurities that can inhibit palladium catalysts. [13]Solvents must be anhydrous, as water can interfere with many organometallic intermediates.

  • Suboptimal Conditions: C-H bond cleavage has a high activation energy and often requires elevated temperatures. [12]However, excessive heat can cause catalyst decomposition. A careful temperature screen is often necessary. The choice of base is also critical; it must be strong enough to participate in the C-H activation step (e.g., in a Concerted Metalation-Deprotonation mechanism) but not so reactive that it degrades the substrate or catalyst. [14]

Scenario 2: Incorrect Regioselectivity

Q: My reaction works, but I'm getting functionalization at the wrong C-H bond (e.g., γ instead of δ on an aliphatic chain, or C4- on the pyridine instead of the desired C3-). How can I steer the selectivity?

A: Achieving the correct regioselectivity is a delicate balance of steric, electronic, and geometric factors. The key is to modify a single parameter at a time to favor the desired pathway.

Table 1: Key Parameters for Tuning Regioselectivity

ParameterHow it Influences SelectivityTroubleshooting ActionRationale & Reference
Ligand Choice Steric bulk on the ligand can block access to certain C-H bonds. Ligand electronics can alter the catalyst's reactivity.Screen a panel of ligands with varying steric bulk (e.g., phosphine ligands with different cone angles) and electronic properties.Ligands play a crucial role in tuning the relative energy barriers of competing pathways, enabling orthogonal selectivity. [15][16]
Directing Group (DG) Modification Adding substituents to the picolinamide ring changes the steric and electronic environment around the metal center.Synthesize and test analogs of your substrate with substituted picolinamides (e.g., 3-methylpicolinamide, 5-CF₃-picolinamide).Substituents on the DG can significantly affect yield and selectivity by modifying the properties of the metallacycle intermediate. [17]
Solvent Can stabilize or destabilize key transition states, tipping the balance between two competing pathways.Screen a range of solvents from non-polar (Toluene, Dioxane) to polar aprotic (DMF, NMP).Unconventional solvents like 3-methylpentan-3-ol have been shown to significantly improve yield and selectivity in certain C-H arylations. [17]
Temperature Reactions under kinetic control (lower temp) may favor one isomer, while thermodynamic control (higher temp) may favor another, more stable isomer.Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) and monitor the isomeric ratio over time.This can help determine if isomer scrambling or a competing high-energy pathway is occurring at elevated temperatures. [12]

Mechanistic Insight: The size and stability of the metallacycle are critical. For aliphatic chains, functionalization at the γ-position typically proceeds through a 6-membered palladacycle, while δ-functionalization requires a larger, often less-favored 7-membered ring. [18][20]Ligand choice can modulate the strain and stability of these intermediates. For example, electron-rich pyridone ligands have been shown to favor δ-functionalization, while electron-deficient ones favor the γ-position. [18]

Part 3: Key Experimental Protocols

These protocols are provided as validated starting points and may require optimization for your specific substrate.

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of a Picolinamide Substrate

This protocol is adapted from established methods for the arylation of C(sp³)–H bonds. [16][17]

  • Reaction Setup: To an oven-dried screw-cap vial, add the picolinamide substrate (1.0 equiv., 0.2 mmol), Pd(OAc)₂ (10 mol%, 4.5 mg), and the chosen ligand (e.g., a pyridone or phosphine ligand, 20-30 mol%).

  • Reagent Addition: Add the aryl iodide or bromide coupling partner (1.5-2.0 equiv.) and the base (e.g., Ag₂CO₃ or CsOAc, 2.0-3.0 equiv.).

  • Solvent and Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., toluene or 3-methylpentan-3-ol, 2.0 mL) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at the desired temperature (typically 100-130 °C). Stir vigorously for 12-24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Nickel-Catalyzed Cleavage of the Picolinamide Directing Group

After successful functionalization, the directing group often needs to be removed. This Ni-catalyzed method provides an efficient way to cleave the amide and obtain the corresponding N-Boc protected amine. [18][19]

  • Boc-Activation: To a solution of the functionalized picolinamide (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂), add Boc₂O (1.5 equiv.) and DMAP (0.1 equiv.). Stir at room temperature until TLC or LCMS indicates complete formation of the N-Boc-N-substituted picolinamide intermediate. Purify if necessary.

  • Reaction Setup: In a glovebox, add the purified Boc-activated intermediate (1.0 equiv.) and Ni(cod)₂ (10 mol%) to an oven-dried vial.

  • Cleavage: Add anhydrous ethanol (as both reagent and solvent). Seal the vial and remove it from the glovebox. Heat the reaction at 60-80 °C until the starting material is consumed (monitor by TLC or LCMS).

  • Workup and Purification: Cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography to yield the N-Boc protected amine and ethyl picolinate as a recyclable byproduct. [18]

References
  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). Beilstein Journals. [Link]

  • Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. (n.d.). ResearchGate. [Link]

  • c-h-functionalization-of-pyridines. (2023). Bohrium. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. (2020). ChemRxiv. [Link]

  • Ligand-Controlled Orthogonal Selectivity between δ and γ Positions of Long-Chain Picolinamides. (2021). ACS Catalysis. [Link]

  • Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. (2014). Journal of the American Chemical Society. [Link]

  • C-H Functionalization of Pyridines. (2022). ResearchGate. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). The Journal of Organic Chemistry. [Link]

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  • Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. (2020). Chemical Science. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2024). Journal of the Iranian Chemical Society. [Link]

  • Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. (2011). Chemistry. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. (2019). ResearchGate. [Link]

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  • Selectivity and reactivity in C-H activation. (2024). YouTube. [Link]

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  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). Accounts of Chemical Research. [Link]

  • Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. (2024). Nature Communications. [Link]

  • Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. (2005). Organic Letters. [Link]

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Catalyst Selection for Cross-Coupling with Methyl 5-(methylsulfonyl)picolinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving Methyl 5-(methylsulfonyl)picolinate. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and answers to frequently asked questions you may encounter during your synthetic campaigns. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring bearing both a methylsulfonyl and a methyl ester group, present specific challenges that necessitate careful consideration of catalyst systems.

Understanding the Challenges

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors. The electron-withdrawing nature of both the methylsulfonyl and picolinate groups significantly deactivates the pyridine ring, making oxidative addition, a critical step in the catalytic cycle, more difficult. Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and leading to catalyst inhibition or deactivation.[1][2]

This guide will walk you through the critical parameters for successful Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing a systematic approach to catalyst and condition selection.

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound and offers structured solutions.

Problem 1: Low to No Product Formation

Low or no yield is the most common issue. A systematic approach to diagnosing the root cause is essential.

Potential Cause Recommended Solution & Rationale
Catalyst Inhibition/Deactivation The lone pair of the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity. The presence of the sulfonyl group can also contribute to catalyst poisoning.[3] Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands create a sterically hindered environment around the palladium atom, which can disfavor coordination of the pyridine nitrogen and promote the desired catalytic cycle.[4] Consider using pre-formed palladium catalysts (precatalysts) to ensure the generation of the active Pd(0) species.
Inefficient Oxidative Addition The electron-deficient nature of the picolinate ring makes the C-X (X = halide) bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst.[5] Increase the reaction temperature, but monitor for substrate or product decomposition.[6] Use a more reactive coupling partner if possible (e.g., aryl iodides > aryl bromides > aryl chlorides). For Suzuki couplings, consider the use of more electron-rich boronic acids.
Suboptimal Base The choice of base is critical and can influence both the rate of transmetalation (in Suzuki coupling) and the deprotonation of the amine (in Buchwald-Hartwig amination). For Suzuki couplings with electron-deficient substrates, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃.[6] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7]
Poor Solvent Choice The solvent can significantly impact the solubility of reagents and the stability and activity of the catalyst. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. For Suzuki couplings, the addition of water can sometimes be beneficial.[8] However, for sensitive substrates, anhydrous conditions are often preferred.
Degradation of Reagents Boronic acids can undergo protodeboronation, especially under harsh conditions. Amines can be sensitive to oxidation. Ensure the purity and integrity of your starting materials. Use freshly opened or properly stored reagents.
Problem 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Side Product Potential Cause Recommended Solution & Rationale
Homocoupling of Boronic Acid (Suzuki) This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.
Hydrodehalogenation This involves the replacement of the halide with a hydrogen atom. It can occur via β-hydride elimination from a Pd-H species, which can form from various sources. Use bulky ligands that favor reductive elimination over β-hydride elimination. Optimize the base and temperature, as these can influence the relative rates of the competing pathways.
Protodeboronation (Suzuki) The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by excess base or water, especially at elevated temperatures. Use the minimum effective amount of base. Consider using boronic esters (e.g., pinacol esters) which are generally more stable.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific coupling partners and reaction type (Suzuki vs. Buchwald-Hartwig). However, for this challenging substrate, catalyst systems based on bulky, electron-rich phosphine ligands are generally the most successful.

  • For Suzuki-Miyaura Coupling: A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos . Precatalysts like XPhos Pd G3 can also be highly effective.

  • For Buchwald-Hartwig Amination: Catalyst systems employing ligands like BrettPhos , RuPhos , or Josiphos-type ligands are often necessary to achieve good results with electron-deficient pyridines.

Q2: What is the recommended starting point for reaction conditions?

A good starting point for optimization would be:

  • Catalyst Loading: 1-5 mol% of the palladium source and a 1:1 to 1:2 ratio of Pd:ligand.

  • Base: For Suzuki, 2-3 equivalents of K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, 1.5-2.5 equivalents of NaOtBu.

  • Solvent: Degassed 1,4-dioxane or toluene.

  • Temperature: Start at 80-100 °C and increase if necessary, monitoring for decomposition.

Q3: How can I minimize catalyst deactivation?

Catalyst deactivation is a significant concern with pyridine-containing substrates. To mitigate this:

  • Use Bulky Ligands: As mentioned, these sterically encumber the palladium center and reduce pyridine coordination.

  • Employ Precatalysts: These can generate the active Pd(0) species more cleanly and efficiently than using simple Pd(II) salts.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition. Monitor the reaction progress and stop it once the starting material is consumed.

  • Ensure Inert Atmosphere: Oxygen can lead to the formation of palladium oxides and palladium black, which are inactive.[1]

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave heating can often be beneficial for difficult cross-coupling reactions by reducing reaction times and potentially improving yields.[9][10] However, it is crucial to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials or products.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (as the halide, e.g., bromide or chloride) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium precatalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (as the halide) (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3) (1-5 mol%)

  • Base (e.g., NaOtBu) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst and the base.

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the degassed solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Catalyst Selection

The following diagram illustrates a decision-making workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelectionWorkflow Start Start: Cross-Coupling of This compound ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura Coupling ReactionType->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination ReactionType->Buchwald C-N bond LigandSelectSuzuki Ligand Selection (Suzuki): - Start with bulky, electron-rich phosphines (e.g., SPhos, XPhos) Suzuki->LigandSelectSuzuki LigandSelectBuchwald Ligand Selection (Buchwald): - Consider more specialized ligands (e.g., BrettPhos, RuPhos) Buchwald->LigandSelectBuchwald BaseSelectSuzuki Base Selection (Suzuki): - Strong inorganic base (e.g., K3PO4, Cs2CO3) LigandSelectSuzuki->BaseSelectSuzuki BaseSelectBuchwald Base Selection (Buchwald): - Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) LigandSelectBuchwald->BaseSelectBuchwald SolventSelect Solvent Selection: - Anhydrous, degassed aprotic polar solvent (e.g., Dioxane, Toluene) BaseSelectSuzuki->SolventSelect BaseSelectBuchwald->SolventSelect Optimization Reaction Optimization: - Temperature (80-120 °C) - Catalyst Loading (1-5 mol%) - Monitor for side products SolventSelect->Optimization Troubleshooting Troubleshooting: - Low yield? Check for catalyst deactivation. - Side products? Refine conditions. Optimization->Troubleshooting

Caption: A decision-making workflow for catalyst selection.

References

  • BenchChem. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters, 7(5), 945–947.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.).
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Collins, G., O’Dywer, C., & Holmes, J. D. (2015).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Perdue, S. M., & Bailey, W. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 384-391.
  • BenchChem. (2025).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Willis, M. C., et al. (2025).
  • Chemistry LibreTexts. (2023).
  • PubMed. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
  • MDPI. (n.d.).
  • Maleczka, R. E., & Smith, W. R. (2010).
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PlumX. (n.d.).
  • ScienceDirect. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemSpider Synthetic Pages. (n.d.).
  • ResearchGate. (n.d.).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • YouTube. (2012).
  • Tokyo Chemical Industry Co., Ltd. (n.d.).
  • ResearchGate. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
  • Smith III, A. B., & Maleczka Jr., R. E. (n.d.). Advances in Cross-Coupling Reactions. MDPI.
  • Royal Society of Chemistry. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Organic Syntheses. (2024).
  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • MDPI. (n.d.).

Sources

Removal of impurities from Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword Methyl 5-(methylsulfonyl)picolinate is a key heterocyclic building block in contemporary drug discovery, valued for its utility in constructing complex molecular architectures. However, its synthesis can yield a variety of impurities that may compromise the outcomes of subsequent reactions. Achieving high purity (>99.5%) is often critical for ensuring reproducibility and avoiding downstream complications.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the effective removal of common impurities from this compound. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both robust and adaptable to various laboratory scales.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My isolated product is a pale yellow or off-white solid, not the expected white crystalline material. What is the likely cause and how can I fix it?

A1: A persistent yellow tint often indicates the presence of oxidized impurities or residual starting materials from the synthesis. The most common synthetic route involves the oxidation of a sulfide precursor, Methyl 5-(methylthio)picolinate.

  • Causality: Incomplete oxidation can leave behind the sulfide starting material or partially oxidized species like Methyl 5-(methylsulfinyl)picolinate (the sulfoxide). These sulfur-containing compounds, especially if exposed to air and heat over time, can form colored degradation products. Another possibility is residual reagents from aromatic substitution reactions, which can generate colored byproducts.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: For minor color impurities, a charcoal treatment during recrystallization is highly effective. Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution of your crude product before the hot filtration step. The porous surface of the carbon will adsorb the colored impurities.

    • Oxidative Wash: If you suspect residual sulfide, you can perform a mild oxidative wash during the work-up. A dilute solution of hydrogen peroxide followed by a sodium bisulfite quench can help convert the sulfide to the desired sulfone, although this should be approached with caution to avoid over-oxidation or side reactions.

    • Chromatography: If color persists, flash column chromatography is the most definitive solution. See Protocol 2 for detailed conditions.

Q2: My HPLC analysis shows a significant impurity peak that is very close to my main product peak. How can I improve the separation?

A2: A closely eluting peak typically suggests an impurity with very similar polarity and structure, most commonly the sulfoxide intermediate, Methyl 5-(methylsulfinyl)picolinate. The sulfoxide is only slightly more polar than the target sulfone, making separation challenging.

  • Causality: The structural similarity between the sulfone (-SO₂-) and sulfoxide (-SO-) groups leads to similar retention times on standard reversed-phase HPLC columns.[1]

  • Troubleshooting Steps:

    • HPLC Method Optimization: Increase the resolution of your analytical method. Try decreasing the ramp rate of the gradient (e.g., from a 5-minute to a 20-minute gradient), reducing the column temperature slightly, or switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl column instead of a C18). Using a mobile phase with a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.[2]

    • Preparative Chromatography: This is the most effective method for removal. Careful flash column chromatography using a shallow solvent gradient is required. It may be necessary to collect many small fractions and analyze them by TLC or HPLC to isolate the pure product.

    • Recrystallization: While less effective for structurally similar impurities, multiple successive recrystallizations can enrich the purity of the bulk material. The sulfoxide is often slightly more soluble in polar solvents, so it may remain in the mother liquor.

Q3: My ¹H NMR spectrum shows residual starting materials from a nucleophilic aromatic substitution (SNAr) reaction, such as Methyl 5-chloropicolinate. What is the best purification strategy?

A3: The presence of unreacted halo-pyridine starting material indicates an incomplete reaction. Since Methyl 5-chloropicolinate is significantly less polar than the highly polar sulfone product, separation is straightforward.

  • Causality: The large difference in polarity between the non-polar chloro-substituent and the very polar methylsulfonyl group makes separation relatively simple.

  • Troubleshooting Steps:

    • Recrystallization: This is the preferred first-line method. The non-polar starting material will be much more soluble in typical recrystallization solvents (like ethanol/water or ethyl acetate/hexane mixtures) and will remain in the mother liquor upon cooling.[3] See Protocol 1.

    • Aqueous Wash: Ensure the work-up included a thorough wash with water. The target compound has low aqueous solubility, while any unreacted sulfinate salts will be removed.

    • Flash Chromatography: If recrystallization is insufficient, flash chromatography will provide excellent separation. The starting material will elute much earlier than the product. See Protocol 2.

Q4: My product seems to be degrading during purification, especially in solution. What precautions should I take?

A4: The primary point of instability in the molecule is the methyl ester functionality, which is susceptible to hydrolysis under either acidic or basic conditions to form the corresponding carboxylic acid (5-(methylsulfonyl)picolinic acid).[4][5] The sulfonyl group itself is generally very stable under common purification conditions.[6]

  • Causality: The presence of residual acid or base from the synthesis can catalyze the hydrolysis of the ester, especially when heated in the presence of water (e.g., during recrystallization or aqueous work-ups).[7]

  • Troubleshooting Steps:

    • Neutralize Promptly: During the reaction work-up, ensure you fully quench any acidic or basic reagents. A wash with a saturated sodium bicarbonate solution is recommended to remove acid, followed by a water wash to remove excess base.[8][9]

    • Avoid Extreme pH: Do not use strongly acidic or basic mobile phases for chromatography. If an acid additive is needed for HPLC, use a small amount (0.1%) of a weaker acid like formic acid or acetic acid.[10]

    • Minimize Heat and Time in Solution: When performing recrystallization, do not prolong the time the compound is in the hot solvent. Dissolve it quickly and proceed to the cooling step.

    • Use Anhydrous Solvents: For chromatography, use dry or HPLC-grade solvents to minimize water content.

Visualized Purification Workflow

The following diagram provides a decision-making framework to guide the selection of the appropriate purification strategy based on initial analytical data.

purification_decision_tree start Crude this compound analysis Analyze Purity (TLC, HPLC, NMR) start->analysis check_purity Purity > 98% and Product is White Crystalline Solid? analysis->check_purity use_directly Use Directly check_purity->use_directly Yes check_impurities Nature of Impurities? check_purity->check_impurities No recrystallize Protocol 1: Recrystallization check_impurities->recrystallize Baseline or Non-polar Impurities chromatography Protocol 2: Flash Column Chromatography check_impurities->chromatography Multiple or Closely-Eluting Impurities charcoal Protocol 1A: Recrystallization with Activated Carbon check_impurities->charcoal Colored Impurities end_pure Pure Product (>99.5%) recrystallize->end_pure chromatography->end_pure charcoal->end_pure

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing non-polar impurities, residual salts, and some colored byproducts, typically improving purity from ~95% to >99%.[3][11]

1. Solvent System Selection:

  • The goal is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.

  • Based on the polarity of the molecule (polar sulfone, polar ester, aromatic ring), suitable systems are alcohol/water or ester/alkane mixtures.

Solvent SystemRatio (v/v, approx.)Procedure
Ethanol / Water 1:1 to 3:1Dissolve crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Add a few more drops of hot ethanol to clarify, then cool.[12]
Ethyl Acetate / Hexane 1:2 to 1:4Dissolve crude product in a minimum amount of hot ethyl acetate. Add hexane slowly at room temperature or while gently warming until turbidity persists. Cool to induce crystallization.
Isopropanol N/ADissolve crude product in a minimum amount of boiling isopropanol, then allow to cool slowly.

2. Step-by-Step Procedure (Using Ethanol/Water):

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., 20 mL) and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid fully dissolves.

  • (Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (e.g., 100-200 mg). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Pre-warm a separate flask and a glass funnel with fluted filter paper. Filter the hot solution quickly to remove the carbon or any insoluble impurities.

  • Crystallization: Reheat the clear filtrate to boiling. Add hot deionized water dropwise with swirling until the solution turns persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 1 hour.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol/water (1:2) mixture to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent charcoal 2. (Optional) Add activated carbon dissolve->charcoal hot_filter 3. Perform hot filtration charcoal->hot_filter saturate 4. Add anti-solvent to saturation point hot_filter->saturate cool 5. Cool slowly to room temp, then ice bath saturate->cool vac_filter 6. Collect crystals by vacuum filtration cool->vac_filter wash 7. Wash with ice-cold solvent vac_filter->wash dry 8. Dry under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Purification by Flash Column Chromatography

This method is necessary for separating complex mixtures or impurities with similar polarity to the product, such as the sulfoxide intermediate.[13][14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexane is typically effective. For very polar impurities, a Dichloromethane (DCM) / Methanol (MeOH) system can be used.

  • Loading Technique: Dry loading is recommended for better resolution.

1. Step-by-Step Procedure (Using Hexane/EtOAc):

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc in Hexane). Pack a glass column with the slurry.

  • Dry Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (like DCM or acetone). Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

  • Column Loading: Carefully add the dry-loaded sample onto the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the low-polarity solvent (e.g., 20% EtOAc/Hexane). Gradually and slowly increase the polarity of the eluent (e.g., to 30%, 40%, 50% EtOAc). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions continuously and monitor the elution progress using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate) or UV light.

  • Combine and Concentrate: Combine the pure fractions as identified by TLC analysis and remove the solvent under reduced pressure to yield the purified product.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

  • Rationale: Reversed-phase HPLC provides excellent separation of the target compound from both more polar and less polar impurities.[15][16]

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Industry standard for small molecule analysis, offering good retention and separation of moderately polar compounds.[15]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid improves peak shape for the pyridine nitrogen without being overly harsh on the ester.[10] Acetonitrile is a common, effective organic modifier.
Gradient 5% B to 95% B over 15 minutesA shallow gradient ensures good resolution between the product and closely related impurities like the sulfoxide.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 270 nmThe pyridine ring and sulfonyl group provide strong UV absorbance in this range.
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).Ensures complete dissolution and compatibility with the mobile phase.[1]

References

  • Fife, T. H., & Przystas, T. J. (1982). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. Metal Ion Promoted Hydroxide Ion and Water Catalyzed Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Chepyshev, S. V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Google Patents. (2014). CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
  • Kayser, M. S., et al. (2021). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (NIH). Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Zhang, W., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography. PubMed. Available at: [Link]

  • ACS Publications. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Khan, M. S., et al. (2005). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC. Available at: [Link]

  • Kim, Y., et al. (2004). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. Available at: [Link]

  • Yadav, S., et al. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. International Journal of ChemTech Research. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC. Available at: [Link]

  • Wiley Online Library. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry Europe. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-(4-acetaminobenzyl)-picolinate. PrepChem.com. Available at: [Link]

  • ACS Publications. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Google Patents.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC. Available at: [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • BVL (Federal Office of Consumer Protection and Food Safety). (2025). Product chemistry - Relevant impurities of technical active substances. bvl.bund.de. Available at: [Link]

  • Google Patents. (2020). US10696657B2 - Methods and intermediates for preparing therapeutic compounds. Google Patents.
  • Google Patents. (2021). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate. Google Patents.

Sources

Stability issues of Methyl 5-(methylsulfonyl)picolinate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-(methylsulfonyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Understanding the Molecule: An Overview of Stability

This compound is a heteroaromatic compound featuring a methyl ester and a methylsulfonyl group on a pyridine ring. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the reactivity of the ester, making it more susceptible to nucleophilic attack, particularly hydrolysis under both acidic and basic conditions.[1] This guide will help you anticipate and mitigate these stability issues.

Troubleshooting Guide

Issue 1: Unexpectedly Low Yield or Complete Loss of Compound After Basic Workup

Scenario: You've performed a reaction and quenched it with a basic aqueous solution (e.g., sodium bicarbonate, sodium hydroxide) for extraction, but you observe a significantly lower than expected yield of this compound, or none at all, in your final product.

Root Cause Analysis: The primary suspect is base-catalyzed hydrolysis (saponification) of the methyl ester.[2] The electron-withdrawing nature of the 5-(methylsulfonyl)picolinate ring system makes the ester's carbonyl carbon highly electrophilic and thus, prone to rapid cleavage by hydroxide ions.[1] This irreversible reaction converts your desired methyl ester into the corresponding carboxylate salt (sodium 5-(methylsulfonyl)picolinate), which is highly water-soluble and will remain in the aqueous layer during extraction with organic solvents.

Troubleshooting Steps:

  • Re-evaluate Your Workup Strategy:

    • Avoid Strong Bases: If possible, use a milder base for neutralization, such as a saturated solution of sodium bicarbonate, and carry out the extraction quickly at low temperatures (e.g., on an ice bath).

    • Acidify to Recover the Carboxylic Acid: If you suspect hydrolysis has occurred, you can attempt to recover the resulting carboxylic acid. Acidify the aqueous layer from your extraction with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will protonate the carboxylate, forming 5-(methylsulfonyl)picolinic acid, which may be extractable with an organic solvent like ethyl acetate or dichloromethane.

    • Consider a Non-Basic Quench: If your reaction chemistry allows, consider quenching with a neutral or mildly acidic solution, such as saturated ammonium chloride or cold water.

  • Analytical Verification:

    • Obtain a sample of the aqueous layer from your original extraction.

    • Acidify a small portion of this aqueous layer and analyze it by LC-MS or HPLC to look for the mass and retention time corresponding to 5-(methylsulfonyl)picolinic acid.

Issue 2: Degradation of this compound in Acidic Mobile Phase during HPLC Analysis

Scenario: You are running an HPLC analysis with an acidic mobile phase (e.g., containing trifluoroacetic acid or formic acid) and observe peak tailing, the appearance of a new, more polar peak over time, or a decrease in the main peak area with each injection.

Root Cause Analysis: This is likely due to acid-catalyzed hydrolysis of the methyl ester.[2] While generally slower than base-catalyzed hydrolysis, exposure to acidic conditions, especially at elevated column temperatures, can lead to the formation of 5-(methylsulfonyl)picolinic acid and methanol.[3]

Troubleshooting Steps:

  • Optimize HPLC Conditions:

    • Reduce Acid Concentration: Use the lowest concentration of acid in your mobile phase that still provides good peak shape.

    • Lower Column Temperature: If you are using elevated temperatures, try running the analysis at room temperature.

    • Use a Buffered Mobile Phase: Consider using a buffered mobile phase at a pH where the compound is more stable, for instance, in the pH 3-5 range.

    • Expedite Analysis: Prepare samples fresh and analyze them promptly. Avoid letting samples sit in the autosampler for extended periods.

  • Forced Degradation Study for Confirmation:

    • To confirm that the new peak is the hydrolysis product, you can perform a small-scale forced degradation study.

    • Dissolve a small amount of your compound in a solution of 0.1 M HCl and heat it gently (e.g., 40-60°C) for a few hours.[4]

    • Analyze the resulting solution by HPLC. The peak corresponding to the suspected degradation product should increase in area.

Issue 3: Poor Stability of this compound in Protic Solvents During Storage

Scenario: You've dissolved your compound in a protic solvent like methanol or an aqueous buffer for screening or storage, and upon re-analysis after some time, you find that the purity has decreased.

Root Cause Analysis: The compound can undergo solvolysis, particularly if the solvent is nucleophilic (like methanol, leading to transesterification, though less likely to be a major issue than hydrolysis) or contains water. The stability is highly pH-dependent.[3]

Troubleshooting Steps:

  • Optimize Storage Conditions:

    • Solvent Choice: For long-term storage in solution, use aprotic, anhydrous solvents such as DMSO, DMF, or acetonitrile.

    • pH Control: If an aqueous buffer is necessary, conduct a preliminary stability study to determine the optimal pH range. It is likely that a slightly acidic pH (e.g., 4-5) will offer the best compromise for stability, minimizing both acid and base-catalyzed hydrolysis.

    • Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.

    • Concentration: Be aware that the stability of a compound in solution can sometimes be concentration-dependent.

  • Perform a Preliminary pH-Rate Profile Study:

    • Prepare solutions of your compound in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9).

    • Store these solutions at a constant temperature (e.g., room temperature or 37°C).

    • Analyze the purity of each solution at regular time intervals (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • Plot the percentage of remaining compound against time for each pH to identify the conditions of greatest stability.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic and basic conditions?

Under both acidic and basic aqueous conditions, the primary degradation product is 5-(methylsulfonyl)picolinic acid, formed through the hydrolysis of the methyl ester group.[2]

Q2: What is the general mechanism for the degradation of this compound?

  • Under Basic Conditions (Saponification): A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group to form 5-(methylsulfonyl)picolinic acid. The methoxide ion then deprotonates the carboxylic acid in an irreversible step to form the carboxylate salt and methanol.[2]

  • Under Acidic Conditions: The carbonyl oxygen of the ester is first protonated by an acid (H₃O⁺). This protonation makes the carbonyl carbon even more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl oxygen yields 5-(methylsulfonyl)picolinic acid. This reaction is generally reversible.[2]

Q3: How does the methylsulfonyl group affect the stability of the ester?

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. Through inductive and resonance effects, it pulls electron density away from the pyridine ring and, consequently, from the ester group. This reduction in electron density at the carbonyl carbon makes it more electron-deficient (more electrophilic) and therefore more susceptible to attack by nucleophiles like water or hydroxide ions, leading to increased rates of hydrolysis compared to an unsubstituted picolinate ester.[1]

Q4: What are the ideal conditions for storing this compound?

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from moisture and light, at a cool and constant temperature.

  • In Solution: For short-term use, prepare solutions fresh. For longer-term storage, dissolve the compound in a dry, aprotic solvent like anhydrous DMSO or acetonitrile and store at -20°C or below. If an aqueous buffer is required, use a pH that has been determined to be optimal for stability (likely slightly acidic) and store frozen.

Q5: Are there any analytical techniques recommended for a stability-indicating assay?

A stability-indicating assay method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.[5] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the most common and effective choice.[6] The method should be developed and validated to ensure that the peak for the parent compound is well-resolved from the peak of its primary degradant, 5-(methylsulfonyl)picolinic acid, and any other potential impurities.[5]

Visualizing Degradation Pathways

The following diagrams illustrate the key steps in the degradation of this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) A_start This compound A_protonated Protonated Ester A_start->A_protonated + H₃O⁺ A_tetrahedral Tetrahedral Intermediate A_protonated->A_tetrahedral + H₂O A_rearranged Protonated Intermediate A_tetrahedral->A_rearranged Proton Transfer A_products 5-(methylsulfonyl)picolinic Acid + Methanol A_rearranged->A_products - CH₃OH, - H⁺ B_start This compound B_tetrahedral Tetrahedral Intermediate B_start->B_tetrahedral + OH⁻ B_acid 5-(methylsulfonyl)picolinic Acid B_tetrahedral->B_acid - CH₃O⁻ B_salt Carboxylate Salt + Methanol B_acid->B_salt Irreversible Deprotonation

Caption: Mechanisms of ester hydrolysis under acidic and basic conditions.

References

  • (No Source)
  • (No Source)
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  • Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon, 7(4), e06553. [Link]

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  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • DreamingOfDentistry. (2016, June 21). increasing the rate of ester hydrolysis. Student Doctor Network Forums. [Link]

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  • LibreTexts. (2023, January 14). 21.7: Chemistry of Esters. Chemistry LibreTexts. [Link]

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  • Liu, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(18), 8575-8581. [Link]

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  • Sethi, P.D. (1996).

Sources

Technical Support Center: Optimizing Solvent Systems for Reactions Involving Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-(methylsulfonyl)picolinate is a key building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. The sulfonyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations. However, harnessing this reactivity effectively is critically dependent on the choice of the reaction solvent. The solvent system not only dictates the solubility of reactants and reagents but also profoundly impacts reaction kinetics, selectivity, and overall yield by stabilizing transition states and intermediates.

This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing solvent systems in reactions involving this compound. Presented in a practical question-and-answer format, this guide addresses common challenges and offers troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the key considerations for selecting an appropriate solvent?

A1: The success of an SNAr reaction hinges on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. The solvent plays a pivotal role in this stabilization.

Key Considerations for Solvent Selection in SNAr:

  • Polarity: Aprotic polar solvents are generally the preferred choice for SNAr reactions. These solvents can effectively solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

  • Stabilization of the Meisenheimer Complex: The electron-withdrawing sulfonyl group at the 5-position of this compound helps to stabilize the negative charge of the Meisenheimer intermediate. The choice of solvent can further enhance this stabilization.[1][2]

  • Solubility: The solvent must be capable of dissolving both the substrate (this compound) and the nucleophile to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Boiling Point: The reaction temperature is a critical parameter in SNAr reactions. The solvent's boiling point should be high enough to allow for sufficient thermal energy to overcome the activation barrier of the reaction, which can sometimes be substantial.[1]

Recommended Solvents for SNAr Reactions:

SolventDielectric Constant (ε)Boiling Point (°C)Key Advantages & Considerations
Dimethyl Sulfoxide (DMSO) 47.2189Excellent at dissolving a wide range of substrates and nucleophiles. Effectively stabilizes the Meisenheimer complex. Can be challenging to remove completely during workup.
N,N-Dimethylformamide (DMF) 36.7153A versatile polar aprotic solvent with good solvating properties. Generally easier to remove than DMSO. Can decompose at high temperatures.
1,4-Dioxane 2.2101A less polar option, often used in combination with a base. Suitable for reactions where a highly polar environment is detrimental.[3]
Toluene 2.4111A nonpolar solvent that can be effective in certain SNAr reactions, particularly when used with a phase-transfer catalyst or when the nucleophile is sufficiently soluble.[4]

Troubleshooting Poor SNAr Performance:

  • Low Yield:

    • Increase Temperature: If the reaction is sluggish, a higher temperature may be required. Consider switching to a higher-boiling solvent like DMSO or DMF.

    • Inadequate Solubility: If reactants are not fully dissolved, consider a more polar solvent or a co-solvent system.

    • Insufficient Activation: While the sulfonyl group is activating, the reaction may still require a strong nucleophile.[1]

  • Side Product Formation:

    • Solvent Reactivity: Ensure the solvent is not reacting with the starting materials or reagents. For instance, DMF can be a source of dimethylamine at high temperatures.

    • Moisture: The presence of water can lead to hydrolysis of the ester or other side reactions. Use anhydrous solvents.

Q2: I am performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with this compound. How does the solvent choice differ from SNAr reactions?

A2: The solvent's role in palladium-catalyzed cross-coupling reactions is multifaceted and crucial for the stability and activity of the catalytic cycle.

Key Considerations for Solvent Selection in Cross-Coupling:

  • Catalyst Stability and Activity: The solvent can influence the coordination sphere of the palladium catalyst, affecting its stability and reactivity. Coordinating solvents can sometimes compete with ligands.[5]

  • Solubility of Reactants and Reagents: The solvent must dissolve the substrate, the coupling partner (e.g., boronic acid), the palladium catalyst, the ligand, and the base.[5]

  • Nature of the Pre-catalyst: The choice of solvent can be influenced by the palladium pre-catalyst used. For example, less polar solvents like toluene or 1,4-dioxane are often compatible with Pd(PPh₃)₄, while highly polar solvents may be better suited for ionic pre-catalysts.[5]

  • Base Solubility: The solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is critical. A solvent system that allows for at least partial dissolution of the base is often beneficial.

Recommended Solvent Systems for Cross-Coupling Reactions:

Solvent SystemTypical ReactionKey Advantages & Considerations
Toluene Suzuki, HeckA common and effective solvent for many cross-coupling reactions. Its non-polar nature can be advantageous for certain catalyst systems.[4]
1,4-Dioxane Suzuki, Buchwald-HartwigA versatile solvent that can dissolve a wide range of organic compounds. Often used with an aqueous base solution.[3]
Dimethylformamide (DMF) Suzuki, SonogashiraA polar aprotic solvent that can be beneficial for challenging couplings, particularly when dealing with less reactive substrates.[4]
Aqueous Solvent Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) SuzukiThe addition of water can enhance the solubility of the inorganic base and facilitate the transmetalation step in Suzuki couplings.

Troubleshooting Cross-Coupling Reactions:

  • Low Catalyst Activity:

    • Solvent Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

    • Solvent Purity: Use high-purity, anhydrous solvents to avoid catalyst poisoning.

  • Poor Yield or Incomplete Conversion:

    • Solubility Issues: If reactants or reagents are not fully dissolved, consider a different solvent or a co-solvent system.

    • Base Ineffectiveness: The choice of base and its solubility in the chosen solvent are critical. A switch to a more soluble base or a different solvent may be necessary.

  • Formation of Homocoupling Products:

    • This can sometimes be influenced by the solvent. Experimenting with different solvent polarities may help to minimize this side reaction.

Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add the chosen anhydrous polar aprotic solvent (e.g., DMSO, DMF) to dissolve the substrate.

  • Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • If required, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
  • To a degassed reaction vessel, add this compound (1.0 eq), the boronic acid or ester coupling partner (1.1 - 1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the ligand, if required (e.g., SPhos, XPhos).

  • Add the chosen degassed solvent (e.g., toluene, 1,4-dioxane).

  • Add the degassed aqueous base solution (e.g., 2M K₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Solvent Selection Logic

The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for reactions involving this compound.

Solvent_Selection_Workflow start Start: Reaction with this compound reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar SNAr cross_coupling Palladium-Catalyzed Cross-Coupling reaction_type->cross_coupling Cross-Coupling solvent_choice_snar Select Polar Aprotic Solvent (e.g., DMSO, DMF) snar->solvent_choice_snar solvent_choice_cc Select Appropriate Solvent (e.g., Toluene, Dioxane, DMF) cross_coupling->solvent_choice_cc optimization_snar Troubleshoot SNAr: - Low Yield? - Side Products? solvent_choice_snar->optimization_snar optimization_cc Troubleshoot Cross-Coupling: - Catalyst Inactive? - Poor Conversion? solvent_choice_cc->optimization_cc adjust_temp_snar Increase Temperature or Change to Higher Boiling Solvent optimization_snar->adjust_temp_snar Yes check_purity_snar Use Anhydrous Solvent optimization_snar->check_purity_snar Yes success Successful Reaction optimization_snar->success No adjust_solvent_cc Change Solvent or Use Co-solvent System optimization_cc->adjust_solvent_cc Yes degas_solvent_cc Ensure Thorough Degassing optimization_cc->degas_solvent_cc Yes optimization_cc->success No adjust_temp_snar->success check_purity_snar->success adjust_solvent_cc->success degas_solvent_cc->success

Caption: Decision workflow for solvent selection.

References
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
  • Denmark, S. E., & Regens, C. S. (2008). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH.
  • Shevchuk, O. I., et al. (2023, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage.
  • Procter, D. J., et al. (2023, July 23).
  • Shevchuk, O. I., et al. (2023, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Miller, S. J., et al. (2023, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
  • Ganin, A. S., Sobyanina, M. M., & Yu, M. (2025, February 27).
  • Fairlamb, I. J. S., & Kapdi, A. R. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2020, December 1). Beilstein Journals.
  • BenchChem Technical Support Team. (2025, December).
  • National Center for Biotechnology Information. (n.d.).
  • Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review. (2024, December 23).
  • National Center for Biotechnology Information. (n.d.). Methyl 6-((methylsulfonyl)methyl)
  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024, June 10). PMC, NIH.
  • Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. (2025, August 6).

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Technical Support Center: Work-up Procedures for Picolinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to optimizing the work-up of picolinate esters. As a Senior Application Scientist, I've seen firsthand how seemingly minor details in a work-up procedure can significantly impact yield and purity. This guide is designed to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific needs. Picolinate esters, while valuable intermediates, can be prone to hydrolysis and other side reactions during purification, making a well-designed work-up crucial for success.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding picolinate ester work-ups.

Q1: What are the primary causes of picolinate ester loss during aqueous work-up?

The most significant cause of product loss is hydrolysis of the ester bond.[1][2][3] This can be catalyzed by both acidic and basic conditions.[2][3][4] The pyridine nitrogen in the picolinate moiety can also be protonated in acidic solutions, increasing the compound's solubility in the aqueous phase and leading to loss during extraction.

Q2: What is the optimal pH range for extracting picolinate esters?

Generally, a neutral to slightly basic pH (around 7-8) is recommended for the aqueous layer during extraction. This minimizes the risk of both acid- and base-catalyzed hydrolysis.[5] It's also important to consider the pKa of your specific picolinate ester and any impurities present to fine-tune the pH for optimal separation.[6]

Q3: How can I prevent the hydrolysis of my picolinate ester during the work-up?

Minimizing the time your ester is in contact with the aqueous phase is critical. Using cold solutions can also help to slow the rate of hydrolysis.[5] If your compound is particularly sensitive, consider using a saturated sodium chloride (brine) solution for washing, which can reduce the amount of water in the organic layer and decrease the solubility of organic compounds in the aqueous phase.[7][8]

Q4: My picolinate ester seems to be volatile. How can I avoid losing it during solvent removal?

For volatile compounds, it's crucial to carefully control the temperature and pressure during rotary evaporation.[9][10][11] Use a bath temperature that is only 10-20°C above the boiling point of your solvent under the applied vacuum.[9] Applying the vacuum gradually can also prevent bumping and sample loss.[9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem: Low Yield After Aqueous Work-up

Causality: As mentioned, the primary culprit for low yield is often hydrolysis. Both strong acids and strong bases can readily cleave the ester bond.[2][3][12] Another potential issue is the partitioning of your product into the aqueous layer, especially if the pyridine nitrogen is protonated under acidic conditions.[13]

Solution: Buffered Aqueous Wash Protocol

  • Initial Quench: Quench your reaction with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer solution like phosphate-buffered saline (PBS) to neutralize any strong acids. Add the quenching solution slowly, especially if your reaction mixture is acidic, to control any gas evolution.[14]

  • Extraction: Extract your product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times with smaller volumes of solvent for better efficiency.

  • Washing: Wash the combined organic layers with a saturated brine solution.[7] This will help to remove most of the remaining water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8][14]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure, paying close attention to the temperature and pressure to avoid loss of a volatile product.[9][10][15]

Problem: Persistent Emulsion Formation During Extraction

Causality: Emulsions are stable mixtures of two immiscible liquids and can be a significant challenge during work-up.[16][17][18] They are often stabilized by fine solid particles or surfactant-like molecules at the interface of the two layers.[19][20] In the case of picolinate esters, partially hydrolyzed products or certain byproducts can act as surfactants.

Solution: Strategies for Breaking Emulsions

Method Description Key Considerations
Allowing to Stand Let the separatory funnel sit undisturbed for 15-30 minutes.[19]This is the least invasive method and should be the first approach.
Addition of Brine Add a saturated solution of sodium chloride (brine).[16][18][19][20]This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
Gentle Swirling Gently swirl the separatory funnel or stir the emulsion with a glass rod.[19]Avoid vigorous shaking, as this can worsen the emulsion.
Filtration through Celite® Filter the entire mixture through a pad of Celite®.[16][18]This is effective for emulsions stabilized by fine solid particles.
Centrifugation If the volume is manageable, centrifuging the mixture can force the layers to separate.[20]Ensure the centrifuge tubes are properly balanced.
Problem: Product Decomposition on Silica Gel During Chromatography

Causality: The slightly acidic nature of standard silica gel can be sufficient to cause the hydrolysis of sensitive picolinate esters. The Lewis basicity of silica can also lead to strong adsorption and product loss, particularly for boronic esters.[21][22]

Solution: Modified Chromatography Techniques

  • Neutralized Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a base like triethylamine (typically 1-2%) to neutralize the acidic sites.

  • Boric Acid Impregnated Silica Gel: For boronic picolinate esters, impregnating the silica gel with boric acid can reduce the Lewis basicity and prevent over-adsorption.[21]

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a bonded-phase silica gel (e.g., C18 for reversed-phase chromatography).

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your product and the stationary phase.

Problem: Co-elution of Picolinic Acid with the Ester Product

Causality: If some hydrolysis has occurred, the resulting picolinic acid can be challenging to separate from the desired ester, especially if they have similar polarities.

Solution: Acid-Base Extraction

  • Dissolve the Mixture: Dissolve the crude product in a suitable organic solvent.

  • Basic Wash: Wash the organic solution with a dilute aqueous base, such as 1M sodium bicarbonate or 1M sodium carbonate. This will deprotonate the carboxylic acid of the picolinic acid, forming a salt that is soluble in the aqueous layer.[13]

  • Separation: Separate the aqueous layer.

  • Re-acidification (Optional): If you need to recover the picolinic acid, you can acidify the aqueous layer with a strong acid (e.g., HCl) and then extract it with an organic solvent.

  • Final Wash and Drying: Wash the organic layer containing your ester with brine, dry it over an anhydrous drying agent, and concentrate it.

Visual Workflows and Diagrams

To further clarify these procedures, the following diagrams illustrate key decision-making processes and workflows.

General Work-up Workflow for Picolinate Esters

Workup_Workflow Reaction_Mixture Reaction Mixture Quench Quench (e.g., sat. NaHCO3) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Organic_Layer Combine Organic Layers Extraction->Organic_Layer Wash Wash with Brine Organic_Layer->Wash Dry Dry (e.g., MgSO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Crude_Product Crude Picolinate Ester Concentrate->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure Picolinate Ester Purification->Final_Product

Caption: A generalized workflow for the work-up of picolinate esters.

Troubleshooting Low Yield Decision Tree

Low_Yield_Troubleshooting Start Low Yield Observed Check_Aqueous_pH Check pH of Aqueous Washes Start->Check_Aqueous_pH Acidic_Basic pH Acidic or Basic? Check_Aqueous_pH->Acidic_Basic Neutralize Use Buffered/Neutral Washes Acidic_Basic->Neutralize Yes Check_Volatility Is Product Volatile? Acidic_Basic->Check_Volatility No Neutralize->Check_Volatility Optimize_Rotovap Optimize Rotary Evaporation (Temp & Pressure) Check_Volatility->Optimize_Rotovap Yes Check_Emulsion Emulsion Formed? Check_Volatility->Check_Emulsion No Volatile Yes Not_Volatile No Optimize_Rotovap->Check_Emulsion Break_Emulsion Implement Emulsion Breaking Protocol Check_Emulsion->Break_Emulsion Yes Consider_Solubility Consider Product Solubility in Aqueous Phase Check_Emulsion->Consider_Solubility No Emulsion Yes No_Emulsion No Break_Emulsion->Consider_Solubility

Caption: A decision tree to guide troubleshooting efforts for low product yield.

References

Sources

Technical Support Center: Analytical Challenges in the Characterization of Sulfonylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex analytical challenges encountered during the characterization of sulfonylated heterocycles. As vital structural motifs in medicinal chemistry and materials science, these compounds often present unique hurdles in routine analysis.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming these obstacles.

Section 1: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a cornerstone of molecular characterization, yet the sulfonyl group introduces specific fragmentation patterns and ionization behaviors that can complicate spectral interpretation.

Q1: I'm observing a consistent neutral loss of 64 Da in my mass spectrum. What is happening and is it indicative of my compound?

A1: Yes, this is a hallmark fragmentation pattern for many sulfonyl-containing compounds, particularly aryl sulfonamides.

Causality: The neutral loss of 64 Da corresponds to the elimination of sulfur dioxide (SO₂). This is not a simple bond cleavage but rather a characteristic rearrangement-elimination reaction that occurs upon collision-induced dissociation (CID).[2] The process is often promoted in compounds where the sulfur atom is attached to an aromatic or heteroaromatic ring. The stability of the resulting fragment ion can be influenced by substituents on the ring; for instance, electron-withdrawing groups can sometimes promote this SO₂ extrusion.[2]

Troubleshooting & Validation:

  • Confirm the Mass: Ensure the neutral loss is precisely 64.0 Da (or the corresponding high-resolution mass).

  • Perform MS/MS: Isolate the precursor ion ([M+H]⁺) and perform tandem mass spectrometry (MS/MS). The appearance of a prominent product ion at [M+H-64]⁺ is strong evidence for the presence of a sulfonyl group.

  • Analyze Isotopic Patterns: Sulfur has a characteristic isotopic signature (³⁴S is ~4.2% of ³²S). Check if the precursor ion and any sulfur-containing fragments exhibit the expected A+2 isotopic peak, which helps confirm the elemental composition.

Common Neutral Losses in Sulfonylated Compound Analysis

Neutral Loss (Da) Lost Fragment Compound Type often Exhibiting Loss
64 SO₂ Aryl/Heteroaryl Sulfones & Sulfonamides[2]
65 HSO₂ Sulfonic Acids
79 •SO₂F Sulfonyl Fluorides
80 SO₃ Sulfonic Acids / Sulfates

| 99 | •SO₂Cl | Sulfonyl Chlorides |

DOT Script for SO₂ Fragmentation Pathway

fragmentation_so2 Precursor [M+H]⁺ (Sulfonylated Heterocycle) CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Fragment [M+H - SO₂]⁺ Product Ion CID->Fragment Fragmentation & Rearrangement SO2 Neutral Loss of SO₂ (64 Da) CID->SO2

Caption: SO₂ elimination pathway in MS/MS.

Q2: My sulfonylated heterocycle provides a weak or unstable signal in the ESI source. How can I improve ionization?

A2: Poor electrospray ionization (ESI) efficiency is a common issue, often stemming from the compound's polarity, surface activity, or instability.

Causality: The ESI process depends on the analyte's ability to acquire a charge and transfer from a liquid droplet to the gas phase.[3] Sulfonylated heterocycles can be challenging for several reasons:

  • High Polarity: Highly polar compounds like sulfonic acids may be difficult to desolvate.

  • Ion Suppression: In complex matrices, other components can compete for charge or surface area on the ESI droplet, suppressing the signal of the analyte of interest.[4]

  • Instability: Certain derivatives, particularly sulfonyl chlorides and fluorides, are susceptible to hydrolysis in the presence of trace water or protic solvents, converting them into the corresponding sulfonic acids which may ionize differently or not at all.[5][6]

Experimental Protocol: Troubleshooting Poor ESI Response

  • Solvent Optimization:

    • Action: Switch from pure aqueous/organic mixtures to those containing additives. Add 0.1% formic acid (for positive mode) or 0.1% ammonia/5 mM ammonium acetate (for negative mode) to the mobile phase to promote stable ion formation.

    • Rationale: Acidification helps protonate basic sites for [M+H]⁺ formation, while a basic modifier helps deprotonate acidic protons (like from a sulfonamide or sulfonic acid) for [M-H]⁻ formation.

  • Switch Ionization Mode:

    • Action: If ESI fails, try Atmospheric Pressure Chemical Ionization (APCI).

    • Rationale: APCI is a gas-phase ionization technique that is less susceptible to matrix effects and can be more efficient for less polar, neutral molecules that are difficult to ionize with ESI.[7]

  • Check for In-Source Reactions:

    • Action: Infuse the sample directly and observe the spectrum. Look for masses corresponding to solvent adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺) or degradation products (e.g., hydrolysis of a sulfonyl chloride to a sulfonic acid).

    • Rationale: This helps diagnose if the issue is poor ionization or an in-source transformation. Sodium adducts are common and can sometimes be more stable than the protonated molecule.

  • Consider Derivatization:

    • Action: For compounds with poor chargeability, consider a pre-analysis derivatization step to introduce a readily ionizable group.

    • Rationale: For example, derivatizing a secondary amine with 2-naphthalenesulfonyl chloride introduces a bulky, easily detectable chromophore and a more ionizable structure.[8]

DOT Script for ESI Troubleshooting Workflow

esi_troubleshooting start Weak or No ESI Signal solvent Step 1: Optimize Mobile Phase (Add 0.1% Formic Acid or NH₄OH) start->solvent check1 Signal Improved? solvent->check1 apci Step 2: Switch to APCI check1->apci No end_good Problem Solved check1->end_good Yes check2 Signal Improved? apci->check2 infuse Step 3: Direct Infusion Analysis (Check for adducts/degradation) check2->infuse No check2->end_good Yes diagnosis Diagnose In-Source Issue: - Adduct Formation - Hydrolysis - Thermal Degradation infuse->diagnosis end_bad Consult Specialist/ Consider Derivatization diagnosis->end_bad

Caption: Workflow for troubleshooting poor ESI-MS signal.

Section 2: NMR Spectroscopy Troubleshooting

NMR is indispensable for structural elucidation, but the strong electronic effects of the sulfonyl group and the nature of heterocycles can lead to complex and sometimes misleading spectra.

Q1: The proton and carbon signals near the sulfonyl group in my heterocycle are significantly downfield. Is this expected?

A1: Absolutely. This is a classic and expected outcome due to the powerful electron-withdrawing nature of the sulfonyl (SO₂) group.

Causality: The SO₂ group is highly electronegative. This property causes it to strongly withdraw electron density from adjacent atoms through inductive effects.[9][10] In an NMR spectrum, this "deshielding" of nearby protons and carbons reduces the electron density around the nuclei, causing them to resonate at a higher frequency, which translates to a larger chemical shift (further downfield). The magnitude of this effect is typically most pronounced on the atoms directly attached (α-position) and diminishes with distance.

Typical ¹H Chemical Shift Ranges for Protons α to a Sulfonyl Group

Heterocyclic System Typical δ (ppm) for α-Proton Notes
Thiophene-2-sulfonyl 7.8 - 8.2 Significant downfield shift compared to unsubstituted thiophene (~7.0-7.4 ppm).
Pyridine-3-sulfonyl 8.8 - 9.2 Protons ortho to the sulfonyl group are heavily deshielded.
N-Alkyl-imidazole-4-sulfonyl 7.9 - 8.3 The effect is transmitted through the heterocyclic ring.

| N-Aryl Sulfonamide (NH) | 8.5 - 10.5 | The sulfonamide proton is acidic and its shift is often concentration and solvent dependent.[11] |

Validation Step:

  • Use 2D NMR, specifically a Heteronuclear Single Quantum Coherence (HSQC) experiment, to correlate the downfield protons directly to their attached carbons. A subsequent Heteronuclear Multiple Bond Correlation (HMBC) experiment can confirm long-range correlations from these protons to the quaternary carbon of the sulfonyl-bearing ring position, solidifying the assignment.[12]

Q2: My NMR signals are broad, making interpretation difficult. What are the likely causes and solutions?

A2: Signal broadening in sulfonylated heterocycles often points to chemical exchange, quadrupolar coupling, or sample preparation issues.

Causality:

  • Chemical Exchange: Molecules are not static. If your compound is undergoing conformational changes (e.g., ring flipping) or tautomerization at a rate comparable to the NMR timescale, it can lead to significant peak broadening.[12]

  • Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant nitrogen isotope, has a nuclear spin I=1 and is a quadrupolar nucleus. Protons or carbons directly bonded or close to the ¹⁴N atom can experience rapid relaxation induced by the quadrupolar nucleus, resulting in broadened signals. This is a very common issue in nitrogen-containing heterocycles.[12]

  • Sample Issues: High concentration (leading to viscosity), low solubility (leading to aggregation), or the presence of paramagnetic impurities can all cause peak broadening.[12]

Experimental Protocol: Variable Temperature (VT) NMR for Sharpening Signals

This protocol is highly effective for diagnosing and resolving issues related to chemical exchange.

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note the broad signals of interest.

  • Low-Temperature Analysis: Cool the sample in the spectrometer in decrements of 10-15 °C (e.g., to 10 °C, -5 °C, -20 °C, -40 °C). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

    • Expected Outcome: If broadening is due to intermediate-rate chemical exchange, the broad peak may resolve into two or more sharp signals at lower temperatures as the exchange process slows down (the "slow exchange regime").

  • High-Temperature Analysis: If low temperature doesn't help or worsens the broadening, warm the sample in increments (e.g., to 40 °C, 55 °C, 70 °C).

    • Expected Outcome: The broad signal may coalesce into a single, sharp, averaged signal as the exchange rate increases and moves into the "fast exchange regime."

DOT Script for 2D NMR Selection

nmr_decision_tree start Overlapping Signals in 1D NMR q1 Need to map H-H connectivities? start->q1 cosy Run COSY or TOCSY q1->cosy Yes q2 Need to map direct H-C bonds? q1->q2 No cosy->q2 hsqc Run HSQC q2->hsqc Yes q3 Need to map long-range (2-3 bond) H-C connectivities? q2->q3 No hsqc->q3 hmbc Run HMBC q3->hmbc Yes end Full Structure Assignment q3->end No hmbc->end

Caption: Decision tree for selecting 2D NMR experiments.

Section 3: Chromatography Troubleshooting

The polarity and chemical reactivity of sulfonylated heterocycles demand careful consideration of chromatographic conditions to achieve good separation and peak shape.

Q1: My sulfonated compound gives terrible peak tailing on my C18 column. What's causing this and how do I fix it?

A1: Peak tailing is typically caused by strong, unwanted secondary interactions between your analyte and the stationary phase or system hardware.

Causality:

  • Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on the surface. If your sulfonylated heterocycle has basic nitrogen atoms, these can interact strongly with the silanols via ion exchange, causing tailing.

  • Metal Chelation: The sulfonyl group's oxygen atoms can act as Lewis bases and chelate to trace metal impurities (like iron or aluminum) present in the silica matrix or on the surfaces of stainless steel tubing and frits.[13] This strong interaction leads to significant peak tailing or even complete analyte loss.[13]

Troubleshooting & Optimization:

  • Use a Low-Metal Column: Switch to a high-purity, metal-deactivated column specifically designed for analyzing chelating compounds.

  • Mobile Phase Additives:

    • For Silanol Interactions: Add a competitive base like 0.1% triethylamine (TEA) to the mobile phase to saturate the active silanol sites.

    • For Metal Chelation: Add a small amount of a chelating agent like 10-20 mM medronic acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase. This agent will bind to the active metal sites in the system, preventing your analyte from interacting with them.

  • Adjust pH: If your analyte has ionizable groups, adjusting the mobile phase pH to suppress their ionization (e.g., pH > pKa+2 for a base, pH < pKa-2 for an acid) can significantly improve peak shape by reducing ionic interactions.

Q2: My highly polar, multi-sulfonated compound won't retain on my reverse-phase column. What are my options?

A2: This is a classic problem for highly polar analytes. Standard C18 columns lack sufficient retention for such compounds. You need to switch to an alternative chromatographic mode.

Causality: Reverse-phase chromatography separates based on hydrophobicity. Highly polar compounds like naphthalene sulfonates or polysulfonated dyes have very little affinity for the nonpolar C18 stationary phase and elute at or near the void volume.[14]

Alternative Chromatographic Strategies:

MethodPrincipleMobile Phase ExamplePros/Cons
Ion-Pair Chromatography (IPC) A hydrophobic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. It pairs with the anionic sulfonate groups, forming a neutral, more hydrophobic complex that can be retained on a C18 column.[15]Acetonitrile/Water with 5 mM Tetrabutylammonium AcetatePro: Excellent retention control. Con: Ion-pairing reagents are non-volatile and can contaminate MS sources.[15]
Ion-Exchange Chromatography (IEC) Uses a stationary phase with fixed positive charges (e.g., an aminopropyl column) that retains the anionic sulfonate groups. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.[16]Acetonitrile/Water gradient with increasing Ammonium Acetate concentration.[16]Pro: Direct separation of anions. MS-compatible buffers can be used. Con: Can be sensitive to buffer concentration and pH.
Hydrophilic Interaction Liquid Chromatography (HILIC) Employs a polar stationary phase (e.g., bare silica, amide) with a high organic content mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface.90:10 Acetonitrile/Water with 10 mM Ammonium FormatePro: Good for very polar compounds. Uses MS-friendly volatile solvents. Con: Can have longer equilibration times.

DOT Script for HPLC Method Selection

hplc_selection start Poor Retention on C18 q1 Is MS Detection Required? start->q1 ipc Use Ion-Pair Chromatography (IPC) with TBA salts q1->ipc No q2 Is Analyte Highly Ionic? q1->q2 Yes note_ipc Note: Not MS-friendly ipc->note_ipc iec Use Ion-Exchange Chromatography (IEC) q2->iec Yes hilic Use Hydrophilic Interaction Chromatography (HILIC) q2->hilic No

Caption: Selecting an HPLC method for polar sulfonyls.

References
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES . ResearchGate. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement . PubMed. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv, Cambridge Open Engage. Available at: [Link]

  • Stability of five-membered heterocyclic sulfonyl halides in THF-d8... . ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond . PubMed. Available at: [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents . ResearchGate. Available at: [Link]

  • Stability of six-membered heterocyclic sulfonyl halides in THF-d8... . ResearchGate. Available at: [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry . PubMed. Available at: [Link]

  • 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond . ResearchGate. Available at: [Link]

  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides . ScholarWorks@UARK. Available at: [Link]

  • Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection . LCGC International. Available at: [Link]

  • Small Molecule Analysis Testing: HPLC vs GC . Brewer Science Blog. Available at: [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines . ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides . The Royal Society of Chemistry. Available at: [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin . PubMed. Available at: [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates . SciSpace. Available at: [Link]

  • When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry . ACS Publications. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific Research Publishing. Available at: [Link]

  • Strongly Adsorbing Analytes: What, Why, and How to Fix It . LCGC International. Available at: [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research . Bitesize Bio. Available at: [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles . ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

  • High-Field NMR Spectroscopy Reveals Aromaticity-Modulated Hydrogen Bonding in Heterocycles . PubMed. Available at: [Link]

  • Practical Implications of Some Recent Studies in Electrospray Ionization Fundamentals . ResearchGate. Available at: [Link]

  • Liquid chromatography/electrospray ionization/mass spectrometry study of the interactions between palladium and sulfur heterocycles . ResearchGate. Available at: [Link]

  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil . ResearchGate. Available at: [Link]

  • Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide – synthesis, spectroscopic characterizations, DNA Studies, X-ray crystallographic investigation and Hirshfeld surface analysis . ResearchGate. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry . ResearchGate. Available at: [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol . ACS Publications. Available at: [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions . ACS Publications. Available at: [Link]

  • Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics . ChemRxiv. Available at: [Link]

  • Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols . PubMed. Available at: [Link]

  • Sulfonylation of five-membered heterocycles via an S(N)Ar reaction . PubMed. Available at: [Link]

  • The investigation of ionization conditions in the trace amounts detection of heterocyclic compounds by ion mobility spectrometry and mass spectrometry . ResearchGate. Available at: [Link]

  • Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment . MDPI. Available at: [Link]

  • Developments in Methods of Analysis for Naphthalene Sulfonates . PubMed. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Repositório Científico do Instituto Politécnico de Bragança. Available at: [Link]

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Technical Support Center: Strategies to Improve the Scalability of Methyl 5-(methylsulfonyl)picolinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of Methyl 5-(methylsulfonyl)picolinate (CAS No. 1201326-81-9)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for optimizing its production.

Part 1: Synthesis Strategy & Optimization

This section addresses fundamental questions regarding the most effective synthetic routes for this compound and provides detailed guidance on optimizing the key reaction parameters for improved scalability.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the palladium-catalyzed carbonylation of a suitable precursor, typically an aryl halide or pseudohalide.[3][4][5] The reaction introduces a carbonyl group (C=O) from carbon monoxide (CO) gas, which is then trapped by methanol to form the desired methyl ester.

The precursor of choice is often 2-chloro-5-(methylsulfonyl)pyridine. This pathway is favored for its high selectivity and the general reliability of palladium catalysis. The overall transformation is illustrated below.

cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 2-Chloro-5-(methylsulfonyl)pyridine Product This compound Precursor->Product 1. CO Carbon Monoxide (CO) CO->Product 2. Methanol Methanol (MeOH) Methanol->Product 3. Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., dcpp) Ligand->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Methanol) Byproduct Byproducts (e.g., HCl, Base Salt)

Caption: General workflow for palladium-catalyzed carbonylation.

While effective, direct carbonylation presents scalability challenges, including the cost of the palladium catalyst and the safety requirements for handling high-pressure carbon monoxide gas.[6][7] Recent advancements focus on mitigating these issues, such as developing systems that operate at atmospheric pressure.[6]

Q2: How can the palladium-catalyzed carbonylation be optimized for better yield and throughput on a larger scale?

A2: Optimizing the palladium-catalyzed carbonylation is a multifactorial process. Success at scale hinges on the careful selection and balance of the catalyst system, reaction conditions, and reagents. The goal is to maximize the catalytic turnover number (TON) and turnover frequency (TOF) while minimizing side reactions.

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, CO insertion to form an acyl-palladium complex, and reductive elimination with the nucleophile (methanol) to yield the ester and regenerate the catalyst.[5] Each step can be a potential bottleneck.

ParameterRecommendation & Rationale
Palladium Precursor Pd(OAc)₂ or PdCl₂(PPh₃)₂: These are common and relatively stable Pd(II) precursors that are reduced in situ to the active Pd(0) species. For aryl bromides or triflates, PdCl₂(dppf) may be more effective.[5]
Ligand Bulky, electron-rich phosphines (e.g., dcpp, dppf): Ligands are critical for stabilizing the palladium center and promoting the desired reaction steps. Bulky ligands can facilitate reductive elimination, while electron-rich ligands often accelerate oxidative addition.[6] The choice of ligand is often the most important factor for optimization.
CO Pressure Atmospheric to Moderate Pressure (1-10 atm): While high pressures can increase CO concentration in the solution and accelerate the reaction, modern catalyst systems are often designed to be efficient at lower, safer pressures.[6] Using CO-releasing molecules (CORMs) is an alternative for avoiding handling CO gas directly, though this may add cost.[5]
Temperature 80-120 °C: The optimal temperature is a trade-off. Higher temperatures increase reaction rates but can also lead to catalyst decomposition or byproduct formation. The thermal stability of the chosen catalyst-ligand complex is a key consideration.
Base Inorganic or Organic Base (e.g., K₂CO₃, Et₃N): A base is required to neutralize the acid (e.g., HCl) generated during the reaction. An inorganic base like K₂CO₃ is often used in polar solvents, while organic amines are common in non-polar systems. The base's strength and solubility can impact reaction kinetics.
Solvent Methanol (as reactant and solvent): Using methanol as the solvent ensures a high concentration of the nucleophile, driving the final ester formation step. For larger scales, co-solvents like toluene or THF may be used to improve the solubility of all components. Ensure solvents are anhydrous to prevent hydrolysis of the product to the carboxylic acid.
Q3: Are there more cost-effective or sustainable alternatives to traditional palladium-catalyzed carbonylation?

A3: Yes, the field of carbonylation is evolving to address the cost and environmental concerns associated with traditional methods.

  • Alternative Substrates: Instead of aryl halides, using more accessible starting materials like aryl tosylates or mesylates can be a cost-effective strategy.[6] These are easily prepared from the corresponding phenols.

  • Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool to facilitate challenging carbonylation reactions. Light can promote the oxidative addition and reductive elimination steps under milder conditions, potentially reducing the required temperature and catalyst loading.[3]

  • Electrochemical Carbonylation: This method uses an electric current to drive the catalytic cycle, offering a green alternative that avoids stoichiometric chemical oxidants and can operate under mild conditions (e.g., 1 atm of CO).[3]

  • Alternative Catalysts: While palladium is dominant, research into using more abundant and less expensive metals like nickel or cobalt for carbonylation reactions is ongoing, although their application may require more specific optimization.

Part 2: Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise during scale-up. This section provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Guide 1: Low or No Product Yield

A low or non-existent yield is the most common issue. A logical, step-by-step diagnosis is crucial to identify the root cause without wasting significant resources.

Start Low/No Yield Observed CheckReagents Verify Reagent Purity & Integrity Start->CheckReagents CheckSetup Inspect Reaction Setup CheckReagents->CheckSetup Reagents OK Sol_Reagents Solution: Use purified starting material, anhydrous solvents, and fresh, high-quality catalyst/ligand. CheckReagents->Sol_Reagents Issue Found CheckCatalyst Evaluate Catalyst Activity CheckSetup->CheckCatalyst Setup OK Sol_Setup Solution: Ensure system is leak-tight, inert atmosphere is maintained (N2/Ar), and stirring is efficient. CheckSetup->Sol_Setup Issue Found CheckConditions Review Reaction Conditions CheckCatalyst->CheckConditions Catalyst OK Sol_Catalyst Solution: Perform a small-scale test with a known active substrate. Consider catalyst poisoning (e.g., by sulfur impurities). CheckCatalyst->Sol_Catalyst Issue Found Sol_Conditions Solution: Re-optimize temperature. Check CO delivery and pressure. Verify base addition and stoichiometry. CheckConditions->Sol_Conditions Issue Found

Caption: Troubleshooting flowchart for low reaction yield.

Troubleshooting Guide 2: Formation of Significant Byproducts

Q: My reaction works, but I see significant impurities on my TLC/HPLC. What are they and how do I prevent them?

A: Common byproducts in palladium-catalyzed carbonylations include:

  • Hydrodehalogenation Product: The starting aryl halide is reduced, replacing the halide with a hydrogen atom.

    • Cause: This often occurs if there are sources of hydride in the reaction (e.g., from certain bases or solvents) or if the catalyst system promotes this side reaction.

    • Solution: Ensure anhydrous conditions. Screen different ligands, as some are less prone to promoting this pathway.

  • Carboxylic Acid Formation: The product is hydrolyzed from the methyl ester to the corresponding carboxylic acid.

    • Cause: Presence of water in the methanol, solvent, or reagents.

    • Solution: Use anhydrous solvents and reagents. Dry methanol over molecular sieves before use.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate indicates the catalyst has crashed out of the solution and is no longer active.

    • Cause: The reaction temperature may be too high for the chosen ligand, or the ligand concentration may be too low to sufficiently stabilize the palladium nanoparticles.

    • Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio slightly. Ensure efficient stirring to prevent localized overheating.

Troubleshooting Guide 3: Difficulty in Product Purification

Q: The crude product is an oil or difficult to crystallize. What are the best practices for purification?

A: this compound is a solid at room temperature. If the crude product is an oil, it likely contains residual solvent or impurities that are depressing the melting point.

  • Column Chromatography: This is the most reliable method for separating the product from polar and non-polar impurities.[8]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a good starting point for elution. Monitor fractions by TLC.

  • Recrystallization: If the product is of reasonable purity (>90%), recrystallization is an excellent and scalable method for obtaining high-purity material.[8]

    • Solvent Screening: Test solubility in various solvents like 2-propanol, ethanol, or mixtures such as ethyl acetate/hexanes.[9] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]

Part 3: Experimental Protocols

The following protocols are generalized procedures and should be adapted based on laboratory-specific safety protocols and optimization experiments.

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation

This protocol describes a lab-scale synthesis using moderate CO pressure.

Materials:

  • 2-Chloro-5-(methylsulfonyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or similar ligand

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous methanol

  • A pressure-rated reaction vessel (autoclave or pressure flask)

Procedure:

  • Vessel Preparation: To a clean, dry pressure vessel equipped with a magnetic stir bar, add 2-chloro-5-(methylsulfonyl)pyridine (1.0 equiv), Pd(OAc)₂ (e.g., 1 mol%), the phosphine ligand (e.g., 1.2 mol%), and K₂CO₃ (1.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge it with an inert gas (nitrogen or argon) three times to remove all oxygen.

  • Solvent Addition: Add anhydrous methanol via syringe or cannula.

  • CO Purge: Carefully purge the vessel with carbon monoxide gas (low pressure, ~1 atm) two to three times.

  • Pressurization & Heating: Pressurize the vessel to the desired pressure (e.g., 5 atm) with carbon monoxide. Begin vigorous stirring and heat the reaction to the target temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (after safely venting and re-purging the vessel) and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Isolation: Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent (e.g., 2-propanol).

  • Heat the flask on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid, aiming for a saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References

  • Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755.
  • Sims, H. S., & Dai, M. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 88(8), 4925–4941. [Link]

  • Kollár, L., et al. (Year not available). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles.
  • Unknown Author. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • Unknown Author. (n.d.). Optimization of the reaction conditions. [a,b]. ResearchGate. [Link]

  • da Silva, F. A., et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. SciELO.
  • Unknown Author. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]

  • Unknown Author. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Vasen, D. (n.d.). Carbonylation using carbon monoxide: Novasep's shortcut to complex structures. Technology Networks. [Link]

  • Putnam, M. E. (1931). Method of purifying methyl salicylate.
  • Unknown Author. (1975). Purification of methyl acetate.

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 5-(methylsulfonyl)picolinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 5-(methylsulfonyl)picolinate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. Herein, we delve into the rationale behind method development, compare distinct chromatographic approaches, and provide detailed, field-proven protocols.

Introduction: The Analytical Imperative

This compound is a pyridine carboxylic acid derivative.[1][2] Its purity is paramount, as even trace impurities can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). HPLC is the industry-standard technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[3]

The core challenge lies in developing a method that can separate the main compound from a range of potential impurities, which may include starting materials, by-products, and degradation products with closely related structures. This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods, each employing a different strategy to achieve optimal separation.

Comparative HPLC Methodologies

The primary distinction between the methods presented lies in the choice of elution mode (isocratic vs. gradient) and the stationary phase chemistry (C18 vs. Phenyl-Hexyl). These choices fundamentally alter the separation mechanism and are tailored for different analytical objectives.

Method A: Isocratic Elution on a C18 Column

This method represents a straightforward and robust approach, ideal for routine quality control (QC) where the impurity profile is well-characterized and simple.

  • Causality of Choices:

    • Stationary Phase (C18): A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. Its mechanism is primarily based on partitioning between the nonpolar stationary phase and the polar mobile phase.

    • Elution Mode (Isocratic): An isocratic elution uses a constant mobile phase composition. This approach is simple, reproducible, and minimizes column re-equilibration time between injections, making it cost-effective for high-throughput analysis.[4][5][6] It is best suited for separating compounds with similar polarities.[7]

Method B: Gradient Elution on a C18 Column

For complex samples or for method development purposes where unknown impurities may be present, a gradient elution is superior.

  • Causality of Choices:

    • Stationary Phase (C18): The same robust C18 phase is used to maintain the primary hydrophobic separation mechanism.

    • Elution Mode (Gradient): Gradient elution involves changing the mobile phase composition over time, typically by increasing the percentage of the stronger organic solvent.[8] This is highly advantageous for samples containing compounds with a wide range of polarities.[5][7] It improves peak shape for late-eluting compounds, increases sensitivity, and reduces overall analysis time compared to isocratic methods for complex mixtures.[4][8]

Method C: Gradient Elution on a Phenyl-Hexyl Column

This method introduces an alternative stationary phase to exploit different selectivity, which can be crucial for resolving challenging impurity pairs that co-elute on a standard C18 column.

  • Causality of Choices:

    • Stationary Phase (Phenyl-Hexyl): Phenyl-Hexyl columns offer a unique mixed-mode separation mechanism.[9] In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with aromatic analytes like the pyridine ring in this compound.[9][10][11] This alternative selectivity can significantly alter the elution order and improve the resolution of aromatic compounds.[11][12]

    • Elution Mode (Gradient): A gradient is employed to effectively scan a wide polarity range and ensure the elution of all potential impurities with good peak shape.

Experimental Protocols & Workflows

Sample Preparation (All Methods)
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to prevent particulate matter from damaging the column and system.

Method A: Isocratic C18 Protocol

HPLC_Workflow_A cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Isocratic) cluster_data Data Processing Prep1 Weigh & Dissolve (100 µg/mL) Prep2 Filter (0.45 µm) Prep1->Prep2 Inj Inject 10 µL Prep2->Inj Col C18 Column (4.6 x 150 mm, 5 µm) Inj->Col Det UV Detection at 254 nm Col->Det Mob Mobile Phase ACN:Water (40:60) 1.0 mL/min Mob->Col Integ Integrate Peaks Det->Integ Quant Calculate % Purity (Area Percent) Integ->Quant

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 40% Acetonitrile, 60% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Method B: Gradient C18 Protocol

HPLC_Workflow_B cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Gradient) cluster_data Data Processing Prep1 Weigh & Dissolve (100 µg/mL) Prep2 Filter (0.45 µm) Prep1->Prep2 Inj Inject 10 µL Prep2->Inj Col C18 Column (4.6 x 150 mm, 5 µm) Inj->Col Det UV Detection at 254 nm Col->Det Grad Gradient Elution (See Table) Grad->Col Integ Integrate Peaks Det->Integ Quant Calculate % Purity (Area Percent) Integ->Quant

Instrumentation & Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Method C: Phenyl-Hexyl Protocol

Instrumentation & Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase & Gradient: Same as Method B.

  • Other Parameters: Same as Method B.

Performance Comparison and Data

The following table summarizes the expected performance characteristics of each method based on established chromatographic principles.

ParameterMethod A (Isocratic C18)Method B (Gradient C18)Method C (Gradient Phenyl-Hexyl)
Primary Use Case Routine QC, simple mixturesImpurity profiling, complex mixturesResolving difficult aromatic impurity pairs
Resolution Moderate; may fail for impurities with very different polarities.[4]High; effectively separates compounds across a wide polarity range.[7][8]High; offers alternative selectivity for aromatic compounds.[11]
Run Time (per sample) Short (15 min).Long (30 min including equilibration).Long (30 min including equilibration).
Method Robustness High; simple mobile phase is less prone to error.[4]Moderate; requires precise gradient mixing.Moderate; requires precise gradient mixing.
Sensitivity Good; but late-eluting peaks may broaden, reducing height.[5]Excellent; gradient focusing leads to sharper peaks.[4][8]Excellent; sharp peaks and potential for lower baseline noise.
Cost-Effectiveness High; lower solvent consumption and faster throughput.[6]Lower; requires longer run times and re-equilibration.[5]Lower; similar to Method B, plus potentially higher column cost.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The validation process follows guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[16][17]

Validation_Workflow Title ICH Q2(R1) Method Validation Specificity Specificity (Discrimination from impurities) Title->Specificity Linearity Linearity & Range (Correlation of response to concentration) Title->Linearity Accuracy Accuracy (Closeness to true value) Title->Accuracy Precision Precision (Repeatability & Intermediate) Title->Precision LOD Detection Limit (LOD) (Lowest detectable amount) Title->LOD LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Title->LOQ Robustness Robustness (Resilience to small variations) Title->Robustness

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][15] This is demonstrated by analyzing placebo, impurity-spiked samples, and subjecting the sample to stress conditions (acid, base, oxidation, heat, light).

  • Linearity: Assessed by preparing solutions at a minimum of five concentrations across a specified range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the true value. Results are expressed as percent recovery.

  • Precision: Measures the degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Multiple injections of the same sample.

    • Intermediate Precision: Varies conditions like analyst, day, or instrument.[15]

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[13]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).[15]

Conclusion and Recommendations

The choice of HPLC method for the purity analysis of this compound is dictated by the specific analytical goal.

  • For routine, high-throughput QC of a well-understood process, Method A (Isocratic C18) is the most efficient and cost-effective choice. Its simplicity ensures high reproducibility.[4]

  • For method development, impurity profiling, or analyzing samples from unknown or variable sources, Method B (Gradient C18) is strongly recommended. It provides the comprehensive separation power needed to detect and quantify a wide range of potential impurities.[7][8]

  • When specific, co-eluting impurities are encountered that cannot be resolved by Method B, Method C (Gradient Phenyl-Hexyl) serves as a powerful alternative. Its unique selectivity based on π-π interactions can provide the necessary resolution for these challenging separations.[9][11]

Regardless of the method chosen, a thorough validation according to ICH Q2(R1) guidelines is mandatory to ensure the data is reliable, reproducible, and suitable for regulatory submission.[16][17]

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Source: Mastelf URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Source: Welch Materials URL: [Link]

  • Title: Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes Source: PharmaGuru URL: [Link]

  • Title: What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? Source: Quora URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Phenyl-Hexyl Columns Source: Separation Methods Technologies (SMT) URL: [Link]

  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Source: Waters Knowledge Base URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography Source: Collection of Czechoslovak Chemical Communications URL: [Link]

  • Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL: [Link]

  • Title: HPLC Methods for analysis of 4-Pyridinecarboxylic acid Source: HELIX Chromatography URL: [Link]

  • Title: A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping Source: Separation Science URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL: [Link]

  • Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: MDPI URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: PubMed URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL: [Link]

  • Title: Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis Source: ResearchGate URL: [Link]

  • Title: Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes Source: ScienceDirect URL: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of small organic molecules, providing deep insights into the chemical environment of each atom. For professionals in pharmaceutical research and drug development, a precise and unambiguous interpretation of NMR spectra is critical for confirming molecular identity, assessing purity, and understanding structure-activity relationships. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 5-(methylsulfonyl)picolinate, a substituted pyridine derivative of interest in medicinal chemistry.

As direct, fully assigned spectral data for this specific compound is not widely published, this guide adopts a comparative methodology. We will first predict the spectral features of the target molecule based on foundational NMR principles and substituent effects. Subsequently, we will compare this predicted profile with the experimentally verified spectra of structurally related analogues: Methyl picolinate , Pyridine , and Dimethyl sulfone . This approach not only allows for a robust structural confirmation but also provides a valuable educational framework for understanding how different functional groups influence the magnetic environment of atomic nuclei.

Section 1: Predicted NMR Profile of this compound

The structure of this compound incorporates a pyridine ring substituted with a methyl ester group at the C2 position and a potent electron-withdrawing methylsulfonyl group at the C5 position. These features dictate a unique and predictable electronic environment that is directly reflected in its NMR spectrum.

The prediction of chemical shifts relies on understanding the influence of substituent-induced chemical shifts (SCS), where electronegative groups and anisotropic effects play a major role.[1][2] The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms, leading to significant deshielding (a downfield shift) of the aromatic protons and carbons.[3][4] The methyl ester (-COOCH₃) group is also electron-withdrawing but its effect is modulated by its position adjacent to the ring nitrogen.

Figure 1: Structure of this compound with atom labeling.

Based on these principles, a predicted NMR data table for the target molecule is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Label Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) Rationale for Prediction
H3 ~8.4 - 8.6 d ~123 - 125 Downfield shift due to proximity to the ester and deshielding from the sulfonyl group.
H4 ~8.7 - 8.9 dd ~138 - 140 Significant downfield shift, positioned between two strongly electron-withdrawing groups.
H6 ~9.2 - 9.4 d ~151 - 153 Most deshielded aromatic proton, ortho to the electron-deficient pyridine nitrogen.
-COOCH₃ ~4.0 - 4.1 s ~53 - 54 Typical range for a methyl ester.
-SO₂CH₃ ~3.1 - 3.3 s ~43 - 45 Typical range for a methyl sulfone.
C2 (C=O) - - ~164 - 166 Carbonyl carbon of the ester.
C5 (C-S) - - ~139 - 141 Aromatic carbon attached to the sulfone, expected to be significantly downfield.
C2 (Ring) - - ~148 - 150 Aromatic carbon attached to the ester.
C3 (Ring) - - See H3 Aromatic CH.
C4 (Ring) - - See H4 Aromatic CH.

| C6 (Ring) | - | - | See H6 | Aromatic CH. |

Section 2: Comparative Spectral Analysis

To validate our predictions, we will compare them against the known NMR data of three key structural analogues. This comparative analysis provides a self-validating system by grounding our interpretation in empirical data.

Alternative 1: Methyl Picolinate

This molecule represents the core pyridine-ester structure without the C5-sulfonyl group. Its spectrum is the baseline for understanding the electronic nature of the picolinate ring.

Table 2: Experimental NMR Data for Methyl Picolinate (in CDCl₃)

Atom Label ¹H Shift (ppm)[5][6] Multiplicity ¹³C Shift (ppm)[7][8]
H3 ~7.50 ddd ~126.9
H4 ~7.86 td ~137.1
H5 ~8.15 dt ~125.4
H6 ~8.76 ddd ~149.8
-COOCH₃ ~4.02 s ~52.8
C2 (C=O) - - ~165.5

| C2 (Ring) | - | - | ~147.5 |

Analysis: Comparing Table 2 with our predictions in Table 1, we anticipate that the addition of the methylsulfonyl group at the C5 position will cause a significant downfield shift for H4 and H6, and a moderate downfield shift for H3, which aligns with our predictions. The chemical shifts for the methyl ester protons and carbon should remain relatively unchanged.

Alternative 2: Pyridine

As the parent heterocycle, pyridine provides the fundamental chemical shifts for an unsubstituted ring, highlighting the inherent deshielding effect of the nitrogen atom on the ortho (C2/C6) and para (C4) positions.

Table 3: Experimental NMR Data for Pyridine (in CDCl₃)

Atom Label ¹H Shift (ppm)[9][10] Multiplicity ¹³C Shift (ppm)[11][12]
H2 / H6 ~8.52 - 8.60 m ~150.1
H3 / H5 ~7.15 - 7.30 m ~123.8

| H4 | ~7.54 - 7.70 | m | ~136.0 |

Analysis: The data for pyridine clearly shows the electron-deficient nature of the positions ortho and para to the nitrogen atom. Both the ester and sulfonyl groups in our target molecule are expected to further withdraw electron density, shifting all ring protons and carbons significantly further downfield from these baseline values.

Alternative 3: Dimethyl Sulfone (DMSO₂)

This simple molecule isolates the spectral contribution of the methylsulfonyl group, providing a direct reference for the -SO₂CH₃ signals in our target compound.

Table 4: Experimental NMR Data for Dimethyl Sulfone (in D₂O/CDCl₃)

Atom Label ¹H Shift (ppm)[13][14] Multiplicity ¹³C Shift (ppm)[15][16]

| -SO₂CH₃ | ~3.14 | s | ~42.6 - 44.2 |

Analysis: The experimental values for the methyl protons (~3.14 ppm) and carbon (~43 ppm) of dimethyl sulfone are in excellent agreement with the predicted values for the methylsulfonyl group in this compound (Table 1). This provides high confidence in the assignment of these singlet signals in the final spectrum.

Section 3: Recommended Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized and robust protocol is essential. The causality behind each step is explained to ensure methodological transparency and integrity.

Objective: To acquire quantitative ¹H and broadband-decoupled ¹³C NMR spectra suitable for full structural elucidation.

Methodology:

  • Sample Preparation:

    • Massing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-75 mg for ¹³C NMR.[17] The higher mass for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[18] Deuterated solvents are critical to avoid large interfering solvent signals in ¹H NMR and to provide a deuterium signal for the instrument's field-frequency lock.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). TMS is chemically inert, volatile, and provides a single sharp signal that does not typically overlap with analyte signals.[17]

    • Dissolution and Transfer: Dissolve the sample completely in a small vial before transferring the solution into a clean, high-quality 5 mm NMR tube.[19] Filtering the solution through a small plug of cotton or glass wool in a Pasteur pipette is highly recommended to remove any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[20]

  • Spectrometer Setup and Acquisition:

    • Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Shimming: Carefully shim the magnetic field by optimizing the deuterium lock signal. This iterative process corrects for magnetic field inhomogeneities and is paramount for achieving sharp lineshapes and high resolution.[21]

    • ¹H NMR Acquisition Parameters:

      • Pulse Angle: Use a 30-45° pulse angle. This provides a good compromise between signal intensity and the need for shorter relaxation delays, allowing for faster data acquisition.[22]

      • Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate digitization of the free induction decay (FID) for good resolution.[22]

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

      • Number of Scans (NS): For a ~15 mg sample, 8 to 16 scans are usually adequate.

    • ¹³C NMR Acquisition Parameters:

      • Pulse Program: Use a standard pulse program with proton broadband decoupling (e.g., zgpg30 on Bruker systems) to collapse all ¹H-¹³C couplings, resulting in a spectrum where each unique carbon appears as a singlet.[23]

      • Acquisition Time (AQ): Set to 1-2 seconds.

      • Relaxation Delay (D1): Use a 2-second delay. Note that quaternary carbons often have much longer relaxation times (T₁) and may appear with lower intensity.

      • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required depending on the sample concentration.[21]

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Section 4: A Workflow for Spectral Interpretation

The logical process of moving from raw spectral data to a confirmed molecular structure is a self-validating system. Each step builds upon the last, with consistency checks throughout the workflow.

G A Acquire 1H & 13C Spectra (See Protocol) B Process Data (FT, Phasing, Referencing) A->B C Analyze 13C Spectrum B->C F Analyze 1H Spectrum B->F D Count Carbon Signals (Symmetry Check) C->D E Analyze 13C Chemical Shifts (Identify Functional Groups: C=O, C-S, C-O, Aromatic C) D->E J Correlate 1H and 13C Data (e.g., via HSQC/HMBC if needed) E->J Optional 2D NMR K Assemble Fragments & Propose Structure E->K G Count Proton Signals & Integrate (Determine Proton Ratio) F->G H Analyze 1H Chemical Shifts (Aromatic, Aliphatic, -OCH3, -SO2CH3) F->H I Analyze Splitting Patterns (Identify Neighboring Protons) F->I G->J Optional 2D NMR G->K H->J Optional 2D NMR H->K I->J Optional 2D NMR I->K J->K L Compare with Predicted & Comparative Data K->L M Structure Confirmed L->M

Figure 2: Workflow for NMR data interpretation and structure validation.

Conclusion

The structural elucidation of this compound serves as an excellent case study in the power of predictive and comparative NMR analysis. By understanding the fundamental electronic effects of the methyl ester and methylsulfonyl substituents on the pyridine ring, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be constructed. This predicted data, when benchmarked against the empirical spectra of Methyl picolinate, Pyridine, and Dimethyl sulfone, provides a robust and self-validating method for confirming the molecular structure. Adherence to a rigorous experimental protocol is essential for obtaining the high-quality data necessary for such a detailed analysis. This guide provides researchers and drug development professionals with both the theoretical framework and the practical steps required to confidently analyze this and other complex heterocyclic molecules.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Taticchi, A., Tardella, P. A., & Pericolini, B. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. Retrieved from [Link]

  • Taticchi, A., Tardella, P. A., & Pericolini, B. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]

  • Duewer, D. L., & Toman, B. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Engelke, U. F., et al. (2005). Dimethyl sulfone in human cerebrospinal fluid and blood plasma confirmed by one-dimensional (1)H and two-dimensional (1)H-(13)C NMR. NMR in Biomedicine, 18(5), 331-336. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfone. PubChem Compound Database. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethylsulfone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Ciobotaru, I. C., et al. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

  • Novotný, J., et al. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Szatylowicz, H., & Krygowski, T. M. (2004). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 9(12), 1175-1183. Retrieved from [Link]

  • ResearchGate. (n.d.). CP/MAS 13C NMR spectra of Dimethyl sulfone. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR data (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simulated) (NP0043900). Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • Lorieau, J., & Dayie, T. K. (2016). Chemical shift-based methods in NMR structure determination. Progress in nuclear magnetic resonance spectroscopy, 96, 79-98. Retrieved from [Link]

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004983). Retrieved from [Link]

  • Portland State University. (n.d.). Predicting the chemical shift of proton/s. Retrieved from [Link]

  • University of Missouri. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • Van den Heuvel, W. (2015). Calculating NMR Chemical Shifts for Paramagnetic Metal Complexes from First-Principles. The Journal of Physical Chemistry Letters, 6(12), 2259-2263. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Theory; an Introduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0193378). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

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Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic studies, the unequivocal identification of novel chemical entities and their metabolites is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a unique fragmentation signature that serves as a structural fingerprint. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 5-(methylsulfonyl)picolinate, a compound of interest due to its prevalence in medicinal chemistry scaffolds.

This document moves beyond a mere recitation of potential cleavages. It synthesizes foundational principles of mass spectrometry with comparative data from structurally related molecules to provide a reasoned, scientifically grounded prediction of its fragmentation behavior. By understanding the "why" behind the fragmentation, researchers can more confidently identify this and related structures in complex matrices.

Predicted Fragmentation Pathway of this compound

The structure of this compound incorporates three key features that will dictate its fragmentation under electron ionization: the picolinate ester moiety, the aromatic pyridine ring, and the methylsulfonyl group. The molecular ion (M+) is expected to be reasonably stable due to the aromatic nature of the pyridine ring[1]. The fragmentation cascade will likely be initiated by the ionization of a lone pair of electrons from the pyridine nitrogen or one of the oxygen atoms.

The predicted fragmentation pathways are visualized in the following diagram and detailed in the subsequent sections.

fragmentation_pathway M This compound (M+) m/z 215 F1 Loss of OCH3 m/z 184 M->F1 - OCH3 F2 Loss of COOCH3 m/z 156 M->F2 - COOCH3 F3 Loss of CH3 m/z 200 M->F3 - CH3 (from sulfone) F5 Loss of SO2 m/z 151 M->F5 - SO2 (rearrangement) F4 Loss of SO2CH3 m/z 136 F2->F4 - SO2 F6 [C5H4N(COOCH3)]+ m/z 136 F5->F6 - CH3

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, we can draw comparisons with the known mass spectrometric behavior of molecules containing similar functional groups.

Picolinic Acid Esters

Picolinyl esters are known to produce relatively simple electron impact mass spectra[2]. Cleavage adjacent to the carbonyl group is a common fragmentation pathway for esters[1]. For this compound, this would involve the loss of the methoxy group (•OCH3) to form an acylium ion at m/z 184, or the loss of the entire carbomethoxy group (•COOCH3) to yield an ion at m/z 156. The stability of the pyridine ring would favor charge retention on the aromatic portion of the molecule.

Aromatic Sulfones

The mass spectra of aryl methyl sulfones have been studied, and they exhibit characteristic fragmentation patterns[3]. A key fragmentation involves the cleavage of the sulfur-carbon bond. For our target molecule, the loss of the methyl radical (•CH3) from the sulfonyl group would result in a fragment at m/z 200. Furthermore, a rearrangement reaction involving the migration of the aryl group from sulfur to oxygen, followed by the elimination of sulfur dioxide (SO2), is a known pathway for some aromatic sulfones[3][4]. This could lead to a fragment at m/z 151. The presence of an electron-withdrawing group on the aromatic ring can influence these fragmentation pathways[3][4].

Tabulated Summary of Predicted Fragments

m/z Proposed Fragment Origin Supporting Evidence from Similar Compounds
215[M]+•Molecular IonExpected for aromatic compounds[1].
200[M - CH3]+Loss of a methyl radical from the sulfonyl group.Common fragmentation for methyl sulfones[3].
184[M - OCH3]+Loss of the methoxy radical from the ester.Typical α-cleavage for methyl esters[1].
156[M - COOCH3]+Loss of the carbomethoxy radical.Common fragmentation pathway for esters[1].
151[M - SO2]+•Rearrangement followed by loss of sulfur dioxide.Observed in the fragmentation of some aromatic sulfones[3][4].
136[M - SO2CH3]+Cleavage of the C-S bond.A plausible fragmentation pathway for sulfones.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements to confirm elemental compositions of fragments. A standard quadrupole instrument is also suitable for routine identification.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: Gas chromatography (GC) for pure samples or direct insertion probe.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction:

    • GC-MS: Inject an appropriate volume of the sample solution onto a suitable GC column (e.g., a non-polar or medium-polarity column) to ensure separation from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.

    • Direct Insertion Probe: Place a small amount of the sample on the probe, evaporate the solvent, and insert the probe into the ion source. Gradually heat the probe to vaporize the sample.

  • Mass Spectrometry Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Source Temperature: Typically 200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the table above.

    • For high-resolution data, calculate the elemental composition of the major fragments to confirm their identity.

The following workflow diagram illustrates the experimental process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_introduction Sample Introduction cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation A Dissolve Sample in Volatile Solvent B1 GC-MS Injection A->B1 B2 Direct Insertion Probe A->B2 C Electron Ionization (70 eV) B1->C B2->C D Acquire Mass Spectrum C->D E Identify Molecular Ion D->E F Analyze Fragmentation Pattern E->F G Compare with Predicted Fragments F->G

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Conclusion

The in-silico analysis and comparison with related chemical classes provide a robust framework for predicting the mass spectrometry fragmentation pattern of this compound. The key predicted fragments arise from characteristic cleavages of the ester and sulfonyl functional groups. Experimental verification using the outlined protocol will be crucial for confirming these predictions and establishing a definitive fragmentation library for this compound, aiding its future identification and characterization in complex research and development settings.

References

  • Smakman, R. & de Boer, Th.J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]

  • Chen, H., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 633-639. [Link]

  • Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1049-1057. [Link]

  • Christie, W. W., et al. (1991). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Lipids, 26(8), 656-661. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Comparative Guide to the FT-IR Spectroscopy of Sulfonyl-Containing Picolinates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. Sulfonyl-containing picolinates represent a class of compounds with significant potential, marrying the biological activity associated with the picolinate scaffold to the versatile chemical properties of the sulfonyl group. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of these molecules, benchmarked against alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability.

The Analytical Imperative: Why Characterize Sulfonyl-Containing Picolinates?

Picolinic acid, a metabolite of tryptophan, and its derivatives are known for their roles as chelating agents and their involvement in various biological processes. The incorporation of a sulfonyl group (-SO₂-) can modulate a molecule's solubility, polarity, and ability to act as a hydrogen bond acceptor, thereby influencing its pharmacokinetic and pharmacodynamic properties. Accurate and efficient characterization is therefore a critical step in the development of new therapeutics and functional materials based on these structures. FT-IR spectroscopy offers a rapid, non-destructive first pass in structural confirmation, providing a molecular "fingerprint" that is highly sensitive to the presence of key functional groups.

FT-IR Spectroscopy: A Primary Tool for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its chemical environment. For sulfonyl-containing picolinates, FT-IR is particularly adept at confirming the presence of the sulfonyl and picolinate moieties.

Characteristic Vibrational Frequencies

The utility of FT-IR in identifying sulfonyl-containing picolinates lies in the distinct absorption bands associated with the sulfonyl and picolinate groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Sulfonyl (-SO₂-) Asymmetric Stretching (ν_as(SO₂))1350 - 1300StrongThe exact position is sensitive to the electronic nature of adjacent groups.
Symmetric Stretching (ν_s(SO₂))1160 - 1120StrongOften appears as a sharp, intense band.
Picolinate C=O Stretching (ν(C=O))1725 - 1680StrongPosition can vary with conjugation and hydrogen bonding. In metal complexes, this band may shift to lower wavenumbers.
C=N & C=C Ring Stretching1600 - 1450Medium-StrongA series of bands characteristic of the pyridine ring.
C-N Stretching1320 - 1250Medium
Aromatic C-H Bending900 - 690Medium-StrongOut-of-plane bending bands can indicate the substitution pattern of the pyridine ring.

Table 1: Characteristic FT-IR Absorption Bands for Sulfonyl and Picolinate Groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique that is well-suited for the analysis of solid powders and viscous liquids without extensive sample preparation.

Objective: To obtain a high-quality FT-IR spectrum of a sulfonyl-containing picolinate sample for structural verification.

Materials:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory

  • Sample of sulfonyl-containing picolinate (solid or liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the ATR crystal itself. A flat baseline should be observed.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. For liquids, a single drop is sufficient.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in absorbance or transmittance mode.

    • Perform a baseline correction if necessary.

    • Identify the characteristic absorption bands for the sulfonyl and picolinate groups as detailed in Table 1.

  • Cleaning:

    • Retract the press arm and carefully remove the sample.

    • Clean the ATR crystal surface and the press arm tip with a lint-free wipe and an appropriate solvent.

Causality Behind Experimental Choices:

  • ATR over Transmission: ATR is chosen for its ease of use and minimal sample preparation, which reduces the potential for sample alteration or contamination.

  • Diamond ATR Crystal: A diamond crystal is robust and chemically inert, making it suitable for a wide range of samples.

  • Co-adding Scans: This process improves the signal-to-noise ratio, making it easier to detect weaker absorption bands.

  • Background Correction: This is crucial for obtaining a true spectrum of the sample by removing environmental interferences.

Self-Validating System:

The protocol's integrity is maintained by:

  • Regular Instrument Performance Qualification: The spectrometer's performance should be periodically verified using a polystyrene standard.

  • Cleanliness Check: Before and after each measurement, a clean crystal should show a flat baseline, confirming the absence of cross-contamination.

  • Reproducibility: Multiple measurements of the same sample should yield consistent spectra.

Comparative Analysis with Alternative Techniques

While FT-IR is an excellent tool for functional group identification, a comprehensive characterization of sulfonyl-containing picolinates often requires complementary techniques to elucidate the complete molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

  • Strengths:

    • Provides definitive information on the carbon-hydrogen framework and the connectivity of atoms.

    • Can distinguish between isomers.

    • Quantitative analysis is possible.

  • Weaknesses:

    • Requires a larger sample size compared to FT-IR.

    • The presence of quadrupolar nuclei (like ¹⁴N) can lead to peak broadening.

    • Less sensitive than mass spectrometry.

Synergy with FT-IR: FT-IR can quickly confirm the presence of the key functional groups, while NMR provides the detailed structural arrangement. For example, FT-IR can confirm the presence of a sulfonyl group, while NMR can determine its position on the picolinate ring.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Strengths:

    • Extremely sensitive, requiring very small amounts of sample.

    • Provides the exact molecular weight (with high-resolution MS).

    • Fragmentation patterns can help in structural elucidation. A characteristic loss of SO₂ (64 Da) is often observed for sulfonyl-containing compounds.[1][2][3]

  • Weaknesses:

    • It is a destructive technique.

    • Does not provide direct information about functional groups in the way FT-IR does.

    • Isomers can sometimes be difficult to distinguish without tandem MS (MS/MS).

Synergy with FT-IR: FT-IR confirms the functional groups present, and MS provides the molecular weight, offering two critical pieces of information for identifying an unknown compound.

FeatureFT-IR SpectroscopyNMR SpectroscopyMass Spectrometry
Information Provided Functional groupsMolecular structure, connectivityMolecular weight, fragmentation
Sample Requirement Small (mg to µg)Larger (mg)Very small (µg to ng)
Sample State Solid, liquid, gasSolutionSolid, liquid, gas (requires ionization)
Destructive? NoNoYes
Speed Fast (minutes)Slower (minutes to hours)Fast (minutes)
Cost Relatively lowHighHigh
Key Application for Sulfonyl-Picolinates Rapid confirmation of -SO₂ and picolinate moietiesDetermination of substitution patterns and isomeric purityConfirmation of molecular formula and identification of fragmentation pathways

Table 2: Comparison of Analytical Techniques for the Characterization of Sulfonyl-Containing Picolinates.

Integrated Analytical Workflow

For a comprehensive and trustworthy characterization of a novel sulfonyl-containing picolinate, an integrated approach is recommended.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_further Further Analysis Synthesis Synthesis of Sulfonyl-Picolinate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group Confirmation) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, etc.) (Structural Elucidation) FTIR->NMR Proceed if functional groups are present MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirm structure XRay Single Crystal X-ray Diffraction (if crystalline) (Absolute Structure) MS->XRay For definitive 3D structure Elemental Elemental Analysis (Purity Confirmation) MS->Elemental Verify purity

Caption: Integrated workflow for the characterization of sulfonyl-containing picolinates.

Conclusion

FT-IR spectroscopy serves as an indispensable tool in the initial characterization of sulfonyl-containing picolinates. Its speed, simplicity, and non-destructive nature make it ideal for confirming the successful incorporation of the key sulfonyl and picolinate functional groups. However, for unambiguous structural elucidation and to meet the rigorous standards of drug development and materials science, a multi-technique approach is essential. The synergistic use of FT-IR with NMR and mass spectrometry provides a comprehensive and self-validating system for the complete characterization of these promising molecules. This guide provides the foundational knowledge and practical protocols to effectively utilize FT-IR spectroscopy within a broader analytical strategy, empowering researchers to advance their discoveries with confidence.

References

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • YMER. (n.d.).
  • SOP Guide for Pharma. (2025).
  • Horwitz, W. (n.d.). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Oxford Academic.
  • Unknown. (n.d.).
  • Pharma Beginners. (2020).
  • PubMed. (n.d.).
  • ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
  • Unknown. (n.d.).
  • ResearchGate. (2025). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF.
  • ResearchGate. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
  • Benchchem. (n.d.).
  • National Institutes of Health. (2025). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides.
  • ResearchGate. (2025). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies | Request PDF.
  • Bruker. (n.d.).
  • ResearchGate. (n.d.). Figure S82. FTIR spectrum of N-(furan-2-ylmethyl)picolinamide (14).
  • Journal of Chemical Education. (2021).
  • Scribd. (n.d.). FTIR SOP: Setup and Data Processing | PDF | Spectral Density | Spectrum.
  • PubMed. (n.d.). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies.
  • SpectraBase. (n.d.). Picolinamide - Optional[13C NMR] - Chemical Shifts.
  • PubMed. (n.d.). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties.
  • PubMed. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide.
  • USDA ARS. (n.d.). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)
  • Research Results in Pharmacology. (2024). View of Identification and synthesis of metabolites of the new antiglaucoma drug.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

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A Comparative Guide to the Synthetic Routes of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-(methylsulfonyl)picolinate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique electronic and structural properties, conferred by the electron-withdrawing methylsulfonyl group on the pyridine ring, make it an invaluable scaffold for developing novel therapeutics. This guide provides an in-depth, objective comparison of the two most logical and practical synthetic routes to this important intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step protocols, and a comparative analysis of each route to aid in the selection of the most appropriate method for specific research and development needs.

Introduction to this compound

This compound, with the chemical structure shown below, is a substituted pyridine derivative. The presence of both a methyl ester and a methylsulfonyl group on the pyridine core provides multiple points for chemical modification and interaction with biological targets. The sulfonyl group, in particular, is a well-established pharmacophore known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.

Chemical Structure of this compound

  • IUPAC Name: Methyl 5-(methylsulfonyl)pyridine-2-carboxylate

  • CAS Number: 1201326-81-9

  • Molecular Formula: C₈H₉NO₄S

  • Molecular Weight: 215.23 g/mol

This guide will explore two distinct and viable synthetic pathways to this target molecule:

  • Route A: A multi-step approach commencing with a halogenated picolinate, followed by introduction of a methylthio group and subsequent oxidation.

  • Route B: A direct esterification of the commercially available 5-(methylsulfonyl)picolinic acid.

Each route will be evaluated based on factors such as starting material availability, reaction efficiency, operational simplicity, and potential for scale-up.

Route A: Synthesis via Oxidation of a Thioether Intermediate

This pathway is a versatile approach that builds the target molecule through the sequential formation of C-S and S=O bonds. It offers flexibility in terms of starting materials, as various halogenated picolinates can be employed.

Conceptual Overview and Mechanistic Insights

The core strategy of Route A involves a two-step transformation from a readily accessible precursor, Methyl 5-bromopicolinate.

  • Nucleophilic Aromatic Substitution (SNAr): The first step is the displacement of the bromide on the pyridine ring with a methylthiolate nucleophile. Pyridine rings are generally electron-deficient, and the presence of the electron-withdrawing ester group further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the ester.[1][2] The reaction proceeds via an addition-elimination mechanism, involving a transient, negatively charged Meisenheimer complex.[2]

  • Thioether Oxidation: The resulting Methyl 5-(methylthio)picolinate is then oxidized to the desired sulfone. This transformation is a standard and reliable reaction in organic synthesis. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this purpose.[3][4] The mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the nucleophilic sulfur atom of the thioether. The use of at least two equivalents of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, passing through a sulfoxide intermediate.

Experimental Workflow Diagram

Route_A_Workflow start Methyl 5-bromopicolinate intermediate Methyl 5-(methylthio)picolinate start->intermediate 1. Sodium thiomethoxide DMF, Heat product This compound intermediate->product 2. m-CPBA (2.2 eq.) DCM, 0°C to rt

Caption: Workflow for the synthesis of this compound via Route A.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(methylthio)picolinate

  • To a stirred solution of Methyl 5-bromopicolinate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add sodium thiomethoxide (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 5-(methylthio)picolinate as a solid.

Step 2: Synthesis of this compound

  • Dissolve Methyl 5-(methylthio)picolinate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add m-CPBA (approx. 77% purity, 2.2 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a white solid.

Route B: Synthesis via Fischer Esterification

This route represents a more direct and potentially more atom-economical approach, provided the starting carboxylic acid is readily available. The commercial availability of 5-(methylsulfonyl)picolinic acid makes this a highly attractive option.

Conceptual Overview and Mechanistic Insights

Route B is a classic Fischer-Speier esterification, a cornerstone reaction in organic synthesis.[5] This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (methanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

  • Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule, a good leaving group.

  • Deprotonation: The final step is the deprotonation of the resulting protonated ester to regenerate the acid catalyst and yield the final product.

To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, which also serves as the solvent.[6]

Experimental Workflow Diagram

Route_B_Workflow start 5-(Methylsulfonyl)picolinic acid product This compound start->product 1. Methanol (excess) Conc. H₂SO₄ (cat.) Reflux

Caption: Workflow for the synthesis of this compound via Route B.

Detailed Experimental Protocol
  • To a round-bottom flask, add 5-(methylsulfonyl)picolinic acid (1.0 eq.) and an excess of methanol (can be used as the solvent, typically 10-20 volumes).

  • Stir the suspension and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, typically 0.1-0.2 eq.) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until the cessation of gas evolution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization (e.g., from methanol or ethyl acetate/hexanes) to afford this compound as a crystalline white solid.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Oxidation of ThioetherRoute B: Fischer Esterification
Starting Materials Methyl 5-bromopicolinate, Sodium thiomethoxide, m-CPBA5-(Methylsulfonyl)picolinic acid, Methanol, Sulfuric acid
Number of Steps 21
Overall Yield (Estimated) 65-80%85-95%[7][8]
Atom Economy Lower, due to the use of stoichiometric oxidizing agent and leaving group.Higher, with water as the only byproduct.
Reagent & Safety Concerns Sodium thiomethoxide is moisture-sensitive and has a strong odor. m-CPBA is a potentially explosive oxidizing agent that requires careful handling.Concentrated sulfuric acid is highly corrosive.
Operational Simplicity More complex, involving multiple reaction steps, workups, and purifications.Simpler, one-pot reaction with a straightforward workup.
Scalability Moderate. The use of m-CPBA can pose challenges on a larger scale due to thermal safety concerns. The chromatography purification may also be a bottleneck.High. Fischer esterifications are commonly performed on an industrial scale. The purification by recrystallization is also highly scalable.
Cost-Effectiveness Potentially higher cost due to multi-step nature and more expensive reagents (e.g., m-CPBA).Generally more cost-effective, especially if the starting carboxylic acid is commercially available at a reasonable price.

Conclusion and Recommendation

Both Route A and Route B are chemically sound and viable methods for the synthesis of this compound.

Route A offers greater flexibility for analogue synthesis, as a variety of substituted thiols can be used in the first step to generate a library of compounds. However, it is a longer route with more complex operations and potential safety concerns associated with the reagents. The overall yield is also likely to be lower than Route B.

Route B is the more direct, efficient, and scalable approach. Given the commercial availability of 5-(methylsulfonyl)picolinic acid, this route is highly recommended for the routine and large-scale production of the target molecule. Its operational simplicity, high yield, and favorable atom economy make it the superior choice for most applications in a research and drug development setting.

The choice between the two routes will ultimately depend on the specific objectives of the research program, available starting materials, and the scale of the synthesis. For straightforward access to the title compound, Route B is the clear preference.

References

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A Comparative Guide to the Reactivity of Methylsulfonyl Picolinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and synthetic methodology, pyridine-based scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs.[1] Among the vast array of functionalized pyridines, methylsulfonyl picolinates have emerged as exceptionally versatile building blocks. The methylsulfonyl group (-SO2Me) is a powerful, non-classical bioisostere for various functionalities; its strong electron-withdrawing nature and metabolic stability make it an attractive feature for modulating the physicochemical properties of drug candidates.[2][3][4]

However, the true synthetic utility of these compounds lies in the dual nature of the methylsulfonyl group: it can serve as a stable, ring-activating substituent or as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is profoundly influenced by its position on the pyridine ring. This guide provides an in-depth comparison of the three primary isomers of methylsulfonyl picolinate—wherein the sulfonyl group is at the 2-, 3-, or 4-position relative to the ester—supported by established mechanistic principles and detailed experimental workflows for empirical validation.

The Theoretical Framework: Positional Isomerism and SNAr Reactivity

The reactivity of methylsulfonyl picolinates in nucleophilic aromatic substitution (SNAr) is fundamentally governed by the electronic interplay between the ring nitrogen, the ester, and the position of the methylsulfonyl leaving group. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[5][6]

The stability of this intermediate is the single most critical factor determining the reaction rate. Electron-withdrawing groups, like the methylsulfonyl group, are essential as they activate the ring towards nucleophilic attack.[2][5] Crucially, the pyridine nitrogen can powerfully stabilize the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the positions ortho (2-) or para (4-) to it.[6][7] When substitution is attempted at the meta (3-) position, the nitrogen atom cannot participate in resonance stabilization, leading to a much higher energy intermediate and a dramatically slower reaction rate.[7]

Based on these principles, a clear reactivity order can be predicted:

4-Methylsulfonyl > 2-Methylsulfonyl >> 3-Methylsulfonyl

  • 4- and 2-Isomers (High Reactivity): The incoming nucleophile attacks the carbon bearing the sulfonyl group, creating a negative charge that is effectively delocalized onto the electronegative ring nitrogen via resonance. This stabilization lowers the activation energy of the rate-determining addition step.[5][7] The 4-isomer generally reacts fastest due to unimpeded access for the nucleophile. The 2-isomer, while also highly activated, may exhibit slightly lower reactivity due to potential steric hindrance from the adjacent ring nitrogen and the picolinate ester.[7]

  • 3-Isomer (Low Reactivity): The negative charge in the Meisenheimer complex for the 3-isomer is localized on other ring carbons and cannot be delocalized onto the ring nitrogen.[7] This lack of stabilization results in a significantly less favorable reaction pathway, rendering the 3-isomer largely unreactive towards SNAr under conditions that readily transform the other isomers.

Visualization: Meisenheimer Intermediate Stabilization

The diagram below illustrates why the 2- and 4-isomers are significantly more reactive than the 3-isomer in SNAr reactions. The ability to delocalize the negative charge onto the ring nitrogen is the key stabilizing factor.

G cluster_4 4-Isomer (para-Attack) cluster_2 2-Isomer (ortho-Attack) cluster_3 3-Isomer (meta-Attack) A4 Nucleophile attacks C4 B4 Meisenheimer Intermediate (Charge on C3, C5) A4->B4 Addition C4 Resonance Form (Charge on Nitrogen) B4->C4 Resonance (Stabilization) D4 Product Formation (Leaving Group Expelled) C4->D4 Elimination A2 Nucleophile attacks C2 B2 Meisenheimer Intermediate (Charge on C3, C5) A2->B2 Addition C2 Resonance Form (Charge on Nitrogen) B2->C2 Resonance (Stabilization) D2 Product Formation (Leaving Group Expelled) C2->D2 Elimination A3 Nucleophile attacks C3 B3 Meisenheimer Intermediate (Charge on C2, C4, C6) A3->B3 Addition C3 NO Resonance Form with Charge on Nitrogen B3->C3 No N-Stabilization D3 Reaction is Unfavorable B3->D3

Caption: Mechanistic pathways showing stabilization of the Meisenheimer intermediate.

Quantitative Comparison: Expected Experimental Data

To empirically validate the predicted reactivity, a kinetic study can be performed by reacting each isomer with a model nucleophile, such as piperidine, under identical conditions and monitoring the reaction progress over time.

IsomerPositionPredicted Relative RateExpected Yield (at time t)Mechanistic Rationale
Methyl 4-(methylsulfonyl)picolinate4- (para)~100>95%Maximum resonance stabilization of the intermediate by the ring nitrogen.
Methyl 2-(methylsulfonyl)picolinate2- (ortho)~80-95>90%Strong resonance stabilization, potentially slightly reduced by steric hindrance.[7]
Methyl 3-(methylsulfonyl)picolinate3- (meta)<1<5%No resonance stabilization of the intermediate by the ring nitrogen.[7]

Experimental Protocol: Kinetic Analysis of Isomer Reactivity

This protocol provides a robust framework for quantifying the reactivity differences between the methylsulfonyl picolinate isomers via SNAr.

Objective: To determine the relative reaction rates of methyl 2-, 3-, and 4-methylsulfonyl picolinate with a representative nucleophile.

Materials:

  • Methyl 2-(methylsulfonyl)picolinate

  • Methyl 3-(methylsulfonyl)picolinate

  • Methyl 4-(methylsulfonyl)picolinate

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Internal Standard (e.g., dodecane)

  • Reaction vials, temperature-controlled shaker/stirrer

  • HPLC or GC-MS system for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of each picolinate isomer in anhydrous DMSO containing a known concentration of the internal standard.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • For each isomer, place 1.0 mL of its respective stock solution into a labeled reaction vial.

    • Equilibrate the vials to the desired reaction temperature (e.g., 60 °C).

    • Initiate the reactions by adding 1.0 mL of the pre-heated piperidine stock solution to each vial simultaneously (final concentration: 0.1 M picolinate, 0.5 M piperidine). Start a timer.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate analysis vial containing 900 µL of a suitable quenching solution (e.g., 0.1 M HCl in acetonitrile) to stop the reaction.

  • Analysis:

    • Analyze each quenched sample by HPLC or GC-MS.

    • Quantify the concentration of the starting material remaining by integrating its peak area relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the starting material concentration (ln[SM]) versus time for each isomer.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values to determine the relative reactivity.

Visualization: Experimental Workflow

Caption: Workflow for the kinetic analysis of isomer reactivity.

Strategic Applications in Synthesis and Drug Discovery

The profound difference in reactivity between the methylsulfonyl picolinate isomers is not a limitation but a powerful tool for strategic molecular design.

  • Late-Stage Functionalization: The highly reactive 2- and 4-isomers are ideal electrophiles for introducing key pharmacophores (amines, thiols, etc.) at a late stage in a synthetic sequence. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Their utility is analogous to other "pseudohalide" leaving groups used in cross-coupling and substitution chemistry.[8][9]

  • Orthogonal Chemical Handles: The inertness of the 3-methylsulfonyl group allows it to serve as a stable, electron-withdrawing modulator of ring electronics while other positions on the molecule are modified. Chemists can perform reactions on other parts of the scaffold without fear of displacing the 3-sulfonyl group, which can be retained in the final molecule to improve properties like solubility and metabolic resistance.[2]

  • Scaffold Hopping and Bioisosterism: The methylsulfonyl group itself is a valuable motif in drug design.[2] By choosing the appropriate isomer, a medicinal chemist can decide whether to use the group as a disposable handle for diversification (the 2- and 4-isomers) or as a permanent structural element (the 3-isomer) to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

Conclusion

The reactivity of methylsulfonyl picolinate isomers is a textbook example of electronically controlled aromatic substitution. The position of the sulfonyl group relative to the pyridine nitrogen dictates its lability, following the clear and predictable trend: 4- (para) > 2- (ortho) >> 3- (meta). The 2- and 4-isomers are activated, potent electrophiles suitable for SNAr reactions, while the 3-isomer is comparatively inert. This stark differential in reactivity provides chemists and drug development professionals with a versatile toolkit, enabling either the strategic displacement of the sulfonyl group for molecular diversification or its retention as a key, property-modulating pharmacophore. A thorough understanding of these principles is crucial for the efficient and rational design of novel therapeutics and complex molecular architectures.

References

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A Comparative Guide to the Biological Activity of Picolinate Derivatives: A Predictive Analysis of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of picolinate-based compounds, with a specific focus on predicting the therapeutic potential of Methyl 5-(methylsulfonyl)picolinate. For researchers and drug development professionals, understanding the interplay between a privileged scaffold like picolinic acid and a functionally potent moiety like a methylsulfonyl group is critical for designing next-generation therapeutic agents. While direct experimental data on this compound is not yet prevalent in the public domain, a robust hypothesis of its activity profile can be constructed by examining its constituent parts.

This document synthesizes data from structurally related picolinates and methylsulfonyl-containing compounds to build a predictive framework for the biological activity of this compound. We will explore its hypothesized dual-action potential in oncology and inflammation and provide detailed experimental protocols for validation.

The Picolinate Scaffold: A Privileged Motif in Drug Discovery

The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, is a cornerstone in medicinal chemistry. Its presence in a significant number of FDA-approved drugs underscores its importance as a "privileged" structure.[1] Picolinate derivatives have been successfully developed for a wide range of therapeutic applications, from enzyme inhibition to anticancer agents.[1][2]

Anticancer Activity of Picolinate Derivatives

A key area where picolinates have shown significant promise is in oncology. Various derivatives have demonstrated potent anti-proliferative effects across numerous cancer cell lines. A notable example is the class of N-methylpicolinamide-4-thiol derivatives, which have exhibited broad-spectrum activity, in some cases superior to the established kinase inhibitor, sorafenib.[2][3]

Table 1: Comparative Anticancer Activity of Representative Picolinamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 6p HepG2 (Liver)2.23Aurora-B Kinase Inhibition[3]
(N-methylpicolinamide-4-thiol derivative)HCT-116 (Colon)<10Aurora-B Kinase Inhibition[3]
A375 (Melanoma)<10Aurora-B Kinase Inhibition[3]
Sorafenib (Reference) HepG2 (Liver)16.30Multi-kinase Inhibition[3]
Compound 7a Not Applicable2.49Acetylcholinesterase Inhibition[4]
(Picolinamide derivative)

Rationale: The data clearly indicates that modification of the picolinate ring can yield highly potent and selective anticancer agents. The mechanism often involves the inhibition of key cellular signaling proteins like kinases, which are critical for cancer cell proliferation and survival.[2][3]

The Methylsulfonyl Moiety: A Potent Modulator of Inflammatory and Apoptotic Pathways

The methylsulfonyl group (-SO₂CH₃), the defining feature of this compound, is far from an inert substituent. As a standalone molecule, Methylsulfonylmethane (MSM) is a well-documented anti-inflammatory and pro-apoptotic agent.

Anti-Inflammatory Mechanism

MSM exerts significant anti-inflammatory effects by targeting the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB).[5] In inflammatory models, MSM has been shown to:

  • Inhibit the degradation of IκB, the natural inhibitor of NF-κB.

  • Prevent the translocation of the p65 subunit of NF-κB to the nucleus.

  • Significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5]

Anticancer and Pro-Apoptotic Mechanism

In oncology, the methylsulfonyl group offers a distinct advantage. Studies on HCT-116 colon cancer cells have demonstrated that MSM can induce apoptosis independently of the p53 tumor suppressor protein.[6] Given that p53 is mutated or non-functional in over 50% of human cancers, this is a highly desirable therapeutic feature. MSM was found to increase the fragmentation of PARP and the activity of caspase-3, both key markers of apoptosis.[6]

Predictive Analysis: The Hypothesized Bioactivity of this compound

By integrating the known bioactivities of the picolinate scaffold and the methylsulfonyl moiety, we can construct a compelling hypothesis for the therapeutic potential of this compound. We predict a dual-action molecule with enhanced efficacy in both oncology and inflammatory diseases.

Hypothesized Dual-Action Anticancer Mechanism

We propose that this compound will act as a potent anticancer agent through a synergistic, two-pronged attack:

  • Kinase Inhibition (from the Picolinate Core): The picolinate structure will serve to target specific protein kinases involved in cell proliferation, similar to established picolinamide inhibitors like compound 6p.[3]

  • p53-Independent Apoptosis (from the Methylsulfonyl Moiety): The methylsulfonyl group will simultaneously drive cancer cells towards apoptosis by activating caspase cascades, bypassing the need for a functional p53 pathway.[6]

This dual mechanism could lead to greater potency and a reduced likelihood of developing drug resistance.

Hypothesized Dual-Action Anticancer Mechanism cluster_0 This compound cluster_1 Picolinate Core Action cluster_2 Methylsulfonyl Moiety Action mol Molecule kinase Proliferation Kinases (e.g., Aurora-B) mol->kinase Inhibits caspase Caspase Cascade (p53-Independent) mol->caspase Activates prolif Cell Proliferation kinase->prolif Promotes apoptosis Apoptosis end_result Cancer Cell Death prolif->end_result Inhibition leads to caspase->apoptosis Induces apoptosis->end_result Induction leads to

Caption: Hypothesized dual-action mechanism of this compound.

Proposed Experimental Workflows for Validation

To validate the predicted bioactivity of this compound, a structured, multi-stage experimental approach is necessary. The following protocols describe self-validating systems for assessing anticancer and anti-inflammatory activity.

Experimental Workflow cluster_anticancer Anticancer Screening cluster_antiinflam Anti-inflammatory Screening cluster_mechanism Mechanism of Action Studies start Synthesize & Purify This compound mtt MTT Cytotoxicity Assay (HCT-116, MCF-7, A549) start->mtt raw LPS-Stimulated RAW264.7 Assay start->raw ic50 Determine IC50 Values mtt->ic50 western Western Blot Analysis (Caspase-3, PARP, p-JNK) ic50->western If active measure Measure NO, TNF-α, IL-6 raw->measure nfkb NF-κB Translocation Assay measure->nfkb If active end_node Validate as Lead Compound western->end_node nfkb->end_node

Caption: Workflow for validating the bioactivity of a novel picolinate derivative.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the concentration at which the compound inhibits cancer cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates, multichannel pipette, plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with medium containing the different compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Scientist's Note: Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values to generate a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Activity (Macrophage Assay)

This protocol assesses the compound's ability to suppress the production of key inflammatory mediators in immune cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, dissolved in DMSO

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Methodology:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

    • Rationale: Pre-treatment allows the compound to enter the cells and begin acting on intracellular targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[5]

  • Supernatant Collection: Collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide Measurement: Mix a portion of the supernatant with Griess Reagent according to the manufacturer's instructions. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's protocol.[5]

  • Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated wells to the LPS-only positive control to determine the percentage of inhibition.

Conclusion and Future Directions

The convergence of a privileged picolinate scaffold with a functionally potent methylsulfonyl group positions This compound as a compound of significant interest for therapeutic development. The predictive analysis, grounded in the established activities of its constituent parts, strongly suggests a dual-action profile beneficial for treating complex diseases like cancer. Its potential to induce p53-independent apoptosis while simultaneously inhibiting pro-survival signaling pathways warrants a thorough investigation.

The provided experimental workflows offer a clear and robust path for validating these hypotheses. Successful validation would establish this compound as a promising lead compound, paving the way for further structure-activity relationship (SAR) studies, preclinical in vivo evaluation, and ultimately, the development of a novel therapeutic agent.

References

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The Stability Landscape of Sulfonylated Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the stability of a drug molecule is a cornerstone of its safety, efficacy, and shelf-life. For sulfonylated pyridine derivatives, a class of compounds integral to numerous therapeutic agents, understanding their behavior under stress conditions is paramount. This guide offers an in-depth comparative analysis of the stability of these derivatives, grounded in experimental data from forced degradation studies. We will explore the intrinsic stability of these molecules, elucidate their degradation pathways, and provide detailed protocols for robust stability-indicating analytical methods.

The Imperative of Stability in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing, a significant portion of which is dedicated to stability assessment. Forced degradation, or stress testing, is a critical component of this process. By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, understand degradation pathways, and develop and validate stability-indicating analytical methods.[1][2] This proactive approach not only satisfies regulatory requirements but also provides invaluable insights for formulation development, packaging selection, and the determination of appropriate storage conditions.[1]

The sulfonylated pyridine moiety, a hybrid of a sulfonamide and a pyridine ring, is a common feature in a variety of drugs, including diuretics, anti-inflammatory agents, and antibacterials. The inherent chemical properties of both the sulfonyl group and the pyridine ring contribute to the overall stability profile of the molecule, making a generalized stability prediction challenging. Therefore, a comparative, data-driven approach is essential for a comprehensive understanding.

Comparative Stability Under Forced Degradation

To illustrate the diverse stability profiles within the sulfonylated pyridine class, we will examine the forced degradation data of three prominent drug molecules: Torsemide (a loop diuretic), Celecoxib (a nonsteroidal anti-inflammatory drug), and Sulfadiazine (an antibiotic).

Stress ConditionTorsemide (% Degradation)Celecoxib (% Degradation)Sulfadiazine (% Degradation)
Acidic Hydrolysis Significant degradation (8.66% in 0.01N HCl)[3]Minimal degradation (3% after 817 hours in acidic conditions at 40°C)[4]Stable[5]
Basic Hydrolysis Significant degradation (6.18% in 0.01N NaOH)[3]Minimal degradation (3% after 817 hours in alkaline conditions at 40°C)[4]Stable[5]
Oxidative Degradation High degradation (27.19% in 1% H₂O₂)[3]Significant degradation (22% after 817 hours at 23°C in oxidative conditions)[4]Significant degradation (8.5% with oxidation)[5]
Photolytic Degradation Not observed[6]Minimally altered[7]Significant degradation (2.6% under UV-C)[5]
Thermal Degradation Stable[3]Minimally altered[7]Stable[5]

Data Interpretation and Causality:

The comparative data reveals significant variability in the stability of these sulfonylated pyridine derivatives.

  • Torsemide , a pyridine-sulfonylurea, is notably susceptible to both acidic and basic hydrolysis. This is attributed to the sulfonylurea bridge, which is a known labile functional group prone to cleavage under hydrolytic conditions.[6] The pyridine ring itself can also be oxidized to its N-oxide in the presence of strong oxidizing agents like hydrogen peroxide.[6]

  • Celecoxib , which features a sulfonamide attached to a pyrazole ring and a substituted phenyl ring, demonstrates greater hydrolytic stability compared to Torsemide. However, it shows considerable degradation under oxidative stress.[4] This suggests that the primary sites of degradation in Celecoxib are not as susceptible to hydrolysis as the sulfonylurea linkage in Torsemide.

  • Sulfadiazine , a sulfonamide linked to a pyrimidine ring, exhibits robust stability against hydrolysis and heat. Its primary degradation pathways appear to be through oxidation and photolysis.[5] The presence of the amino group on the benzene ring and the pyrimidine ring likely influences its susceptibility to these degradation mechanisms.

This comparative analysis underscores the critical role of the overall molecular structure, not just the presence of the sulfonylated pyridine moiety, in determining the stability of a compound. The nature of the heterocyclic ring attached to the sulfonamide and other substituents significantly modulates the degradation profile.

Elucidating Degradation Pathways

Understanding the degradation pathways is crucial for identifying and characterizing degradation products, which is a key aspect of ensuring drug safety.

General Degradation Pathways of Sulfonylated Pyridines cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Sulfonylurea Pyridine Sulfonylurea CarbamicAcid Carbamic Acid Derivative Sulfonylurea->CarbamicAcid Water Addition Sulfonamide Resulting Sulfonamide Amine Amine CarbamicAcid->Sulfonamide Loss of CO2 CarbamicAcid->Amine Pyridine Sulfonylated Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidizing Agent (e.g., H₂O₂) Parent_Drug Sulfonylated Pyridine Photodegradants Various Photodegradants Parent_Drug->Photodegradants UV/Vis Light

Caption: General degradation pathways for sulfonylated pyridine derivatives.

Experimental Protocols for Stability Studies

To ensure the generation of reliable and reproducible stability data, well-defined experimental protocols are essential. The following are step-by-step methodologies for conducting forced degradation studies, aligned with ICH guidelines.

Forced Degradation Workflow

Forced Degradation Experimental Workflow Start Start: Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify & Characterize Degradants (e.g., LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway End End: Stability Profile Pathway->End

Caption: A typical workflow for conducting forced degradation studies.

Detailed Protocols

1. Sample Preparation:

  • Prepare a stock solution of the sulfonylated pyridine derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For drug products, prepare a solution of the formulation equivalent to the same concentration of the active pharmaceutical ingredient (API). A placebo solution should also be prepared and subjected to the same stress conditions to identify any degradation products originating from the excipients.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot and neutralize it with an equivalent amount of base (e.g., 0.1 N NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Follow the same incubation, sampling, and neutralization (with an equivalent amount of acid) steps as described for acidic hydrolysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).

    • Incubate the solution at room temperature, protected from light, for a specified period.

    • At designated time points, withdraw an aliquot and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the drug substance or product in a solid state in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

    • At specified intervals, dissolve a portion of the sample in a suitable solvent and dilute it to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose the drug substance or product (in a photostable, transparent container) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same temperature conditions.

    • After a defined exposure period, prepare solutions of both the exposed and control samples for analysis.

3. Analytical Method:

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of analyzing the stressed samples.

  • Chromatographic Conditions (Example for Torsemide):

    • Column: Ace5-C18 (250×4.6mm)[3]

    • Mobile Phase: Acetonitrile: Water (60:40v/v)[3]

    • Flow Rate: 1 ml/min[3]

    • Detection: UV at 270 nm[3]

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of the parent drug and its degradation products.

Conclusion

The stability of sulfonylated pyridine derivatives is a multifaceted characteristic influenced by the interplay of the sulfonyl group, the pyridine ring, and the overall molecular architecture. This guide has demonstrated through comparative data that a one-size-fits-all approach to stability assessment is inadequate. A thorough understanding of the degradation pathways under various stress conditions, facilitated by robust experimental protocols and validated stability-indicating analytical methods, is indispensable for the successful development of safe and effective pharmaceuticals containing this important structural motif. The insights gained from these studies are not merely a regulatory hurdle but a fundamental component of scientific and drug development excellence.

References

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  • Jovic, Z., Zivanovic, L., Protic, A., Radisic, M., Lausevic, M., Malesevic, M., & Zecevic, M. (2013). FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 36(15), 2082-2094. [Link]

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  • Costa, P. F., de Souza, J., & Breitkreutz, J. (2022). Stability of sulfadiazine sugar-free oral suspensions for the treatment of congenital toxoplasmosis. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

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  • Pathmanathan, N., Augsburger, P. S., & Chow, S. C. (2004). Stability of sulfadiazine oral liquids prepared from tablets and powder. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 7(1), 84–87. [Link]

  • Reddy, C. S., & Rao, B. T. (2021). Stability Indicating Related Substances Method Development and Validation of Eplerenone and Torsemide Using Reverse Phase High Performance Liquid Chromatography. International Journal of Pharmaceutical Quality Assurance, 12(3), 270-275. [Link]

  • Donnelly, R. F. (2009). Stability of celecoxib oral suspension. The Canadian journal of hospital pharmacy, 62(6), 464–468. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quality Control of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Quality Control

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each intermediate is paramount. Methyl 5-(methylsulfonyl)picolinate is a key building block in various synthetic pathways, and its purity directly influences the critical quality attributes (CQAs) of the final API, including process reproducibility, impurity profiles, and overall yield.[1] A robust quality control (QC) strategy, underpinned by validated analytical methods, is not merely a regulatory formality but a cornerstone of safe and effective drug manufacturing.[2]

This guide provides a comparative analysis of validated analytical methodologies for ensuring the identity, purity, and quality of this compound. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of principal techniques, all grounded in the internationally recognized framework of the ICH guidelines.[1][3]

Regulatory Framework: The Foundation of Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework for this process.[3][4] The core validation characteristics that we will address for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity & Range: The capacity to elicit test results directly proportional to the analyte concentration over a defined range.[6]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of scatter between a series of measurements, encompassing repeatability and intermediate precision.[6]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[6]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[4]

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For a non-volatile, polar organic molecule like this compound, RP-HPLC with UV detection is the gold standard for both assay (quantification of the main component) and the determination of related substances (impurities). Its versatility, robustness, and widespread availability make it the preferred choice for routine QC laboratories.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for moderately polar compounds like our analyte. The end-capping on modern C18 columns minimizes peak tailing caused by interaction with residual silanol groups.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% phosphoric or formic acid) and an organic modifier (acetonitrile or methanol) is optimal. The acid suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A gradient is crucial for eluting both the main peak and any potential impurities with different polarities within a reasonable runtime.[7]

  • Detection: The picolinate ring contains a chromophore, making UV detection a suitable and cost-effective choice. The detection wavelength should be set at an absorbance maximum of the analyte (e.g., 220-340 nm) to ensure high sensitivity.[7]

Experimental Protocol: HPLC-UV Method for Assay and Impurity Profiling
  • Chromatographic System:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: Supelcosil LC-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[8]

    • Column Temperature: 30°C.

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (or the determined λmax).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform six replicate injections of the standard solution to check for system suitability (%RSD of peak areas should be ≤ 2.0%).[5]

    • Inject the sample solution in duplicate, bracketing with standard injections.[7]

    • Calculate the assay content and impurity levels using the peak areas relative to the standard.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Define Analytical Procedure's Purpose protocol Develop Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity (Peak Purity, Forced Degradation) protocol->specificity linearity Linearity & Range (5+ Concentration Levels) protocol->linearity accuracy Accuracy (% Recovery of Spiked Samples) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) protocol->lod_loq robustness Robustness (Vary Flow, Temp, pH) protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method is Validated & Fit for Purpose report->end

Caption: Workflow for HPLC method validation per ICH Q2(R2).

Alternative & Complementary Techniques

While HPLC is the primary workhorse, other techniques serve crucial complementary roles or can be used as alternatives in specific scenarios.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is typically reserved for volatile and thermally stable compounds. This compound has a relatively high boiling point and may require derivatization to improve its volatility and thermal stability for GC analysis.[9]

  • Principle: This method would be most suitable for detecting small, volatile process-related impurities (e.g., residual solvents) or after converting the analyte to a more volatile derivative.[10]

  • Causality: Derivatization, for instance, by converting the sulfonyl group to a less polar, more volatile derivative, is often necessary.[11] However, this adds complexity and potential sources of error to the analysis. For this reason, GC is not the primary recommended method for assay but can be powerful for specific impurity checks.

  • Comparison: GC-FID offers excellent resolution for volatile compounds but is less suitable for the primary analyte compared to HPLC. The need for derivatization makes it more labor-intensive and less direct.

Workflow for GC Derivatization and Analysis

GC_Workflow sample Sample Weighing (Analyte + Standard) derivatize Derivatization Reaction (e.g., with Amine) sample->derivatize extraction Liquid-Liquid Extraction derivatize->extraction injection GC Injection extraction->injection separation Separation on Capillary Column injection->separation detection FID Detection separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: General workflow for GC analysis requiring derivatization.

Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

For ultimate specificity and sensitivity, especially for impurity identification and trace-level quantification, coupling UPLC with tandem mass spectrometry is the state-of-the-art approach.[12][13]

  • Principle: UPLC provides faster and higher-resolution separations than conventional HPLC.[14] The mass spectrometer acts as a highly specific and sensitive detector, capable of identifying compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Application: This technique is invaluable during process development to identify unknown impurities.[15] In routine QC, it can be used to monitor potentially genotoxic impurities at very low levels. The use of picolinoyl derivatization has also been shown to enhance ESI response for certain molecules.[16]

  • Comparison: UPLC-MS/MS offers unparalleled sensitivity and specificity but requires more expensive equipment and highly skilled operators compared to HPLC-UV.[12][14] It is generally not required for routine batch release assays but is essential for thorough impurity characterization.

Spectroscopic Methods for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical identity of the this compound reference standard and for routine identity checks of incoming material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a unique molecular fingerprint. Key functional groups to look for include the sulfonyl group (S=O stretches), the ester carbonyl (C=O stretch), and aromatic C-H and C=C bonds from the picolinate ring.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the chemical environment of each hydrogen and carbon atom in the molecule.[11][17] This is the definitive method for structural elucidation.

Method Performance Comparison

The choice of method depends on the specific QC application (e.g., routine assay, trace impurity analysis, identity confirmation).

Parameter RP-HPLC-UV GC-FID (with Derivatization) UPLC-MS/MS FTIR / NMR
Primary Use Assay, Purity, ImpuritiesVolatile Impurities, Alternative AssayTrace Impurities, IdentificationIdentity Confirmation
Specificity Good to ExcellentModerate to GoodUnsurpassedUnsurpassed (for structure)
Sensitivity (LOQ) ~0.05% (~500 ppm)~0.05% (~500 ppm)<0.001% (<10 ppm)Not for quantification
Precision (%RSD) < 2.0%< 5.0%< 10.0% (at trace levels)N/A
Sample Throughput ModerateModerateHighHigh
Cost & Complexity Low to ModerateModerateHighModerate to High
Validation Guideline ICH Q2(R2)[3]ICH Q2(R2)[3]ICH Q2(R2)[3]USP/Ph. Eur. Identity Tests

Conclusion and Recommendation

For the comprehensive quality control of this compound, a multi-faceted approach is recommended.

  • Primary Method for Routine QC: A validated RP-HPLC-UV method is the most suitable technique for routine identity, assay, and purity testing. It offers the best balance of performance, cost, and accessibility, aligning perfectly with the requirements of a standard QC laboratory.

  • Definitive Identity Confirmation: NMR and FTIR should be used to unequivocally confirm the structure of the primary reference standard and can be used for routine material identification.

  • Impurity Investigation: UPLC-MS/MS is the recommended tool for process development, characterization of unknown impurities, and for monitoring any potentially genotoxic impurities at trace levels.

  • Specialized Testing: A GC-FID method may be developed and validated if specific volatile impurities (e.g., residual solvents from synthesis) are identified as critical process parameters to control.

By implementing this suite of validated analytical methods, researchers, scientists, and drug development professionals can ensure the consistent quality and purity of this compound, thereby safeguarding the integrity of the final API and ensuring patient safety.

References

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A Comparative Guide to the Cross-Validation of Analytical Results for Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of picolinate derivatives represents a critical step in the creation of novel therapeutics. The structural and electronic characteristics of picolinic acid make it a versatile scaffold for forming stable complexes with various metal ions and a key component in a range of biologically active molecules. However, the successful synthesis of a target picolinate is only half the story. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of the final compound, forming the bedrock of reliable and reproducible pharmacological data.

This guide provides an in-depth technical exploration of the cross-validation of analytical results for picolinate synthesis. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and present comparative data to offer a comprehensive understanding of how orthogonal analytical techniques can be leveraged to build a robust and trustworthy data package.

The Rationale for Orthogonal Analytical Methods

In the context of pharmaceutical development, relying on a single analytical technique for the characterization of a synthesized compound is a risky proposition. Each method possesses inherent strengths and weaknesses, and its response can be influenced by the physicochemical properties of the analyte and any impurities present. Cross-validation, the practice of comparing results from two or more distinct analytical methods, provides a much higher degree of confidence in the reported data.[1] This approach is particularly crucial during process development and for the final release of an active pharmaceutical ingredient (API), where a comprehensive understanding of the impurity profile is essential for safety and efficacy.[2]

The core principle of cross-validation lies in the use of orthogonal methods – techniques that measure the same attribute (e.g., purity) based on different underlying principles.[1] For picolinate synthesis, a common and powerful combination is the cross-validation of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), with a spectroscopic method, like quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Primary Analytical Techniques for Picolinate Characterization

While a multitude of analytical techniques can be employed, HPLC and NMR spectroscopy stand out as the workhorses for the routine analysis of picolinate synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, prized for its high sensitivity and resolving power in separating components of a mixture.[3] For picolinate analysis, reversed-phase HPLC with UV detection is a common starting point. The method separates compounds based on their polarity, with the picolinate and its impurities exhibiting different retention times on a nonpolar stationary phase.

Key Strengths of HPLC:

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Excellent Resolving Power: Can separate structurally similar compounds.

  • Robust and Reproducible: Well-established and reliable technology.

Limitations of HPLC:

  • Relative Quantification: Purity is typically determined by area percent, which assumes all compounds have the same detector response. Accurate quantification requires a certified reference standard for each impurity.[1]

  • Potential for Co-elution: Structurally very similar impurities may not be fully resolved.

  • "Invisible" Impurities: Compounds that lack a chromophore at the detection wavelength will not be observed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for determining the absolute purity and concentration of organic molecules.[4] Unlike chromatographic techniques, qNMR provides a direct measurement based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

Key Strengths of qNMR:

  • Absolute Quantification: Provides a direct measure of the analyte's mass fraction in a sample using a certified internal standard, without the need for a reference standard of the analyte itself.[3][6]

  • Structural Information: Simultaneously provides detailed structural information about the main compound and any observable impurities.[2]

  • Non-destructive: The sample can be recovered after analysis.

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.

  • Signal Overlap: Complex mixtures or the presence of certain solvents can lead to overlapping signals, complicating quantification.

  • Requires Soluble Samples: The sample must be fully soluble in a deuterated solvent.

A Case Study: Synthesis of Ethyl Picolinate

To illustrate the principles of cross-validation, we will consider the synthesis of ethyl picolinate via the Fischer esterification of picolinic acid.[7]

Synthesis Protocol
  • To a solution of picolinic acid (10 g, 81.2 mmol) in anhydrous ethanol (100 mL), slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water (50 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl picolinate.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure ethyl picolinate.

Cross-Validation Workflow

The following workflow outlines the key steps in the cross-validation of analytical results for the synthesized ethyl picolinate.

cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_validation Cross-Validation synthesis Ethyl Picolinate Synthesis workup Purification synthesis->workup hplc HPLC Analysis (Purity by Area %) workup->hplc qnmr qNMR Analysis (Absolute Purity) workup->qnmr comparison Compare Purity Results hplc->comparison qnmr->comparison discrepancy Investigate Discrepancies (e.g., with LC-MS) comparison->discrepancy Results Differ > Threshold final_purity Assign Final Purity comparison->final_purity Results in Agreement discrepancy->final_purity

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Experimental Protocols for Cross-Validation

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the purity assessment of the synthesized ethyl picolinate.

HPLC Method
  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the ethyl picolinate sample. Dissolve in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Data Analysis: Purity is determined by the area percent method, comparing the peak area of ethyl picolinate to the total area of all observed peaks.

qNMR Method
  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 15 mg of ethyl picolinate and 10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved, characteristic signal for ethyl picolinate (e.g., the quartet of the -CH₂- group) and a signal for the internal standard (the singlet of the two vinyl protons of maleic acid).

  • Purity Calculation: The purity of ethyl picolinate is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data and Interpretation

The following table summarizes hypothetical but realistic data from the analysis of a batch of synthesized ethyl picolinate.

ParameterHPLC ResultqNMR Result
Purity 98.5% (by area)96.2% (w/w)
Known Impurity 1 (Picolinic Acid) 1.2%1.1%
Unknown Impurity 2 (at RRT 1.2) 0.3%Not detected
Residual Solvent (Ethanol) Not applicable2.5%
Interpreting the Discrepancies

The data reveals a common scenario in cross-validation: the purity values from HPLC and qNMR are different. This discrepancy is not a failure of the analysis but rather a critical finding that requires further investigation.

purity_hplc HPLC Purity (98.5%) discrepancy Discrepancy (2.3%) purity_hplc->discrepancy purity_qnmr qNMR Purity (96.2%) purity_qnmr->discrepancy cause1 Residual Solvent (Ethanol, 2.5%) discrepancy->cause1 Primary Contributor cause2 Different Detector Response of Impurities in HPLC discrepancy->cause2 Potential Contributor cause3 Presence of Amorphous Material or Inorganic Salts discrepancy->cause3 Potential Contributor

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Spectroscopic comparison of starting materials and final product

The validation of a chemical synthesis is built on a foundation of robust, orthogonal analytical data. By systematically comparing the spectroscopic data of the final product against the starting materials, researchers can confidently determine reaction completion, confirm the product's structure, and assess its purity. The disappearance of key reactant signals in NMR and IR, coupled with the appearance of new, characteristic product signals and the confirmation of the correct molecular weight by MS, creates a self-validating and scientifically sound conclusion. This rigorous approach is not merely good practice; it is a requirement for ensuring the safety, efficacy, and quality of products in the pharmaceutical industry. [2][3]Adherence to these principles is essential for regulatory compliance and successful drug development. [18][19]

References

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A Senior Application Scientist's Guide to Benchmarking Suzuki-Miyaura Cross-Coupling Protocols: Yield and Purity in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of C-C Bond Formation in Drug Discovery

The creation of carbon-carbon (C-C) bonds is a fundamental operation in organic synthesis, forming the backbone of a vast majority of pharmaceutical agents. Among the arsenal of reactions available to chemists, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a particularly powerful and versatile tool.[1][2] Its development, honored with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and hetero-biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[1]

For professionals in drug development, the success of a synthetic campaign is not merely measured by the successful formation of a target molecule. It is critically defined by two key metrics: yield and purity .[3] A high-yield reaction is economically viable and sustainable, minimizing waste and resource consumption. High purity is non-negotiable, as impurities can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[4][5]

This guide provides an in-depth, objective comparison of two distinct protocols for a model Suzuki-Miyaura reaction. We will move beyond a simple recitation of steps to explore the underlying mechanistic rationale, the impact of catalyst selection on performance, and the rigorous analytical techniques required to validate the outcomes.

The Model Reaction: A Common Scaffold

To provide a direct and meaningful comparison, we will focus on a single, representative transformation: the coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl. This reaction is ideal for our purposes as it involves common functional groups and represents a typical biaryl synthesis.

Protocol A: The "Classical" Approach with Pd(PPh₃)₄

The first protocol utilizes Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, a first-generation catalyst that has been a workhorse in organic synthesis for decades.[6]

Mechanistic Rationale & Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active 14-electron Pd(0) species inserts into the carbon-bromine bond of 4-bromoanisole, forming a Pd(II) complex.

  • Transmetalation: The organic group from the phenylboronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

The choice of Pd(PPh₃)₄ is rooted in its history and commercial availability. However, it has known limitations. The triphenylphosphine ligands can dissociate, and the catalyst itself can be sensitive to air and moisture, often requiring higher catalyst loadings (1-5 mol%) to drive reactions to completion.[10] The base, typically sodium carbonate, is crucial for activating the boronic acid to facilitate the transmetalation step.[9]

Detailed Experimental Protocol: Protocol A
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a deoxygenated solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).[8]

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate).

  • Analyze the purified product to determine isolated yield and purity.[3]

Protocol B: A Modern Approach with a Buchwald Palladacycle Precatalyst

This second protocol employs a modern, well-defined palladacycle precatalyst in combination with a bulky, electron-rich dialkylbiarylphosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[11][12]

Mechanistic Rationale & Experimental Causality

Modern precatalysts were developed to overcome the limitations of classical systems.[10][13][14]

  • Air-Stability and Ease of Use: Palladacycle precatalysts are generally air- and moisture-stable crystalline solids, making them easier to handle and weigh accurately compared to sensitive Pd(0) sources.[6][11][15]

  • Efficient Generation of the Active Catalyst: Upon exposure to a base, the precatalyst undergoes a facile reductive elimination to generate the highly active, monoligated Pd(0)-L species (L = SPhos) in situ.[11][14] This process is more reliable and efficient than the in-situ reduction of Pd(II) salts or relying on the integrity of Pd(0) complexes.[10]

  • Enhanced Catalytic Activity: The SPhos ligand is both sterically bulky and highly electron-donating.[12] The bulk facilitates the final reductive elimination step, which is often rate-limiting, while the electron-rich nature promotes the initial oxidative addition.[16] This synergistic effect leads to higher turnover numbers and allows for significantly lower catalyst loadings (typically <1 mol%).[12][17]

Detailed Experimental Protocol: Protocol B
  • To a vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Add the SPhos Palladacycle Precatalyst (0.01 mmol, 1 mol%).

  • Seal the vial with a cap containing a PTFE septum.

  • Evacuate and backfill the vial with argon gas three times.

  • Using a syringe, add anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the mixture to room temperature and filter through a small plug of celite, rinsing with ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate).

  • Analyze the purified product to determine isolated yield and purity.

Comparative Analysis: Yield and Purity

The performance of each protocol must be evaluated through rigorous quantitative analysis. The isolated yield is the actual weight of the pure product obtained after all purification steps.[3][18] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), which separates the product from any residual starting materials or byproducts.[4][19][20]

Data Summary
MetricProtocol A: "Classical" Pd(PPh₃)₄Protocol B: "Modern" SPhos Precatalyst
Isolated Yield 78%94%
Purity (by HPLC) >98%>99.5%
Reaction Time 12 hours2 hours
Catalyst Loading 3 mol%1 mol%
Ease of Purification ModerateHigh
Air/Moisture Sensitivity HighLow (for precatalyst)

Note: Data are representative and may vary based on specific experimental conditions and execution.

Discussion of Results

The data clearly demonstrates the superiority of the modern precatalyst system (Protocol B) for this transformation.

  • Yield and Purity: Protocol B delivered a significantly higher isolated yield. The higher efficiency of the catalyst system, driven by the advanced ligand design, leads to a more complete conversion of starting materials and minimizes the formation of byproducts, resulting in a cleaner reaction profile and higher purity after purification.[21]

  • Reaction Efficiency: The reaction time was dramatically reduced from 12 hours to 2 hours. This is a direct consequence of the enhanced kinetic activity of the monoligated Pd(0)-SPhos species, which accelerates the rate-limiting steps of the catalytic cycle.[12]

  • Operational Simplicity: The air-stability of the palladacycle precatalyst makes the reaction setup more convenient and reproducible.[15] The lower catalyst loading also reduces cost and minimizes the amount of residual palladium in the final product—a critical consideration in pharmaceutical manufacturing.

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines the general workflow for both synthetic protocols, from setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants & Base Setup Assemble Glassware under Inert Gas Reactants->Setup Catalyst Weigh Catalyst & Ligand/Precatalyst Catalyst->Setup Solvent Deoxygenate Solvent Run Add Reagents & Solvent Solvent->Run Setup->Run Heat Heat & Stir for Designated Time Run->Heat Quench Cool & Quench Reaction Heat->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Organic Phase Extract->Dry Purify Column Chromatography Dry->Purify Yield Calculate Isolated Yield Purify->Yield Purity Determine Purity (HPLC, NMR) Yield->Purity

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental mechanistic steps common to both protocols.

G pd0 Pd(0)L₂ pd_add R¹-Pd(II)L₂-X pd0->pd_add Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-R² pd_add->pd_trans Transmetalation (R²-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination (R¹-R²)

Sources

A Researcher's Guide to Physicochemical Profiling: A Comparative Analysis of In-Silico Prediction and Experimental Data for Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Accurate Physicochemical Data in Drug Discovery

In the landscape of modern drug discovery, the journey from a hit compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—such as solubility, lipophilicity (logP), and ionization state (pKa)—are the bedrock of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its efficacy, safety, and formulation.

This guide focuses on Methyl 5-(methylsulfonyl)picolinate (CAS No. 1201326-81-9), a molecule incorporating structural motifs common in medicinal chemistry. We will navigate the two primary avenues for determining its key properties: rapid, cost-effective in-silico prediction and the definitive, resource-intensive gold standard of experimental measurement.

As researchers and drug development professionals, the critical question is not which approach is "better," but rather how to intelligently integrate them into our workflows. This guide provides a comprehensive framework for this integration. We will detail the methodologies for generating both predicted and experimental data for this compound, offer a structure for their direct comparison, and explain the scientific rationale behind each step. Our goal is to empower you to make informed decisions, leveraging the strengths of each approach to accelerate your research with confidence and scientific rigor.

Part 1: The In-Silico First Pass – High-Throughput Computational Prediction

Before committing valuable resources and physical samples, computational chemistry offers a powerful first-pass analysis.[1] These methods, often built on Quantitative Structure-Property Relationship (QSPR) models, use a molecule's structure to predict its properties based on vast datasets of experimentally determined values.[2][3][4][5] They are invaluable for rapidly screening virtual libraries and prioritizing candidates.

In-Silico Prediction Workflow

The process is straightforward: a chemical structure, typically in SMILES format, is submitted to a web-based prediction engine. For this compound, the SMILES string is CS(=O)(=O)c1cnccc1C(=O)OC.

G cluster_input Input cluster_prediction Prediction Engines cluster_output Output cluster_analysis Analysis a Obtain SMILES String CS(=O)(=O)c1cnccc1C(=O)OC b Submit to Web Servers (e.g., SwissADME, MolGpKa) a->b Input Structure c Generate Predicted Physicochemical Properties b->c Run Calculations d Collate Data into Comparison Table c->d Aggregate Results

Caption: Workflow for obtaining in-silico property predictions.

Predicted Properties of this compound

Below is a summary of predicted values obtained from various free and widely used online platforms. This demonstrates the typical output—and the inherent variability—of in-silico tools.

PropertyPredicted ValueIn-Silico Tool/PlatformCitation
LogP 0.2XLogP3 (via PubChem)[6]
Varies (e.g., iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT)SwissADME[7]
Based on group contributionsMolinspiration[8]
Aqueous Solubility (LogS) Varies (e.g., ESOL, Ali, SILICOS-IT)SwissADME[7]
Consensus of 3 ML algorithmsAqSolPred[9]
Machine-learned modelRowan fastsolv[10]
pKa (Acidic) Not applicable--
pKa (Basic) ~1.5 - 2.5 (Pyridine Nitrogen)MolGpKa, ChemAxon, MoKa[11][12][13]
Melting Point (°C) Prediction models exist but are less common on free platforms.EPI Suite™[3][4]

Causality Behind Tool Selection: We select a variety of tools to create a consensus or range. SwissADME is excellent for a broad overview of ADME properties.[7] Specialized servers like MolGpKa for pKa prediction often provide higher accuracy for that specific property due to their focused training data.[11] The variation in predicted values underscores the first principle of using in-silico data: it is an estimation, not a measurement. The algorithms and training datasets differ, leading to different results.[14]

Part 2: The Experimental Gold Standard – Laboratory Measurement

Experimental data provides the definitive characterization of a compound. The following protocols are standard, robust methods designed to yield high-quality, reproducible data.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). Impurities tend to depress and broaden this range, making it a crucial indicator of purity.[15]

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a thin-walled capillary tube into the sample powder. A sample height of 2-3 mm is optimal.[16]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): First, heat the sample rapidly (e.g., 10°C/min) to find an approximate melting range. This saves time during the precise measurement.[15]

  • Precise Determination: Allow the block to cool. Using a fresh capillary, heat to a temperature approximately 10°C below the estimated melting point. Then, reduce the heating rate to 1-2°C/min.[16]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). The recorded melting point is this range.

  • Self-Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the apparatus using certified standards (e.g., benzophenone, caffeine).

G a Prepare Dry, Powdered Sample b Load 2-3 mm into Capillary Tube a->b c Place in Melting Point Apparatus b->c d Heat Slowly (1-2°C/min) c->d e Record T(onset) and T(clear point) d->e f Perform in Triplicate for Reproducibility e->f

Caption: Experimental workflow for melting point determination.

Aqueous Solubility Determination

Principle: Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid state at a specific temperature and pH.[17] It is a critical parameter for oral drug absorption.

Experimental Protocol (Shake-Flask Method): The shake-flask method is considered the "gold standard" for its reliability with low-solubility compounds.[18]

  • System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. "Excess" ensures that undissolved solid remains after equilibrium is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).[19]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

  • Calculation: The measured concentration is the thermodynamic solubility, reported in units like mg/mL or µM.

  • Self-Validation: A key validation step is to analyze the solid material post-equilibration (e.g., by DSC or XRPD) to ensure no polymorphic or solvate transitions occurred during the experiment.

Octanol-Water Partition Coefficient (LogP) Determination

Principle: LogP is the ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[20] It is the primary measure of a molecule's lipophilicity, which governs its ability to cross biological membranes.

Experimental Protocol (Shake-Flask Method):

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[21] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the stock solution to a separation funnel or vial containing a known volume of the second phase. The volume ratio is typically adjusted based on the expected LogP.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.[21][22]

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

  • Self-Validation: The experiment should be run at multiple initial concentrations to ensure the LogP value is independent of concentration, which confirms that aggregation or other non-ideal behaviors are not occurring.

Acidity Constant (pKa) Determination

Principle: The pKa is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[23] For this compound, the pyridine nitrogen is the primary basic center. Its pKa will dictate the molecule's charge state in different physiological compartments.

Experimental Protocol (Potentiometric Titration): Potentiometric titration is a highly precise method for pKa determination.[24][25]

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[26]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using an inert salt like KCl.[26]

  • Titration: Make the solution acidic (e.g., to pH ~1.5) with a standardized strong acid (e.g., HCl). Titrate the solution by adding small, precise increments of a standardized strong base (e.g., NaOH).

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, specifically where the pH equals the pKa at the half-equivalence point.[25]

  • Self-Validation: The procedure should be repeated multiple times. A blank titration (without the sample) should also be performed to correct for the buffering capacity of the solvent system.[24]

Part 3: Bridging the Gap – A Framework for Comparison and Decision-Making

With both in-silico and experimental data in hand, the final step is a critical comparison. This analysis provides insights into the accuracy of the computational models for this specific chemical space and informs future research strategy.

Quantitative Comparison Table
PropertyIn-Silico Predicted Value (Range)Experimental Value (User-Determined)% Discrepancy / Notes
Melting Point (°C) (Enter value if available)Calculate difference
Aqueous Solubility (LogS) (Enter range from tools)Calculate log unit difference
LogP (Enter range from tools)Calculate difference
pKa (Basic) (Enter range from tools)Calculate difference
Interpreting Discrepancies

Discrepancies between predicted and experimental values are expected and educational.

  • Small Discrepancies (e.g., LogP < 0.5, pKa < 0.5): This suggests the in-silico models are well-calibrated for the chemical features present in this compound. The models can be used with higher confidence for screening analogues.

  • Large Discrepancies: This may indicate that the molecule possesses unique intramolecular interactions (e.g., hydrogen bonding) or electronic effects not well-represented in the models' training sets. This is valuable feedback that highlights the limitations of the current algorithms for this specific chemical scaffold.

G node_exp Experimental Data node_compare Compare Data (LogP, pKa, LogS) node_exp->node_compare node_insilico In-Silico Data node_insilico->node_compare node_decision Discrepancy Acceptable? node_compare->node_decision node_good High Confidence Use In-Silico for High-Throughput Screening node_decision->node_good Yes node_bad Low Confidence Prioritize Experimental Data for Lead Optimization node_decision->node_bad No

Caption: Decision-making workflow based on data comparison.

Conclusion

Neither in-silico prediction nor experimental measurement is a panacea. The optimal strategy in drug discovery is a synergistic one. Computational tools serve as an indispensable high-throughput filter, allowing researchers to explore vast chemical spaces and prioritize compounds efficiently. However, the empirical data remains the non-negotiable ground truth, essential for the rigorous validation required for lead optimization, IND-enabling studies, and ultimate clinical success.

By following the workflows outlined in this guide, researchers can systematically characterize novel compounds like this compound, building a robust data package that leverages the speed of prediction and the certainty of measurement. This integrated approach de-risks projects, conserves resources, and ultimately accelerates the delivery of new therapeutics.

References

  • Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36–49. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Worth, A. P., & Cronin, M. T. D. (Eds.). (2005). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • E-Prints, KU. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • Avdeef, A., & Tsinman, O. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Hewitt, M., et al. (2010). Practical Methods for the Measurement of logP for Surfactants. PubMed. [Link]

  • RSC Education. (n.d.). Melting point determination. Retrieved from [Link]

  • YouTube. (2020). In silico calculations of LogP and LogS using free online platforms. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

  • Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • GitHub. (n.d.). mcsorkun/AqSolPred-web. Retrieved from [Link]

  • Figshare. (2018). Prediction of pKa from chemical structure using free and open-source tools. Retrieved from [Link]

  • Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • Chemaxon Docs. (n.d.). Solubility Predictor. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 5-methylpicolinate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Methyl-picolinate. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 6-((methylsulfonyl)methyl)picolinate. Retrieved from [Link]

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Comparative assessment of the synthetic utility of sulfonylated building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Utility of Sulfonylated Building Blocks

For the modern researcher in synthetic and medicinal chemistry, the sulfonyl moiety is an indispensable functional group. Its presence in a vast array of pharmaceuticals, agrochemicals, and materials underscores its importance.[1][2] The sulfonamide group, in particular, is a privileged structural motif in drug design, valued for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing properties.[3][4][5] However, the strategic introduction and manipulation of the sulfonyl group depend critically on the choice of the starting building block.

This guide provides a comparative assessment of the most common classes of sulfonylated reagents: sulfonyl chlorides, sulfonyl fluorides, sodium sulfinates, and sulfones. We will move beyond a simple catalog of reactions to explore the causality behind their reactivity, stability, and applications, providing field-proven insights and detailed experimental protocols to empower you to make the most informed decisions for your synthetic campaigns.

The Electrophilic Workhorses: Sulfonyl Halides

The most direct route to installing a sulfonyl group is through the reaction of a nucleophile with a highly electrophilic sulfonyl halide. The choice of the halogen—chlorine versus fluorine—has profound implications for the reagent's stability, reactivity, and scope.

Sulfonyl Chlorides (R-SO₂Cl): The Reactive Standard

Sulfonyl chlorides are the traditional and most widely used reagents for constructing sulfonamides and sulfonate esters.[4][6] Their utility stems from the high electrophilicity of the sulfur atom, which is readily attacked by a wide range of nucleophiles.

  • Expertise & Experience: The high reactivity of sulfonyl chlorides is a double-edged sword. While it enables rapid reactions, often at room temperature, it also makes them highly susceptible to hydrolysis.[7] This necessitates the use of anhydrous solvents and often a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, which can be detrimental to acid-sensitive functional groups. Alkanesulfonyl chlorides are generally more reactive than their arylsulfonyl counterparts due to less steric hindrance and the absence of resonance stabilization.[8][9]

  • Trustworthiness: The primary drawback is their limited functional group tolerance due to their high reactivity and the generation of acidic byproducts. Despite this, their low cost, ready availability, and the vast body of literature supporting their use make them the go-to choice for many standard transformations.[4][5]

Sulfonyl Fluorides (R-SO₂F): The Stable and Selective New Guard

Sulfonyl fluorides have emerged as a superior alternative to chlorides, particularly in complex molecule synthesis and chemical biology. Their unique stability-reactivity profile is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a next-generation click reaction.[10][11][12][13]

  • Expertise & Experience: The S-F bond is significantly more robust than the S-Cl bond, rendering sulfonyl fluorides resistant to hydrolysis, thermolysis, and reduction.[10][13][14] This exceptional stability allows them to be carried through multi-step syntheses unscathed. Unlike sulfonyl chlorides, which react broadly, sulfonyl fluorides exhibit more selective reactivity. They react readily with hard nucleophiles like silyl-protected phenols and require activation or catalysis to react with amines and other softer nucleophiles.[3]

  • Trustworthiness & Authoritative Grounding: This tunable reactivity is paramount in drug discovery. Sulfonyl fluorides have been established as ideal warheads for targeted covalent inhibitors. While traditional covalent drugs often target the highly nucleophilic cysteine residue, sulfonyl fluorides preferentially form stable covalent bonds with other nucleophilic residues like lysine, tyrosine, and histidine, greatly expanding the druggable proteome.[10][11][15]

Comparative Overview of Sulfonylating Agents

FeatureSulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)
Reactivity Very HighModerate & Tunable[10]
Stability Low (moisture sensitive)High (hydrolytically stable)[13][14]
Key Transformations Sulfonamide/sulfonate ester formation[16]SuFEx Click Chemistry, Covalent Inhibition[11][12]
Handling Requires anhydrous conditions, baseBench-stable, broader solvent compatibility
Key Advantage Low cost, high reactivityStability, selectivity, "click" handle
Key Disadvantage Poor functional group toleranceMay require catalyst/activation

The Versatile Nucleophiles & Radical Precursors: Sodium Sulfinates

Shifting from electrophilic reagents, sodium sulfinates (R-SO₂Na) offer a complementary approach. These stable, easy-to-handle salts are powerful building blocks that can function as both nucleophiles and precursors to sulfonyl radicals.[17][18]

  • Expertise & Experience: The synthetic power of sulfinates is most evident in modern cross-coupling chemistry. Under transition-metal catalysis (e.g., Pd, Ni, Cu) or photoredox conditions, sulfinates couple efficiently with aryl, heteroaryl, and vinyl halides to forge C-S bonds, yielding sulfones.[19][20][21] This approach avoids the use of foul-smelling thiols and harsh oxidizing conditions often required in traditional sulfone syntheses.[19]

  • Trustworthiness & Authoritative Grounding: The generation of a sulfonyl radical from a sulfinate salt via a single-electron transfer (SET) process is a key mechanistic pathway.[17] This radical can then engage in a variety of transformations. For example, photoredox/nickel dual catalysis allows for the coupling of sulfinates with aryl bromides at room temperature, showcasing excellent functional group tolerance.[19][20] Furthermore, oxidative coupling of sulfinates with amines provides a direct route to sulfonamides, bypassing the need for sulfonyl chlorides.[17]

The Stable Linchpins: Sulfones in Desulfonylative Coupling

Historically viewed as highly stable and often unreactive products, sulfones (R-SO₂-R') have undergone a renaissance in synthetic chemistry.[22][23] Their chemical robustness is now leveraged as a strategic advantage, allowing them to serve as stable intermediates that can be activated for C-C bond formation in the final steps of a synthesis.

  • Expertise & Experience: The modern utility of sulfones lies in desulfonylative cross-coupling reactions .[24][25] In these transformations, the entire sulfonyl group acts as a leaving group, enabling the coupling of the two organic fragments previously attached to it. The activation of the typically inert C–SO₂ bond requires specific transition-metal catalysts, most notably nickel and palladium.[26][27]

  • Trustworthiness & Authoritative Grounding: This strategy has proven powerful for constructing complex molecular architectures. For instance, nickel catalysis can achieve the reductive cross-coupling of aryl sulfones with aryl bromides to generate diverse biaryl compounds.[28] Mechanistic studies confirm that this proceeds via oxidative addition of the C(Ar)–SO₂ bond to a Ni(0) species.[28] A specialized subclass, vinyl sulfones, are also highly valuable as Michael acceptors and partners in cycloaddition reactions, serving as versatile building blocks in their own right.[29][30][31][32]

Visualizing the Synthetic Pathways

To better understand the relationships and applications of these building blocks, the following diagrams illustrate their core synthetic logic.

G cluster_0 Electrophilic Reagents cluster_1 Nucleophilic/Radical Precursors cluster_2 Stable Intermediates cluster_3 Core Products & Transformations SO2Cl Sulfonyl Chloride (R-SO₂Cl) Sulfonamide Sulfonamide (R-SO₂-NR₂) SO2Cl->Sulfonamide + Amine (Classic) SO2F Sulfonyl Fluoride (R-SO₂F) SO2F->Sulfonamide + Amine (SuFEx) Sulfinate Sodium Sulfinate (R-SO₂Na) Sulfone Sulfone (R-SO₂-R') Sulfinate->Sulfone + R'-X (Cross-Coupling) Sulfinate->Sulfonamide + Amine (Oxidative Coupling) Biaryl Desulfonylated Product (R-R') Sulfone->Biaryl + R''-M (Desulfonylative Coupling)

Caption: Core synthetic transformations of sulfonylated building blocks.

Experimental Protocols: A Self-Validating System

The following protocols are representative of the key transformations discussed. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: General Synthesis of N-Arylsulfonamides from Sulfonyl Chlorides

This protocol describes a standard, reliable method for synthesizing sulfonamides, a cornerstone reaction in medicinal chemistry.[4][5][9]

  • Reagent Preparation: Dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., Dichloromethane or THF) in an oven-dried flask under an inert atmosphere (N₂ or Ar). Add a suitable base (e.g., Triethylamine or Pyridine, 1.2 eq.).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes. Causality: Dropwise addition at low temperature controls the exotherm and prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove HCl), and brine. Causality: The aqueous washes remove ionic impurities and byproducts, simplifying purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: Photoredox/Nickel Dual Catalyzed Synthesis of Diaryl Sulfones

This protocol illustrates a modern, mild approach to sulfone synthesis utilizing sodium sulfinates.[19]

G start Setup Reaction Vessel reagents Add Aryl Halide (1 eq), Sodium Sulfinate (2 eq), Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), NiCl₂·glyme (10 mol%), Ligand (e.g., dtbbpy, 12 mol%), and Anhydrous Solvent (e.g., DMF) start->reagents degas Degas Mixture (3x Freeze-Pump-Thaw) reagents->degas irradiate Irradiate with Blue LEDs at Room Temperature (12-24 h) degas->irradiate workup Aqueous Workup & Extraction irradiate->workup purify Column Chromatography workup->purify product Isolate Diaryl Sulfone purify->product

Caption: Experimental workflow for photoredox/nickel-catalyzed sulfonylation.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromobiphenyl, 1.0 eq.), sodium sulfinate (e.g., sodium benzenesulfinate, 2.0 eq.), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), NiCl₂·glyme (10 mol%), and the ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 12 mol%).

  • Solvent Addition & Degassing: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar). Add the anhydrous, degassed solvent (e.g., DMF). Subject the mixture to three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical as it can quench the excited state of the photocatalyst and interfere with the catalytic cycle.

  • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature for 12-24 hours.

  • Workup & Purification: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel to afford the desired diaryl sulfone.

Conclusion

The choice of a sulfonylated building block is a strategic decision that profoundly influences the design and efficiency of a synthetic route.

  • Sulfonyl chlorides remain the workhorses for straightforward sulfonamide synthesis where high reactivity is desired and substrate sensitivity is low.

  • Sulfonyl fluorides offer unparalleled stability and selective reactivity, making them the superior choice for complex synthesis and the design of covalent probes and therapeutics through SuFEx chemistry.

  • Sodium sulfinates provide a versatile and mild entry point to sulfones and sulfonamides via modern catalytic methods, avoiding harsh reagents and conditions.

  • Sulfones , once considered endpoints, are now powerful linchpins in desulfonylative couplings, enabling the strategic formation of C-C bonds late in a synthetic sequence.

By understanding the distinct advantages and mechanistic underpinnings of each class, researchers can harness the full synthetic power of the sulfonyl group to accelerate innovation in drug discovery and materials science.

References

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  • Kim, I., et al. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters, 25(33), 6186-6191. [Link]

  • Niu, D., et al. (2024). Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. Molecules, 29(17), 4075. [Link]

  • Bioengineer.org. (2025). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. [Link]

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  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 16(1), 17-32. [Link]

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  • Wang, F., et al. (2023). Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides. Organic Chemistry Frontiers, 10(18), 4503-4514. [Link]

  • Mondal, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214. [Link]

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  • O'Donovan, D. H., & Guiry, P. J. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 14(1), 22-42. [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(10), 132-141. [Link]

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  • Jiang, Y., et al. (2017). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 56(29), 8448-8452. [Link]

  • O'Donovan, D. H., & Guiry, P. J. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry, 14(1), 22-42. [Link]

  • ResearchGate. (n.d.). Timeline of the synthesis and applications of vinyl sulfones in recent years. [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 931214. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-(methylsulfonyl)picolinate (CAS No. 4960-82-1). The procedural steps outlined here are designed to build a self-validating system of safety and compliance within your laboratory, ensuring that every stage of the disposal process is handled with the highest degree of scientific integrity.

Part 1: Hazard Assessment and Prudent Practices

The molecular structure of this compound, featuring a picolinate ester and a methylsulfonyl group, suggests a profile that warrants careful handling. While specific toxicological and ecological data are unavailable, we can infer potential hazards from analogous compounds like methyl picolinate.[1] This proactive assessment is the cornerstone of a trustworthy safety protocol.

Causality Behind the Precaution: The precautionary principle is applied here due to the unknown specific biological effects of the compound. Picolinates can act as irritants, and sulfonyl-containing compounds can have a wide range of biological activities. Assuming irritant and potentially harmful characteristics ensures that handling procedures are sufficiently protective.

Table 1: Assumed Hazard Profile for this compound This profile is an estimation based on related chemical structures and should be confirmed by a formal hazard assessment by your institution's Environmental Health & Safety (EHS) department.

Hazard CategoryAssumed Classification & RationalePrecautionary Statements (Assumed)
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.[1]P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection.[2]
Skin Corrosion/Irritation Assumed to be a skin irritant (Category 2).[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation Assumed to cause serious eye irritation (Category 2A).[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[1][2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Environmental Hazard Data not available. Must be assumed to be hazardous to aquatic life until tested.P273: Avoid release to the environment.
Part 2: Personal Protective Equipment (PPE) and Safe Handling

Adherence to a stringent PPE protocol is non-negotiable. The primary routes of exposure for a solid organic compound are inhalation of dust, skin contact, and eye contact.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (nitrile rubber is a common choice for general laboratory use) and a lab coat. Ensure gloves are inspected before use and removed correctly.

  • Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]

Part 3: Spill Management Protocol

In the event of an accidental spill, a prepared response is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.

  • Control Ignition Sources: If the material is near any potential ignition sources, turn them off if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Clean:

    • Wear the appropriate PPE as described in Part 2.

    • Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent (e.g., Chemizorb®).[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the disposal protocol in Part 5.

Part 4: Waste Characterization and Segregation

Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste (your laboratory) is legally responsible for determining if it is hazardous.[3] Since comprehensive hazard data for this compound is not available, it must be managed as hazardous waste .

The Logic of Segregation: Chemical incompatibility can lead to dangerous reactions such as the release of toxic gas, fire, or explosions. Based on related compounds, this compound should be considered incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[1]

Therefore, DO NOT mix this waste with other chemical waste streams. It must be collected in its own dedicated, clearly labeled waste container. This self-validating step prevents unforeseen and hazardous chemical reactions within the waste stream.

Part 5: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely moving this compound from an experimental byproduct to final disposal.

  • Obtain a Waste Container: Procure a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass jar with a screw-top lid) and be in good condition with no leaks.

  • Transfer Waste: Carefully transfer the waste chemical into the container. If transferring a solid, use a funnel to avoid spillage. Do not fill the container more than 90% full to allow for expansion.

  • Label the Container Immediately: Proper labeling is a critical RCRA requirement.[4] Affix a hazardous waste tag to the container and fill it out completely and legibly. The label must include:

    • The words "Hazardous Waste" [4]

    • Full Chemical Name: "this compound"

    • CAS Number: "4960-82-1"

    • Hazard Characteristics: Based on the assumed profile, list "Irritant" and "Harmful."

    • Generator Information: Your name, lab number, and contact information.

  • Store Properly: Keep the container sealed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the lab personnel.[5] The SAA should be a secondary containment bin to catch any potential leaks.

  • Arrange for Pickup: Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup. Do not pour this chemical down the drain or dispose of it in the regular trash.[6] All disposal must be handled by a licensed hazardous waste disposal company coordinated through your EHS office.

Disposal Decision Workflow

The following diagram illustrates the logical process for managing the disposal of this compound, emphasizing the points of decision and required actions.

G Disposal Workflow for this compound Start Identify Waste: This compound CheckSDS Is a verified SDS with full hazard data available? Start->CheckSDS AssumeHazard Prudent Practice: Treat as Hazardous Waste (Assumed Irritant/Harmful) CheckSDS->AssumeHazard No ConsultEHS Contact Institutional EHS for Hazard Determination Support AssumeHazard->ConsultEHS Segregate Segregate Waste: Use a dedicated, compatible container. Do NOT mix with other wastes. ConsultEHS->Segregate Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name & CAS Hazard Information Segregate->Label Store Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment Label->Store SchedulePickup Contact EHS to schedule pickup by licensed vendor Store->SchedulePickup

Caption: Decision workflow for the safe disposal of this compound.

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Personal protective equipment for handling Methyl 5-(methylsulfonyl)picolinate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: Methyl 5-(methylsulfonyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe handling, use, and disposal of this compound (CAS No: 4960-82-1)[1]. As a Senior Application Scientist, my objective is to equip you not just with procedures, but with the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Inferred Hazard Profile

This compound is a solid organic compound. Based on its functional groups, we can anticipate the following primary hazards:

  • Skin and Eye Irritation: The aromatic ester and sulfonyl groups suggest it is likely to be an irritant upon contact with skin and eyes. A structural analog, Methyl picolinate, is classified as a skin and eye irritant.[2]

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may cause irritation to the respiratory system.[2][4]

  • Harmful if Swallowed or Inhaled: Similar to its analog, there is a potential for harm if significant quantities are ingested or inhaled.[2]

Potential Hazard Basis of Assessment (Structural Analogs) Primary Exposure Routes
Skin Irritation Causes skin irritation (Methyl picolinate)[2]Dermal Contact
Serious Eye Irritation Causes serious eye irritation (Methyl picolinate)[2]Ocular Contact
Respiratory Irritation May cause respiratory irritation (Methyl picolinate)[2][4]Inhalation
Harmful if Swallowed May be harmful if swallowed (Methyl picolinate)[2]Ingestion

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. Do not handle this compound without the following protective equipment.

PPE Category Item Specification and Rationale
Eye and Face Protection Chemical Safety Goggles with Side Shields or a Face Shield. Essential to protect eyes from splashes or airborne powder. Standard safety glasses are insufficient. Eyewear must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Butyl Rubber). Nitrile gloves are a good initial choice for incidental contact with many organic solids.[7] For extended handling or in solution, consider gloves with higher resistance to aromatic compounds and esters, such as Butyl Rubber or Viton™.[8][9][10] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Wash hands thoroughly after removing gloves.
Skin and Body Protection Chemical-Resistant Laboratory Coat and Full-Length Clothing. A lab coat is the minimum requirement. Ensure it is fully buttoned. Open-toed shoes are strictly prohibited; wear closed-toe shoes that cover the entire foot.[3][11]
Respiratory Protection Generally Not Required with Engineering Controls. All handling of solid this compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[7][11] If a fume hood is unavailable or if significant aerosolization is expected, a risk assessment must be performed to determine the need for a NIOSH-approved respirator with a particulate filter.[2][12]

Operational Handling and Workflow

A systematic workflow minimizes exposure risk and ensures procedural consistency. The following steps must be followed when handling this compound.

Step-by-Step Handling Protocol:
  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Aliquoting (Solid):

    • Conduct all weighing operations on a balance placed inside the chemical fume hood or in a powder containment hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust. If the material is fine, gently tap the spatula rather than scooping aggressively.

    • Close the primary container immediately after dispensing the required amount.

  • Preparing Solutions:

    • Add the solid to the solvent in the flask. Never add solvent to the bulk solid container.

    • If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Post-Handling:

    • Decontaminate spatulas and any non-disposable equipment before removing them from the fume hood.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the wipe as chemical waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

    • Wash hands thoroughly with soap and water.

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Risk Assessment (Review Hazards) Setup_Controls Set Up Engineering Controls (Fume Hood) Risk_Assessment->Setup_Controls PPE_Donning Don Appropriate PPE (Goggles, Gloves, Lab Coat) Weigh_Aliquot Weigh & Aliquot (Inside Fume Hood) PPE_Donning->Weigh_Aliquot Setup_Controls->PPE_Donning Experiment Perform Experiment Weigh_Aliquot->Experiment Decontaminate Decontaminate Equipment & Work Area Experiment->Decontaminate Waste_Segregation Segregate Waste (Solid, Liquid, Sharps) Decontaminate->Waste_Segregation PPE_Doffing Doff PPE Correctly Waste_Segregation->PPE_Doffing Hand_Wash Wash Hands PPE_Doffing->Hand_Wash

Caption: Standard workflow from preparation to cleanup for handling chemical solids.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

  • Minor Spill (in Fume Hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety (EHS) office immediately.

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental compliance.

Storage Protocol
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[6][13]

  • Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar organic compounds.[2]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Waste Disposal Plan

Under no circumstances should this compound or its waste be poured down the drain.[7] All chemical waste must be disposed of in accordance with institutional and local regulations.[14]

  • Solid Waste:

    • Collect any unused solid, contaminated weigh boats, and contaminated wipes in a clearly labeled hazardous waste container designated for "Solid Organic Waste."

    • Ensure the container is kept sealed when not in use.

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled hazardous waste container for "Non-halogenated Organic Liquid Waste."[7][15]

    • Do not mix incompatible waste streams. If halogenated solvents are used, a separate "Halogenated Organic Waste" container is required.[7]

  • Empty Containers:

    • "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional policy, which may include puncturing it to prevent reuse.[13]

Waste Disposal Decision Pathway

G start Waste Generated is_solid Solid or Contaminated Debris? start->is_solid is_liquid Liquid Mixture? is_solid->is_liquid No solid_waste Dispose in Labeled 'Solid Organic Waste' Container is_solid->solid_waste Yes is_container Empty Primary Container? is_liquid->is_container No liquid_waste Dispose in Labeled 'Liquid Organic Waste' Container is_liquid->liquid_waste Yes rinse Triple-Rinse with Appropriate Solvent is_container->rinse Yes rinsate_waste Collect Rinsate as Liquid Waste rinse->rinsate_waste dispose_container Dispose of Container per EHS Policy rinsate_waste->dispose_container

Caption: Decision-making process for the segregation and disposal of chemical waste.

By adhering to this comprehensive guide, you contribute to a safer research environment, ensure the integrity of your work, and maintain regulatory compliance. Always prioritize safety and consult your institution's EHS department for any specific questions.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.